Rubropunctamine
Description
Properties
CAS No. |
514-66-9 |
|---|---|
Molecular Formula |
C21H23NO4 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(3Z,9aR)-3-(1-hydroxyhexylidene)-9a-methyl-6-[(E)-prop-1-enyl]furo[3,2-g]isoquinoline-2,9-dione |
InChI |
InChI=1S/C21H23NO4/c1-4-6-7-9-17(23)18-16-11-13-10-14(8-5-2)22-12-15(13)19(24)21(16,3)26-20(18)25/h5,8,10-12,23H,4,6-7,9H2,1-3H3/b8-5+,18-17-/t21-/m1/s1 |
InChI Key |
WTEXYKPGDKLLCW-KCSPPWDSSA-N |
Isomeric SMILES |
CCCCC/C(=C/1\C2=CC3=CC(=NC=C3C(=O)[C@@]2(OC1=O)C)/C=C/C)/O |
Canonical SMILES |
CCCCCC(=C1C2=CC3=CC(=NC=C3C(=O)C2(OC1=O)C)C=CC)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Rubropunctatin; Rubropunctamine; |
Origin of Product |
United States |
Foundational & Exploratory
Rubropunctamine: A Technical Guide to its Discovery, Isolation, and Characterization from Monascus Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rubropunctamine, a prominent red azaphilone pigment produced by various Monascus species, has garnered significant interest within the scientific community due to its wide-ranging biological activities, including antioxidant and antimicrobial properties. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of this compound. It details the methodologies for the submerged fermentation of Monascus species for pigment production, the subsequent extraction and purification of this compound, and the analytical techniques employed for its characterization. Furthermore, this document summarizes the available quantitative data on its production, spectroscopic properties, and biological efficacy, and presents a putative signaling pathway for its biosynthesis, offering a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.
Introduction
Fungi of the genus Monascus have been utilized for centuries in Asia for the production of fermented foods, largely due to their ability to synthesize a variety of secondary metabolites, including a vibrant palette of pigments.[1] These pigments are broadly classified into three color groups: yellow (e.g., monascin, ankaflavin), orange (e.g., rubropunctatin, monascorubrin), and red (e.g., this compound, monascorubramine).[2][3][4] this compound, a key red pigment, is not directly biosynthesized but is rather formed through a fascinating chemical transformation of its orange precursor, rubropunctatin.[5][6][7] This transformation involves an aminophilic reaction where the pyran oxygen of rubropunctatin is replaced by a primary amine, resulting in a distinct color shift from orange to purplish-red.[1][6] The growing interest in natural alternatives to synthetic dyes, coupled with the diverse biological activities of Monascus pigments, positions this compound as a compound of significant scientific and commercial potential.
Biosynthesis and its Regulation
The biosynthesis of this compound is intrinsically linked to the production of its precursor, rubropunctatin, which is a polyketide. The core biosynthetic machinery involves a multi-enzyme complex including polyketide synthase (PKS) and fatty acid synthase (FAS).[8] The biosynthesis of the β-ketoacid component is catalyzed by FAS, while the azaphilone core is synthesized by PKS.[8] Acetyl-CoA and malonyl-CoA serve as the primary building blocks for this process.[5]
The conversion of the orange pigment rubropunctatin to the red pigment this compound occurs via an amination reaction.[5][7] This reaction can happen extracellularly and is a key step in the diversification of Monascus pigments.[6]
The regulation of pigment biosynthesis in Monascus is a complex process influenced by various environmental factors and signaling pathways. Transcriptomic studies have revealed that primary metabolic pathways, particularly carbon and nitrogen metabolism, play a critical role in regulating pigment biosynthesis.[2][8] Key regulatory genes, such as mppR1 and mppR2, have been identified within the pigment biosynthetic gene cluster and are known to be influenced by external conditions.[9] For instance, pH stress and alterations in the cell wall have been shown to coordinately regulate pigment biosynthesis through transcriptional reprogramming.[8]
Experimental Protocols
Submerged Fermentation for Monascus Pigment Production
This protocol outlines a general procedure for the production of Monascus pigments in a submerged fermentation system. Optimization of specific parameters may be required depending on the Monascus strain and desired pigment profile.
3.1.1. Microorganism and Inoculum Preparation
-
A pure culture of a pigment-producing Monascus species (e.g., Monascus purpureus, Monascus ruber) is maintained on Potato Dextrose Agar (PDA) slants.
-
For inoculum preparation, the fungus is grown on PDA plates for 7-10 days at 30°C to allow for sporulation.
-
A spore suspension is prepared by washing the surface of the agar plates with sterile distilled water containing a wetting agent (e.g., 0.1% Tween 80). The spore concentration is adjusted to approximately 10^6 - 10^7 spores/mL.
3.1.2. Fermentation Medium and Conditions A variety of media can be used for pigment production. A common basal medium consists of:
-
Carbon source: Glucose (20-50 g/L) or other carbohydrates like maltose or soluble starch.
-
Nitrogen source: Monosodium glutamate (MSG) (2-10 g/L), peptone, or yeast extract.
-
Basal salts: KH2PO4 (1-2 g/L), MgSO4·7H2O (0.5-1 g/L), and trace elements.
The initial pH of the medium is adjusted to 5.5-6.5. Fermentation is carried out in shake flasks or a bioreactor under the following conditions:
-
Temperature: 28-32°C
-
Agitation: 150-200 rpm
-
Incubation time: 7-14 days
Extraction and Purification of this compound
The extraction and purification process for this compound often involves a two-step approach: first, the isolation of its orange precursor, rubropunctatin, followed by its conversion to this compound.
3.2.1. Extraction of Orange Pigments (Rubropunctatin)
-
The fungal mycelia are separated from the fermentation broth by filtration or centrifugation.
-
The mycelia are washed with distilled water and then dried.
-
The dried mycelia are ground into a fine powder.
-
The pigments are extracted from the mycelial powder using a suitable organic solvent, such as 70-95% ethanol or methanol, often acidified to pH 2-4 to prevent premature conversion to red pigments.[10] The extraction can be performed by maceration or Soxhlet extraction for several hours.
-
The solvent is evaporated under reduced pressure to obtain a crude pigment extract.
3.2.2. Purification of Rubropunctatin The crude extract is subjected to chromatographic techniques for the purification of rubropunctatin.
-
Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For higher purity, the fractions containing rubropunctatin can be further purified using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid).
3.2.3. Conversion to this compound and its Purification
-
The purified rubropunctatin is dissolved in a suitable solvent (e.g., methanol).
-
An amino group donor, such as an amino acid (e.g., glutamic acid) or an ammonium salt, is added to the solution.
-
The reaction mixture is stirred at room temperature or slightly elevated temperatures until the color changes from orange to red, indicating the formation of this compound.
-
The resulting this compound can be purified from the reaction mixture using similar chromatographic techniques as described for rubropunctatin, particularly prep-HPLC, to obtain a highly pure compound.
Quantitative Data
Production Yields
The production of this compound is highly dependent on the Monascus strain and fermentation conditions. While specific yields for purified this compound are not always reported, the production of total red pigments can be substantial. For instance, studies have shown that the addition of acetate species to the culture medium can dramatically increase the production of this compound and monascorubramine, with extracellular contents raised by over 1800-fold in some cases.[7] In solid-state fermentation, rice has been shown to be an excellent substrate, yielding the highest amount of this compound (87.3% of total pigments) compared to other cereals like sorghum and corn.[11]
| Parameter | Value/Range | Conditions/Notes | Reference |
| Total Red Pigment Production | Up to 62.2 U/mL | In Monascus M1 with 5-azacytidine treatment. | [12] |
| This compound Proportion | 57-87% of total pigments | On various cereal substrates in solid-state fermentation. | [11][13] |
| Extracellular this compound Increase | >1800-fold | With 0.5% ammonium acetate supplementation in PDA medium. | [7] |
Spectroscopic Data
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.
| Technique | Observed Characteristics for this compound and its Derivatives | Reference |
| UV-Visible Spectroscopy | The UV-Vis spectrum of N-glucosylmonascorubramine (a closely related red pigment) shows absorption maxima at approximately 500 nm and 422 nm. | [13] |
| Mass Spectrometry (MS) | The molecular weight of this compound is 353.41 g/mol with a chemical formula of C21H23NO4. N-glucosylthis compound has been identified with a molecular ion (MH+) signal at m/z 484. | [13][14] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed 1H and 13C NMR data has been published for N-glucosylthis compound and N-glucosylmonascorubramine, confirming their structures. Due to the complexity of the spectra, 2D NMR techniques like COSY, HMQC, and HMBC are often employed for full signal assignment. | [13] |
Biological Activity
This compound exhibits a range of biological activities, although much of the reported data is for the broader class of red Monascus pigments.
| Activity | Quantitative Data (IC50, MIC, etc.) | Notes | Reference |
| Antioxidant Activity | A theoretical study predicted its antioxidant capacity to be lower than yellow and orange Monascus pigments. However, experimental results have shown that 10 mg of this compound has 68% antioxidant activity in the FRAP assay and 27% in the DPPH assay (relative to ascorbic acid). | [2][6] | |
| Antimicrobial Activity | Red Monascus pigments, including this compound, are considered the best antimicrobials among the Monascus pigments. Amino acid derivatives of these red pigments have shown MIC values as low as 4 µg/mL against Enterococcus faecalis. | [3][10] | |
| Anti-inflammatory Activity | Yellow monaphilones and orange monaphilols appear to have the highest anti-inflammatory activity, with IC50 values as low as 1.7 µM for monaphilol D. Red pigment derivatives also exhibit mild anti-inflammatory effects. | [3][10] |
Conclusion
This compound stands out as a natural pigment with significant potential, not only as a food colorant but also as a bioactive compound for pharmaceutical applications. This guide has provided a detailed overview of the current knowledge on its discovery, biosynthesis, and methods for its production and purification from Monascus species. The outlined experimental protocols offer a practical starting point for researchers, while the summarized quantitative data provides a baseline for future studies. The elucidation of the regulatory mechanisms of its biosynthesis opens up avenues for metabolic engineering to enhance its production. Further research focusing on the specific biological activities of purified this compound and its mechanism of action will be crucial in fully realizing its potential in various industrial sectors.
References
- 1. Analysis of secondary metabolite gene clusters and chitin biosynthesis pathways of Monascus purpureus with high production of pigment and citrinin based on whole-genome sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative transcriptomics discloses the regulatory impact of carbon/nitrogen fermentation on the biosynthesis of Monascus kaoliang pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic localization and in vivo characterization of a Monascus azaphilone pigment biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Transfigured Morphology and Ameliorated Production of Six Monascus Pigments by Acetate Species Supplementation in Monascus ruber M7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Improvement of Monacolin K and Pigment Production in Monascus by 5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. This compound | 514-66-9 | FR168811 | Biosynth [biosynth.com]
An In-depth Technical Guide to Monascus Species Producing Rubropunctamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Monascus species that produce the red pigment Rubropunctamine. It delves into the biosynthetic pathways, optimal production conditions, and detailed experimental protocols for the cultivation, extraction, and quantification of this commercially significant azaphilone pigment.
Introduction to this compound and Monascus Species
This compound is a red pigment belonging to the family of azaphilones, a class of fungal polyketides.[1][2] It is not a primary metabolite biosynthesized by the fungus but rather a derivative of the orange pigment Rubropunctatin.[1][3] The formation of this compound occurs through a chemical reaction between Rubropunctatin and compounds containing a primary amino group.[1][3] This reaction involves the replacement of the pyranyl oxygen of Rubropunctatin with a primary amine.[3]
The primary fungal producers of the precursor to this compound are species of the genus Monascus, most notably Monascus purpureus and Monascus ruber.[4][5] These filamentous fungi have been used for centuries in Asia for food coloration and preservation.[6] The production of this compound is intricately linked to the fermentation conditions, which dictate the synthesis of its orange precursor and the availability of amine sources.
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step process that begins with the polyketide pathway to form the azaphilone core structure, followed by the chemical conversion of the orange pigment intermediate. The biosynthetic pathway for Monascus azaphilone pigments has been elucidated through targeted gene knockouts, heterologous gene expression, and in vitro enzymatic reactions.[7][8][9]
The key steps involve:
-
Polyketide Synthesis: A non-reducing polyketide synthase (PKS) catalyzes the formation of a hexaketide backbone from acetyl-CoA and malonyl-CoA.[10]
-
Azaphilone Core Formation: A series of enzymatic reactions, including cyclization and oxidation, lead to the formation of the characteristic azaphilone core.
-
Formation of Rubropunctatin: The azaphilone core is further modified by a fatty acid synthase (FAS) to produce the orange pigment Rubropunctatin.[10]
-
Conversion to this compound: Rubropunctatin then reacts non-enzymatically with primary amines present in the fermentation medium, such as amino acids or ammonia, to form the red pigment this compound.[9][11]
The genes and enzymes involved in the biosynthesis of the azaphilone pigments in Monascus ruber M7 have been identified and are clustered together in the genome.[4]
Below is a diagram illustrating the key stages of the this compound biosynthetic pathway.
Production of this compound
The production of this compound can be achieved through two primary fermentation methods: submerged fermentation (SmF) and solid-state fermentation (SSF).[6] The choice of method and the optimization of fermentation parameters are critical for maximizing the yield of this red pigment.
Submerged Fermentation (SmF)
In submerged fermentation, Monascus species are grown in a liquid medium. This method allows for better control of environmental parameters such as pH, temperature, and aeration.
Table 1: Optimal Conditions for this compound Production in Submerged Fermentation
| Parameter | Monascus ruber | Monascus purpureus | Reference(s) |
| Carbon Source | Glucose (10 g/L) | Maltose | [12][13] |
| Nitrogen Source | Monosodium Glutamate (MSG) (10 g/L), Peptone | Yeast Extract | [12][13][14] |
| Optimal C:N Ratio | Varies depending on sources | - | [12] |
| Initial pH | 6.5 | 6.0 - 6.5 | [14][15] |
| Temperature | 30°C | 28.8°C - 30°C | [14][16] |
| Agitation | 150 - 350 rpm | - | [15][17] |
| Incubation Time | 7 - 9 days | 7 days | [15][17] |
Solid-State Fermentation (SSF)
Solid-state fermentation involves the growth of Monascus on a solid substrate, most commonly rice.[16] SSF is often reported to yield higher pigment concentrations compared to SmF.[18][19]
Table 2: Optimal Conditions for this compound Production in Solid-State Fermentation
| Parameter | Monascus ruber | Monascus purpureus | Reference(s) |
| Substrate | Broken Rice | Rice | [16][20] |
| Initial Moisture | 39% | 34% - 56% | [16][18][20] |
| Particle Size | 2 - 2.5 mm | - | [20] |
| Initial pH | 6.5 | 6.0 | [18][20] |
| Nitrogen Source | Monosodium Glutamate (2%) | - | [20] |
| Inoculum Size | 126x10^4 spores / 10g substrate | - | [20] |
| Temperature | 30°C | 28.8°C | [16][20] |
| Incubation Time | 15 days | 7 days | [16][20] |
Experimental Protocols
Submerged Fermentation Protocol
This protocol is a generalized procedure for the production of this compound in a submerged culture.
Methodology:
-
Inoculum Preparation: Prepare a spore suspension or mycelial culture of Monascus purpureus or Monascus ruber.
-
Medium Preparation: Prepare the liquid fermentation medium according to the optimized conditions in Table 1. A typical medium contains a carbon source (e.g., glucose), a nitrogen source (e.g., MSG or peptone), and essential mineral salts.[12]
-
Sterilization: Autoclave the fermentation medium at 121°C for 15-20 minutes to ensure sterility.
-
Inoculation: Inoculate the sterile medium with the prepared Monascus inoculum under aseptic conditions.
-
Incubation: Incubate the culture in a shaker incubator at the optimal temperature, agitation speed, and for the specified duration (see Table 1). Monitor and adjust the pH as needed.
-
Harvesting: After the incubation period, separate the fungal biomass from the culture broth by centrifugation or filtration.
-
Extraction: Extract the intracellular pigments from the biomass using a suitable solvent like ethanol.[21] The extracellular pigments will be in the supernatant.
-
Quantification: Analyze the concentration of this compound in the extracts using High-Performance Liquid Chromatography (HPLC).[22]
Solid-State Fermentation Protocol
This protocol outlines the general steps for producing this compound using solid-state fermentation on rice.
Methodology:
-
Substrate Preparation: Wash and soak the rice. Adjust the moisture content and pH as per the optimal conditions in Table 2.
-
Sterilization: Autoclave the prepared rice substrate at 121°C for 20-30 minutes.
-
Inoculation: Once cooled, inoculate the sterile rice with a spore suspension of Monascus.
-
Incubation: Incubate the inoculated rice in a suitable container (e.g., flasks or trays) at the optimal temperature for the specified duration (see Table 2). Maintain the humidity of the environment.
-
Drying: After fermentation, dry the pigmented rice at a low temperature (e.g., 40-50°C) to stop fungal growth and facilitate grinding.
-
Extraction and Quantification: Grind the dried fermented rice into a powder. Extract the pigments with ethanol and quantify this compound using HPLC.[22]
Extraction and Purification Protocol
Methodology:
-
Solvent Extraction: Extract the pigments from the fermented biomass or dried solid substrate using 95% ethanol.[21] The mixture is typically agitated for several hours to ensure efficient extraction.
-
Filtration and Concentration: Filter the extract to remove solid debris. The solvent is then evaporated under reduced pressure using a rotary evaporator to concentrate the pigment extract.
-
Purification: Further purification can be achieved using column chromatography with silica gel.[23] Different fractions can be eluted using a solvent gradient. For high-purity this compound, preparative HPLC can be employed.[23]
HPLC Quantification Protocol
Methodology:
-
Sample Preparation: Dilute the pigment extract with a suitable solvent (e.g., methanol or acetonitrile) and filter through a 0.45 µm syringe filter before injection.
-
HPLC System: A standard HPLC system equipped with a C18 column and a diode-array detector (DAD) or a UV-Vis detector is suitable.[22]
-
Mobile Phase: A gradient elution is typically used, often consisting of a mixture of acidified water (e.g., with formic acid) and acetonitrile.[22]
-
Detection: Monitor the absorbance at the maximum wavelength for this compound, which is around 510 nm.
-
Quantification: Create a standard curve using a purified this compound standard of known concentrations to quantify the amount in the samples.
Conclusion
The production of this compound by Monascus species is a complex process influenced by a multitude of genetic and environmental factors. A thorough understanding of the biosynthetic pathway and the optimization of fermentation conditions are paramount for maximizing the yield of this valuable red pigment. The protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to cultivate Monascus species for this compound production and to accurately quantify its concentration. Further research into strain improvement and process optimization will continue to enhance the efficiency and economic viability of this compound production.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Purified Monascus Pigments: Biological Activities and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. repo.uni-hannover.de [repo.uni-hannover.de]
- 8. Orange, red, yellow: biosynthesis of azaphilone pigments in Monascus fungi - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Orange, red, yellow: biosynthesis of azaphilone pigments in Monascus fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Diversifying of Chemical Structure of Native Monascus Pigments [frontiersin.org]
- 11. Precursor-directed production of water-soluble red Monascus pigments with high thermal stability via azaphilic addition reaction-based semi-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Natural Red Pigment Production by Monascus Purpureus in Submerged Fermentation Systems Using a Food Industry Waste: Brewer’s Spent Grain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solid-State Fermentation of Rice by Monascus Purpureus -Proceedings of the Korean Society of Food and Cookery Science Conference [koreascience.kr]
- 17. assjm.journals.ekb.eg [assjm.journals.ekb.eg]
- 18. academic.oup.com [academic.oup.com]
- 19. mro.massey.ac.nz [mro.massey.ac.nz]
- 20. researchgate.net [researchgate.net]
- 21. chemijournal.com [chemijournal.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Biological activities of Rubropunctamine
An In-Depth Technical Guide to the Biological Activities of Rubropunctamine
Introduction
This compound is a red, nitrogen-containing azaphilone pigment produced by fungi of the Monascus genus, particularly Monascus purpureus.[1][2] These pigments are formed through the chemical reaction of orange Monascus pigments, such as rubropunctatin, with compounds containing a free amino group.[1] Traditionally used in food preservation and coloration, particularly in the production of red yeast rice, Monascus pigments have garnered significant scientific interest for their diverse and potent biological activities.[3][4] this compound, as a purified compound, has been the subject of various studies to elucidate its pharmacological potential.
This technical guide provides a comprehensive overview of the known biological activities of this compound, focusing on its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. It is intended for researchers, scientists, and drug development professionals, offering structured quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Antioxidant Activity
This compound has demonstrated notable antioxidant properties, contributing to its potential role in mitigating oxidative stress-related pathologies.[1][5][6] The antioxidant capacity of this compound and its parent compound, rubropunctatin, has been evaluated through various in vitro assays.
Quantitative Data: Antioxidant Activity
| Compound | Assay | Concentration | Result | Reference |
| This compound | FRAP Assay | 10 mg | 68% activity (vs. Ascorbic Acid standard) | [1][5] |
| This compound | DPPH Radical Scavenging | 10 mg | 27% activity (vs. Ascorbic Acid standard) | [1][5] |
| Rubropunctatin | DPPH Radical Scavenging | 8 µg/mL | 16% scavenging | [7] |
| Rubropunctatin | Superoxide Generation Inhibition | 8 µg/mL | 20% inhibition | [7] |
| This compound | NO Generation Scavenging | Not specified | Moderate activity (Inhibitory Ratio = 1.5) | [8][9] |
Note: While a theoretical study predicted the antioxidant capacity of this compound to be lower than other Monascus pigments like ankaflavin and monascin, experimental results confirm its activity.[5]
Experimental Protocols
Ferric Reducing Antioxidant Power (FRAP) Assay The FRAP assay measures the antioxidant potential of a compound through its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Reagent Preparation : The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Reaction : A sample of the test compound (e.g., 10 mg this compound) is mixed with the freshly prepared FRAP reagent.
-
Measurement : The absorbance of the reaction mixture is measured spectrophotometrically at 593 nm after a specified incubation period.
-
Quantification : The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared using a known antioxidant, such as ascorbic acid, where 100% activity is typically assigned to the standard.[1][5]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay evaluates the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.
-
Reaction Setup : A solution of the test compound in a suitable solvent (e.g., ethanol) is added to a solution of DPPH in the same solvent.
-
Incubation : The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement : The decrease in absorbance is measured at approximately 517 nm using a spectrophotometer.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample.[10]
Visualization: Antioxidant Mechanism
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | 514-66-9 | FR168811 | Biosynth [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Diversifying of Chemical Structure of Native Monascus Pigments [frontiersin.org]
- 5. Purified Monascus Pigments: Biological Activities and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purified Monascus Pigments: Biological Activities and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective and antioxidative effect of rubropunctatin against oxidative protein damage induced by metal catalyzed reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | 514-66-9 | MOLNOVA [molnova.com]
- 10. researchgate.net [researchgate.net]
Unraveling the Antimicrobial Action of Rubropunctamine in Microbial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rubropunctamine, a prominent azaphilone red pigment produced by fungi of the genus Monascus, has garnered significant interest for its biological activities, including its antimicrobial properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in microbial cells. While much of the research has been conducted on red pigment extracts from Monascus purpureus, which contain this compound, the primary mode of action is consistently identified as the disruption of the microbial cell membrane's integrity. This leads to increased permeability, interference with cellular energy production, and ultimately, cell death. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents visual diagrams of the proposed mechanisms and workflows to serve as a resource for ongoing research and development in the field of antimicrobial agents.
Core Mechanism of Action: Cell Membrane Disruption
The principal antimicrobial mechanism attributed to this compound and related red Monascus pigments is the perturbation of the cytoplasmic membrane in both bacteria and fungi.[1][2][3] This interaction leads to a cascade of detrimental effects, compromising the cell's structural and functional integrity.
Impact on Bacterial Cells
In bacteria, exposure to red Monascus pigment extracts results in significant damage to the plasma membrane. This disruption increases membrane permeability and interferes with crucial cellular processes such as energy production.[1][4] Scanning electron microscopy (SEM) studies of bacteria treated with these extracts have revealed visible morphological changes, including cell surface damage, which substantiates the membrane-disrupting hypothesis.
Impact on Fungal Cells
The antifungal activity of Monascus pigments, including the closely related orange pigment rubropunctatin, is also primarily due to membrane disruption.[3] The mechanism involves interaction with the fungal cell membrane, leading to a loss of its barrier function. For fungi, this can also manifest as an inhibition of spore germination.[2]
Quantitative Data: Antimicrobial Efficacy
Precise Minimum Inhibitory Concentration (MIC) values for purified this compound are not extensively documented in publicly available literature. However, studies on red pigment extracts from Monascus purpureus, which are rich in this compound, provide valuable insights into their antimicrobial potency. It is important to note that these extracts contain a mixture of compounds, and the reported activity is not solely attributable to this compound.
Table 1: Minimum Inhibitory Concentrations (MIC) of Red Monascus Pigment Extracts Against Various Bacteria
| Microbial Species | Strain | MIC (µg/mL) | Reference |
| Salmonella typhimurium | ATCC14028 | 6.25 | [4] |
| Escherichia coli | ATCC8739 | Not specified | [4] |
| Enterococcus faecalis | ATCC25923 | Not specified | [4] |
| Staphylococcus aureus | Not specified | 128 (for red pigment) | [5] |
| Escherichia coli | Not specified | >128 (for red pigment) | [5] |
Note: The MIC values reported are for red pigment extracts and not purified this compound.
A study on amino acid derivatives of red Monascus pigments found that an L-cysteine derivative exhibited an MIC of 4 µg/mL against Enterococcus faecalis.[6][7] This suggests that modifications to the this compound structure could enhance its antimicrobial activity.
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the antimicrobial mechanism of action of Monascus pigments.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Microbial Inoculum: A pure culture of the test microorganism is grown overnight in a suitable broth medium. The culture is then diluted to achieve a standardized concentration, typically 1 x 105 to 5 x 105 colony-forming units (CFU)/mL.
-
Preparation of Antimicrobial Agent Dilutions: A stock solution of the red Monascus pigment extract (or purified this compound) is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the stock solution are then made in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plate is then incubated under optimal conditions (e.g., 37°C for 24 hours for bacteria).
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Assessment of Cell Morphology via Scanning Electron Microscopy (SEM)
SEM is used to visualize the morphological changes in microbial cells upon treatment with the antimicrobial agent.
Protocol:
-
Treatment of Microbial Cells: A mid-logarithmic phase culture of the test microorganism is treated with the red Monascus pigment extract at its MIC or a supra-MIC concentration for a defined period. A control culture is treated with the solvent alone.
-
Fixation: The cells are harvested by centrifugation and washed with a buffer (e.g., phosphate-buffered saline). The cells are then fixed with a solution of glutaraldehyde (e.g., 2.5%) for several hours.
-
Dehydration: The fixed cells are dehydrated through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, and 100%).
-
Drying and Coating: The dehydrated samples are subjected to critical point drying. The dried samples are then mounted on stubs and sputter-coated with a thin layer of a conductive metal (e.g., gold-palladium).
-
Imaging: The coated samples are then observed under a scanning electron microscope.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and experimental workflows.
Caption: Proposed mechanism of action of this compound on microbial cells.
Caption: Experimental workflow for SEM analysis of microbial cells.
Gaps in Current Knowledge and Future Directions
While the disruptive effect of red Monascus pigments on microbial membranes is well-supported, several key areas require further investigation to provide a complete picture of this compound's mechanism of action:
-
Activity of Purified this compound: There is a pressing need for studies using highly purified this compound to determine its specific MIC values against a broad spectrum of clinically relevant bacteria and fungi.
-
Detailed Molecular Interactions: The precise molecular interactions between this compound and membrane components (lipids and proteins) remain to be elucidated. Studies employing techniques such as fluorescence spectroscopy with membrane potential-sensitive dyes and leakage assays using liposomes would be highly valuable.
-
Effect on Respiratory Chain: The observation that some red pigment derivatives can block oxygen uptake warrants further investigation into the specific effects of this compound on the microbial respiratory chain and its associated enzymes.
-
Impact on Signaling Pathways: To date, there is no available information on whether this compound can modulate any microbial signaling pathways. This represents a significant and unexplored area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. Purified Monascus Pigments: Biological Activities and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibitory effect of Monascus purpureus pigment extracts against fungi and mechanism of action [frontiersin.org]
- 4. Antimicrobial activity of Monascus purpureus-derived red pigments against Salmonella typhimurium, Escherichia coli, and Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myfoodresearch.com [myfoodresearch.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Purified Monascus Pigments: Biological Activities and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antioxidant Potential of Rubropunctamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubropunctamine, a red azaphilone pigment produced by fungi of the Monascus genus, has garnered scientific interest for its diverse biological activities.[1][2] This technical guide provides an in-depth exploration of the antioxidant properties of this compound, summarizing key quantitative data, detailing experimental protocols for its assessment, and visualizing its biosynthetic origins and analytical workflows. While research indicates that this compound's primary antioxidant mechanism is likely direct free radical scavenging, this guide also addresses the current landscape of knowledge regarding its interaction with cellular signaling pathways.[2][3]
Quantitative Antioxidant Activity of this compound
The antioxidant capacity of this compound has been evaluated using various in vitro assays. The available quantitative data from key studies are summarized below for comparative analysis. It is important to note that direct comparisons between studies may be limited by variations in experimental conditions.
| Assay | Concentration | Result | Reference Compound | Source |
| DPPH Radical Scavenging Activity | 10 mg | 27% inhibition | Ascorbic Acid (100%) | [1] |
| Ferric Reducing Antioxidant Power (FRAP) | 10 mg | 68% activity | Ascorbic Acid (100%) | [1] |
| DPPH Radical Scavenging Activity | Not specified | High correlation (r=0.968) with DPPH scavenging activity in a mixture of Monascus pigments. | Not applicable | [3] |
Experimental Protocols
Detailed methodologies for the principal assays used to quantify the antioxidant activity of this compound are provided below. These protocols are foundational for the reproducible assessment of its antioxidant potential.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, which is quantified by measuring the decrease in absorbance.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent for dissolving the sample)
-
Test sample (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer capable of measuring absorbance at ~517 nm
-
Micropipettes and cuvettes or a 96-well plate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Sample Preparation: Dissolve this compound in methanol to prepare a stock solution. From this, create a series of dilutions to determine the concentration-dependent scavenging activity.
-
Reaction Mixture: In a test tube or microplate well, mix a specific volume of the this compound solution with a defined volume of the DPPH solution. A typical ratio is 1:1 (v/v).
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (approximately 517 nm).
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the this compound sample.
-
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the concentration of this compound.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.
Materials:
-
FRAP Reagent: This is a mixture of:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl
-
20 mM Ferric chloride (FeCl₃·6H₂O) solution
-
These three solutions are mixed in a 10:1:1 (v/v/v) ratio, respectively, and warmed to 37°C before use.
-
-
Test sample (this compound)
-
Positive control (e.g., FeSO₄·7H₂O, Ascorbic acid)
-
Spectrophotometer capable of measuring absorbance at 593 nm
-
Water bath set at 37°C
-
Micropipettes and cuvettes or a 96-well plate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh for each experiment by mixing the acetate buffer, TPTZ solution, and ferric chloride solution as described above.
-
Sample Preparation: Dissolve this compound in a suitable solvent to prepare a stock solution and a series of dilutions.
-
Reaction Mixture: Add a small volume of the this compound solution to a pre-warmed aliquot of the FRAP reagent. A common ratio is 100 µL of sample to 3 mL of FRAP reagent.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 4-30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 593 nm against a blank (FRAP reagent with solvent).
-
Calculation of Reducing Power: The antioxidant potential is determined by comparing the absorbance of the sample to a standard curve prepared using a known concentration of Fe²⁺. The results are typically expressed as Fe²⁺ equivalents (e.g., in µM or mg/g).
Biosynthesis and Experimental Workflow
The following diagrams illustrate the biosynthetic pathway of this compound and a generalized workflow for assessing its antioxidant properties.
References
Unveiling the Antimicrobial Potential of Rubropunctamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the antimicrobial spectrum of Rubropunctamine, a red azaphilone pigment produced by fungi of the Monascus genus. For decades, Monascus pigments have been utilized as natural food colorants, and emerging research has highlighted their significant biological activities, including antimicrobial properties. Among these, this compound has shown promise as a potential therapeutic agent against a range of pathogenic bacteria and fungi. This document provides a consolidated overview of the current understanding of this compound's antimicrobial efficacy, detailed experimental methodologies for its evaluation, and insights into its potential mechanisms of action.
Antimicrobial Spectrum of this compound
This compound has demonstrated inhibitory activity against both bacteria and fungi.[1][2] Generally, red Monascus pigments are considered to be the most potent antimicrobial agents among the various pigments produced by the fungus.[1][3] The antimicrobial activity of these pigments has been observed against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][3]
Antibacterial Activity
While extensive quantitative data for purified this compound against a wide array of bacteria is still emerging, studies on red Monascus pigment extracts provide valuable insights into its potential antibacterial spectrum. Gram-positive bacteria have been shown to be more susceptible to Monascus pigments than Gram-negative bacteria.[1]
Table 1: Antibacterial Activity of Red Monascus Pigment Derivatives and Extracts
| Test Substance | Bacterial Strain | MIC (µg/mL) | Reference |
| L-cysteine derivative of red Monascus pigment | Enterococcus faecalis | 4 | [1][3][4] |
Note: This data is for a derivative and not purified this compound. MIC values for purified this compound are not widely reported in the available literature.
Antifungal Activity
This compound and related red Monascus pigments also exhibit significant antifungal properties.[1][2] Their activity has been noted against both yeasts and filamentous fungi.[2] The proposed mechanism of action for the antifungal effect of Monascus purpureus pigment extracts involves the disruption of the fungal cell membrane.[5]
Table 2: Antifungal Activity of Monascus purpureus Pigment Extracts
| Test Substance | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |
| M. purpureus pigment extract (ethyl acetate) | Penicillium expansum | 780 | 3126 | [5] |
| M. purpureus pigment extract (ethyl acetate) | Rhizopus stolonifer | 780 | 3126 | [5] |
| M. purpureus pigment extract (ethyl acetate) | Aspergillus niger | 780 | 3126 | [5] |
| M. purpureus pigment extract (hexane) | Tested Fungi | 1563.3 | - | [5] |
| M. purpureus pigment extract (ethanol) | Tested Fungi | 1563.3 | - | [5] |
Note: These values are for pigment extracts and not purified this compound. Further research is required to establish the precise MIC and MFC values for the purified compound.
Experimental Protocols for Antimicrobial Susceptibility Testing
The following are detailed methodologies for determining the antimicrobial spectrum of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6] The broth microdilution method is a standard and widely used technique for determining the MIC of a compound.[7][8]
Protocol for Broth Microdilution MIC Assay:
-
Preparation of this compound Stock Solution:
-
Dissolve a known weight of purified this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
-
Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[9][10] The final volume in each well should be 100 µL.
-
The concentration range should be selected based on preliminary screening or literature data.
-
Include a positive control well (broth with microbial inoculum, no this compound) and a negative control well (broth only).
-
-
Preparation of Microbial Inoculum:
-
Bacteria: Prepare a bacterial suspension from a fresh culture on an agar plate in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
-
Fungi: For yeasts, prepare a suspension equivalent to a 0.5 McFarland standard and then dilute to a final concentration of 0.5-2.5 x 10³ CFU/mL.[10] For filamentous fungi, prepare a spore suspension and adjust the concentration to 0.4-5 x 10⁴ spores/mL.[10]
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared microbial inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.
-
Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria and pathogenic fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).[7][10]
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.[6]
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[6]
Protocol for MBC/MFC Determination:
-
Perform MIC Assay:
-
Follow the protocol for the broth microdilution MIC assay as described above.
-
-
Subculturing:
-
After determining the MIC, take a small aliquot (e.g., 10-100 µL) from the wells showing no visible growth (i.e., at and above the MIC).
-
Spread the aliquot onto a fresh, sterile agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
-
Incubation:
-
Incubate the agar plates under the same conditions as the initial MIC assay.
-
-
Determination of MBC/MFC:
-
The MBC/MFC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum count.
-
Mechanism of Action
The precise molecular targets and signaling pathways affected by this compound in microbial cells are not yet fully elucidated. However, evidence from studies on Monascus pigment extracts suggests a primary mechanism involving the disruption of cell membrane integrity.[5]
One study indicated that a Monascus purpureus pigment extract caused damage to the fungal cell membrane, leading to fungicidal activity.[5] Another proposed mechanism for red Monascus pigments involves the formation of cell aggregates and the blockage of oxygen uptake, ultimately limiting bacterial growth.[1] Scanning and transmission electron microscopy have shown disruption of the bacterial cell surface.[1]
It is hypothesized that the lipophilic nature of the azaphilone core allows for insertion into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.
Conclusion and Future Directions
This compound, a red pigment from Monascus species, holds considerable promise as a natural antimicrobial agent. While current research indicates a broad spectrum of activity against both bacteria and fungi, further studies are crucial to fully characterize its potential. Future research should focus on:
-
Quantitative Analysis: Determining the MIC, MBC, and MFC of purified this compound against a comprehensive panel of clinically relevant and drug-resistant microorganisms.
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways affected by this compound in microbial cells.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicological profile of this compound in animal models of infection.
-
Synergy Studies: Investigating the potential for synergistic effects when this compound is combined with existing antimicrobial drugs.
A deeper understanding of the antimicrobial properties of this compound will be instrumental in developing novel therapeutic strategies to combat the growing threat of antimicrobial resistance.
References
- 1. Purified Monascus Pigments: Biological Activities and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Purified Monascus Pigments: Biological Activities and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibitory effect of Monascus purpureus pigment extracts against fungi and mechanism of action [frontiersin.org]
- 6. emerypharma.com [emerypharma.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Synthesis and Derivatization of Rubropunctamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rubropunctamine, a prominent member of the azaphilone family of fungal pigments, has garnered significant interest within the scientific community due to its diverse biological activities, including antimicrobial and antioxidant properties. This technical guide provides a comprehensive overview of the chemical synthesis and derivatization of this compound. While a total chemical synthesis of this compound is not extensively documented in the current literature, this guide details the prevalent and practical semi-synthetic approach, which utilizes the naturally occurring orange Monascus pigments, rubropunctatin and monascorubrin, as key precursors. Furthermore, this document elaborates on the derivatization of the this compound scaffold, a critical strategy for modulating its physicochemical properties and enhancing its therapeutic potential. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are provided to facilitate further research and development in this promising area of medicinal chemistry.
Introduction
Azaphilones are a class of fungal polyketides characterized by a highly oxygenated pyranoquinone bicyclic core. Among these, the red-pigmented this compound, produced by various Monascus species, has been a subject of investigation for its potential applications in the food and pharmaceutical industries. The core structure of this compound presents a unique scaffold for chemical modification, offering the potential to generate novel derivatives with improved efficacy, solubility, and stability. This guide focuses on the practical aspects of obtaining and modifying this compound for research and drug development purposes.
Chemical Synthesis of the this compound Core
A complete de novo total chemical synthesis of this compound is not well-established in peer-reviewed literature. The primary and most efficient method for obtaining this compound is through a semi-synthetic approach, starting from its natural precursor, rubropunctatin.
Semi-Synthesis from Rubropunctatin
The biosynthesis of this compound involves the reaction of the orange pigment rubropunctatin with a source of ammonia or a primary amine. This transformation can be replicated in a laboratory setting, providing a straightforward route to this compound and its derivatives.
The general reaction involves the aminophilic substitution of the pyran oxygen in rubropunctatin with a nitrogen-containing nucleophile. This reaction is often carried out in a buffered aqueous methanol solution.
Caption: Semi-synthesis of this compound.
Derivatization of this compound
The derivatization of the azaphilone core is a key strategy to overcome limitations such as poor water solubility and to explore structure-activity relationships (SAR). The most common derivatization involves reacting rubropunctatin with various amino acids to generate a library of this compound analogs with diverse functional groups.
Synthesis of Amino Acid Derivatives
The reaction of rubropunctatin with amino acids proceeds under mild conditions and results in the formation of vinylogous γ-pyridones. This approach has been successfully employed to create derivatives with enhanced water solubility and thermal stability.[1][2][3][4]
Caption: Derivatization with Amino Acids.
Experimental Protocols
Preparation of Rubropunctatin (Precursor)
Rubropunctatin is typically produced by fermentation of Monascus species. Acidic conditions during fermentation can lead to an accumulation of orange pigments by inhibiting their conversion to red pigments.[2]
Protocol:
-
Cultivate Monascus ruber in a suitable fermentation medium.
-
Maintain the pH of the fermentation broth at an acidic level (e.g., pH 3.0) to favor the production of rubropunctatin and monascorubrin.[3]
-
After fermentation, extract the orange pigments from the mycelium using an organic solvent such as ethyl acetate.[5]
-
Purify the crude extract using silica gel column chromatography to isolate rubropunctatin.[2]
Semi-Synthesis of this compound
Protocol:
-
Dissolve the purified orange pigments (rubropunctatin and monascorubrin) in a 50% (v/v) methanol aqueous solution containing a 0.1 M phosphate buffer at pH 7.0.[3]
-
Add ammonia (e.g., 1 M aqueous ammonia) to the reaction mixture.[3]
-
Incubate the reaction mixture at 30°C with shaking for approximately 2 hours.[3]
-
Monitor the reaction progress by observing the color change from orange to red and by using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, desalt and concentrate the reaction mixture using a C18 solid-phase extraction (SPE) column.
-
Elute the product with 90% (v/v) methanol aqueous solution and dry under vacuum to yield this compound as a red solid.[3]
Synthesis of this compound Amino Acid Derivatives
Protocol:
-
Follow the procedure for the semi-synthesis of this compound (Section 4.2), but replace the ammonia with the desired L-amino acid (final concentration of approximately 8 mmol/L).[3]
-
The reaction can be carried out with a variety of proteinogenic amino acids.[3]
-
The resulting amino acid derivatives can be purified using similar chromatographic techniques as for this compound.
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and properties of this compound and its derivatives.
Table 1: Physicochemical and Spectroscopic Data for this compound and a Representative Derivative.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Spectrometry (m/z) | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| This compound | C₂₁H₂₃NO₄ | 353.41 | [M+H]⁺ expected: 354.1705 | Data not explicitly available in reviewed literature. | Data not explicitly available in reviewed literature. |
| N-Glucosylthis compound | C₂₇H₃₅NO₉ | 517.57 | [M+H]⁺ observed: 516 | Anomeric protons: 4.6, 5.15 | Data available in literature[6][7] |
Table 2: Biological Activities of this compound and Derivatives.
| Compound/Derivative | Biological Activity | Quantitative Data | Reference |
| This compound | Antioxidant | 68% activity in FRAP assay (10 mg) | [5] |
| This compound | Anti-inflammatory | ID₅₀ of 0.32 mg/ear in TPA-induced inflammation in mice | [3] |
| This compound | Antiviral | IC₅₀ of 433 mol ratio/32 pmol TPA for inhibition of EBV-EA activation | [3] |
| Amino Acid Derivatives | Antimicrobial | L-cysteine derivatives: MIC 4 µg/mL against Enterococcus faecalis |
Signaling Pathways and Experimental Workflows
The derivatization of rubropunctatin to form a library of amino acid-based this compound analogs can be visualized as a workflow.
Caption: Workflow for Derivatization.
Conclusion
This compound remains a molecule of significant interest due to its biological activities and its potential as a scaffold for the development of new therapeutic agents. While a total chemical synthesis is not a common route for its production, the semi-synthesis from readily available natural precursors provides an efficient and practical method for obtaining this compound. The derivatization of the azaphilone core, particularly through the formation of amino acid conjugates, represents a promising avenue for modulating the properties of this compound and unlocking its full therapeutic potential. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery. Further research into the total synthesis of this compound could provide alternative routes to this molecule and its analogs, potentially enabling the synthesis of derivatives that are not accessible through semi-synthetic methods.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Precursor-directed production of water-soluble red Monascus pigments with high thermal stability via azaphilic addition reaction-based semi-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Stereodivergent, chemoenzymatic synthesis of azaphilone natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Embryotoxicity and Teratogenicity of Rubropunctamine: A Review of Available Data and Methodological Considerations
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Rubropunctamine, a red pigment derived from Monascus purpureus, has garnered interest for its various biological activities, including cytotoxic and antioxidant properties.[1][2] However, a comprehensive review of the scientific literature reveals a significant gap in our understanding of its potential embryotoxic and teratogenic effects. To date, no specific studies on the developmental toxicity of this compound have been published. This guide summarizes the current knowledge on this compound and provides a detailed overview of the standard experimental protocols, namely the Frog Embryo Teratogenesis Assay-Xenopus (FETAX) and the Zebrafish Embryo Toxicity Assay, that are crucial for evaluating its safety profile during embryonic development. This document is intended to serve as a foundational resource for researchers initiating studies in this critical area.
Introduction to this compound
This compound is a member of the azaphilone pigment family produced by the fungus Monascus purpureus.[1][2] These pigments are traditionally used in food coloring and have been investigated for a range of bioactivities. Existing research on this compound has primarily focused on its potential as an anticancer agent, demonstrating cytotoxicity against various cancer cell lines.[3] While some studies suggest a low general toxicity for Monascus pigments, specific data on the developmental and reproductive toxicity of purified this compound is conspicuously absent from the current body of scientific literature.[1][2]
Assessment of Embryotoxicity and Teratogenicity: Standard Methodologies
To address the existing knowledge gap, standardized and validated in vivo and in vitro models are essential. The following sections detail the experimental protocols for two of the most widely accepted and utilized assays for screening developmental toxicity: the Frog Embryo Teratogenesis Assay-Xenopus (FETAX) and the Zebrafish Embryo Toxicity Assay.
Frog Embryo Teratogenesis Assay-Xenopus (FETAX)
The FETAX assay is a robust whole-embryo screening tool that uses the embryos of the South African clawed frog, Xenopus laevis, to assess the potential of a substance to cause mortality, malformation, and growth inhibition.[4][5][6][7]
A typical FETAX protocol involves the following steps:
-
Embryo Collection and Selection: Obtain naturally fertilized Xenopus laevis embryos. Select healthy, normally developing mid-blastula stage embryos for the assay.[4][5]
-
Exposure: Expose groups of embryos to a range of concentrations of this compound, alongside a control group in standard FETAX solution. The exposure period typically lasts for 96 hours, covering the period of major organogenesis.[4][6][8]
-
Renewal of Test Solutions: The test solutions are renewed every 24 hours (static renewal) to maintain the desired concentration of the test substance and a healthy environment for the embryos.[6][8]
-
Endpoint Evaluation: After 96 hours, the assay is terminated. The number of surviving embryos is recorded to determine the Lethal Concentration 50 (LC50). Surviving larvae are then fixed and examined for gross morphological malformations to determine the Effective Concentration 50 (EC50) for malformations. Larval length is also measured to assess growth inhibition.[4][5][6]
-
Teratogenic Index (TI): The teratogenic potential of the substance is calculated using the Teratogenic Index (TI), which is the ratio of the LC50 to the EC50 (TI = LC50/EC50). A higher TI value indicates a greater potential for teratogenicity.[8]
Caption: Workflow of the Frog Embryo Teratogenesis Assay-Xenopus (FETAX).
Zebrafish Embryo Toxicity Assay
The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for developmental toxicity screening due to its rapid development, optical transparency, and high genetic homology to humans.[9][10]
A standard zebrafish embryo toxicity assay protocol includes:
-
Embryo Collection: Collect freshly fertilized zebrafish embryos.
-
Exposure: Place individual embryos into the wells of a multi-well plate containing embryo medium with varying concentrations of this compound and a control. The exposure typically starts at a few hours post-fertilization (hpf) and continues for up to 120 hpf.[9]
-
Observation: Due to their transparency, embryos can be observed non-invasively at various developmental stages for a range of endpoints.[9]
-
Endpoint Assessment: Key endpoints include mortality, hatching rate, heart rate, and the presence of morphological abnormalities such as pericardial edema, yolk sac edema, spinal curvature, and craniofacial defects.[10]
-
Data Analysis: Determine the concentrations that cause 50% lethality (LC50) and 50% of a specific malformation (EC50).
Caption: General workflow for a zebrafish embryotoxicity assay.
Potential Signaling Pathways for Investigation
While no specific signaling pathways have been implicated in this compound-induced embryotoxicity, research on other compounds suggests potential avenues for investigation. Toxic insults during development can disrupt critical signaling pathways such as:
-
PI3K/Akt Signaling Pathway: This pathway is central to cell growth, proliferation, and survival.[11]
-
MAPK Signaling Pathway: Involved in cellular responses to a variety of stimuli and plays a key role in development.[11]
-
Wnt/β-catenin Signaling Pathway: Crucial for embryonic development, including body axis formation and organogenesis.[12]
Future studies on this compound should aim to elucidate its effects on these and other developmental signaling pathways to understand its mechanism of action.
Caption: Potential signaling pathways that could be affected by this compound.
Conclusion and Future Directions
The embryotoxic and teratogenic potential of this compound remains a critical unknown in its safety profile. While existing literature points to its cytotoxic effects, a thorough investigation using standardized developmental toxicity models is imperative for any future therapeutic or commercial applications. The FETAX and zebrafish embryo toxicity assays provide robust and ethically considerate platforms for such evaluations. Future research should not only focus on establishing the dose-response relationships for mortality, malformation, and growth inhibition but also delve into the molecular mechanisms and signaling pathways that may be perturbed by this compound exposure during embryonic development. Such data are essential for a comprehensive risk assessment and to ensure the safety of this and other Monascus-derived compounds.
References
- 1. Purified Monascus Pigments: Biological Activities and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. FETAX Assay for Evaluation of Developmental Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FETAX assay for evaluation of developmental toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Developmental toxicity testing with FETAX: evaluation of five compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frog embryo teratogenesis assay on Xenopus and predictivity compared with in vivo mammalian studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the developmental toxicity of five compounds with the frog embryo teratogenesis assay: Xenopus (FETAX) and a metabolic activation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of embryotoxicity using the zebrafish model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brief guidelines for zebrafish embryotoxicity tests - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signaling pathways involved in paraquat-induced pulmonary toxicity: Molecular mechanisms and potential therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monascus pigments, traditionally used as food colorants, are gaining significant attention for their therapeutic properties, particularly their anti-inflammatory effects. This technical guide provides an in-depth analysis of the anti-inflammatory activities of rubropunctamine and other prominent Monascus pigments, including monascin and ankaflavin. We delve into the molecular mechanisms underlying their action, focusing on the modulation of key signaling pathways such as NF-κB and MAPK. This document summarizes quantitative data on their efficacy, details essential experimental protocols for their evaluation, and presents visual representations of the involved biological pathways and experimental workflows to facilitate a deeper understanding and guide future research and development in this promising area of natural product-based therapeutics.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The azaphilone pigments produced by Monascus species, notably this compound (a red pigment), monascin, and ankaflavin (yellow pigments), have emerged as potent anti-inflammatory agents.[1][2][3] These compounds have been shown to mitigate inflammatory responses by inhibiting the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines.[4] This guide aims to provide a comprehensive technical overview of the anti-inflammatory properties of this compound and its counterparts, offering valuable insights for researchers and professionals in drug discovery and development.
Quantitative Anti-inflammatory Data
The anti-inflammatory efficacy of Monascus pigments has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a comparative overview of their potency.
Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Pigment/Compound | IC50 (μM) for NO Inhibition | Reference(s) |
| Monaphilol D | 1.7 | [1][2] |
| Monaphilol A | 1.0 - 3.8 | [5] |
| Monaphilol B | 1.0 - 3.8 | [5] |
| Monaphilol C | 1.0 - 3.8 | [5] |
| Monaphilone A | 19.3 | [5] |
| Rubropunctatin | 21.2 | [5] |
| Ankaflavin | 21.8 | [5] |
| Monaphilone B | 22.6 | [5] |
| Monascin | 29.1 | [5] |
| 2',3',5,7-Tetrahydroxyflavone | 19.7 | [6] |
| Luteolin (3',4',5,7-Tetrahydroxyflavone) | 17.1 | [6] |
Note: Data for this compound's direct inhibition of NO production is not extensively available in the reviewed literature, highlighting a gap for future research.
Table 2: In Vitro Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) | Reference(s) |
| Phar-95239 | 9.32 | 0.82 | 11.36 | [7] |
| T0511-4424 | 8.42 | 0.69 | 12.20 | [7] |
| Zu-4280011 | 15.23 | 0.76 | 20.03 | [7] |
| Celecoxib | 13.02 | 0.49 | 26.57 | [7] |
Note: Specific COX inhibition data for this compound and other Monascus pigments requires further investigation.
Table 3: Effect of Monascus Pigments on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Pigment | Concentration | TNF-α Inhibition | IL-6 Inhibition | IL-1β Inhibition | Reference(s) |
| Yellow Pigments (Ankaflavin, Monascin, etc.) | 30 μM | Significant | Significant | Significant | [5] |
| Orange Pigments (Monaphilols, etc.) | 5 μM | Significant | Significant | Significant | [5] |
Core Signaling Pathways in Inflammation Modulated by Monascus Pigments
Monascus pigments exert their anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the expression of pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6. Monascus pigments have been shown to inhibit this pathway by preventing the degradation of IκBα.
References
- 1. h-h-c.com [h-h-c.com]
- 2. Purified Monascus Pigments: Biological Activities and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-aging potential of Monascus purpureus pigments in skin care - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of neuronal nitric oxide synthase by 6-nitrocatecholamines, putative reaction products of nitric oxide with catecholamines under oxidative stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
The Role of Rubropunctamine in the Ethnobotanical Applications of Red Yeast Rice: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Red yeast rice, a staple of traditional Chinese medicine for centuries, has been ethnobotanically employed for a variety of medicinal purposes, including the improvement of digestion, revitalization of blood circulation, and as a remedy for diarrhea.[1][2] The characteristic crimson hue of this fermented rice product is imparted by a family of Monascus pigments, among which rubropunctamine is a prominent nitrogen-containing azaphilone. This technical guide delves into the current scientific understanding of this compound, exploring its biosynthesis, pharmacological activities, and the molecular mechanisms that potentially underpin the traditional therapeutic claims associated with red yeast rice. This document provides a comprehensive overview of experimental protocols for the isolation and evaluation of this compound, presents quantitative data on its bioactivity, and visualizes key cellular signaling pathways influenced by this intriguing natural product.
Introduction: From Traditional Use to Scientific Scrutiny
Red yeast rice (RYR) is produced by the fermentation of rice with the mold Monascus purpureus.[1] Its traditional uses are well-documented in ancient Chinese pharmacopeias, where it was prescribed to treat ailments related to indigestion, blood stasis, and limb weakness.[1][2] Modern scientific inquiry has sought to unravel the molecular basis for these ethnobotanical applications, leading to the identification of a plethora of bioactive compounds within RYR, including monacolins, organic acids, sterols, and a vibrant spectrum of pigments.[1]
Among these pigments, the red azaphilones, particularly this compound and its structural analog monascorubramine, have garnered significant interest.[3][4] These compounds are not primary metabolites of the fungus but are formed through the chemical modification of orange pigments, rubropunctatin and monascorubrin, by reacting with amino groups from sources like amino acids in the fermentation substrate.[3][4] This guide focuses specifically on this compound, aiming to bridge the gap between its historical, ethnobotanical context and contemporary pharmacological research.
Biosynthesis of this compound
The formation of this compound is a fascinating example of chemo-enzymatic synthesis. The core azaphilone skeleton is produced by the fungus via a polyketide pathway. The orange pigments, rubropunctatin and monascorubrin, are key intermediates. The final step in the formation of this compound is the aminophilic substitution of the pyran oxygen in the precursor molecule with an amino group, typically from ammonia or a primary amine present in the fermentation medium.[3][4]
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Rubropunctamine from Monascus Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction and purification of rubropunctamine, a red pigment produced by Monascus species. The methodologies outlined are based on established scientific literature and are intended to guide researchers in obtaining purified this compound for further study and potential drug development applications.
Introduction
Monascus species are filamentous fungi known for producing a variety of secondary metabolites, including a class of polyketide pigments. These pigments are traditionally used as natural food colorants. Among these, the red pigments, specifically this compound and monascorubramine, have garnered significant interest due to their potential biological activities, including antioxidant and antimicrobial properties.[1][2] this compound is not directly biosynthesized by the fungus but is rather formed through the chemical reaction of biosynthetically produced orange pigments, rubropunctatin and monascorubrin, with compounds containing a free amino group.[1][2]
This protocol details the steps for the cultivation of Monascus, extraction of the pigments, and subsequent purification of this compound.
Data Presentation
Table 1: Comparison of Monascus Fermentation Substrates for this compound Production
| Substrate | Relative Abundance of this compound (%) | Reference |
| Rice Grains | 87.3 | [3] |
| Sorghum Grains | 58.26 | [3] |
| Corn Grains | 57.03 | [3] |
Table 2: Purity and Yield of Monascus Pigments from a Two-Stage Fermentation and Purification Process
| Pigment | Purity (%) | Yield (g) | Reference |
| Monascorubrin & Rubropunctatin (precursors) | 91.9 | Not Specified | [4] |
| Dry Color Extract | Not Specified | 4.85 | [5] |
Experimental Protocols
Fermentation of Monascus species
This protocol describes the submerged fermentation of Monascus for the production of pigments.
Materials:
-
Monascus purpureus or Monascus ruber strain
-
Potato Dextrose Agar (PDA) for culture maintenance
-
Fermentation Medium (g/L): Glucose 30, Monosodium Glutamate (MSG) 1.5, MgSO₄·7H₂O 0.5, K₂HPO₄ 0.5, KH₂PO₄ 0.5, FeSO₄·7H₂O 0.014.[3]
-
Shaker incubator
-
Fermentor
Procedure:
-
Maintain the Monascus strain on PDA slants.
-
Inoculate a 250 mL flask containing 100 mL of the fermentation medium with a loopful of spores from the PDA slant.
-
Incubate the flask in a shaker incubator at 28°C and 180 rpm for 2 days to prepare the seed culture.[6]
-
Transfer the seed culture to a fermentor containing the fermentation medium. The inoculum volume should be 10% of the fermentation volume.[6]
-
Conduct the fermentation at 30°C.[7] The pH of the medium should be initially adjusted to 6.5.[8]
-
Harvest the culture after a suitable incubation period (typically 4-6 days) when the mycelia exhibit a deep red color.
Extraction of Crude Pigments
This protocol outlines the extraction of pigments from the Monascus mycelia.
Materials:
-
Monascus culture from fermentation
-
Filtration apparatus (e.g., Whatman No. 1 filter paper)
-
Rotary evaporator
Procedure:
-
Separate the mycelia from the fermentation broth by filtration.
-
The collected mycelia can be freeze-dried or used directly for extraction.
-
Suspend the wet biomass in 85% ethanol acidified to pH 4 with a ratio of 0.1 g of wet biomass to 1 mL of extraction solution.[9] The acidification helps to prevent the conversion of orange to red pigments during extraction.[1][2]
-
Agitate the mixture on a rotary shaker at 30°C for 40 minutes.[9]
-
Filter the mixture to separate the ethanolic extract containing the pigments from the mycelial debris.
-
Concentrate the extract using a rotary evaporator to obtain the crude pigment mixture.
Purification of this compound
This protocol details the purification of this compound from the crude pigment extract using column chromatography.
Materials:
-
Crude pigment extract
-
Silica gel (70-230 mesh)
-
Glass chromatography column
-
Solvents: Chloroform, Methanol, Ethyl acetate, n-hexane
Procedure:
-
Column Packing: Prepare a slurry of silica gel in chloroform and pour it into the chromatography column to create a packed bed.
-
Sample Loading: Dissolve the crude pigment extract in a minimal amount of chloroform and load it onto the top of the silica gel column.
-
Elution:
-
Begin elution with a non-polar solvent system to separate the different pigment fractions. A common starting eluent is a mixture of n-hexane and ethyl acetate (8:2, v/v) for the yellow fraction.[11]
-
Gradually increase the polarity of the eluent to separate the orange and red fractions. Use ethyl acetate for the orange fraction and a mixture of ethyl acetate and methanol (6:4, v/v) for the red fraction containing this compound.[11]
-
Alternatively, a chloroform-methanol gradient can be used. Start with chloroform-methanol (90:10, v/v) to elute less polar compounds, followed by chloroform-methanol (50:50, v/v) to elute the more polar red pigments.[7]
-
-
Fraction Collection: Collect the eluted fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
TLC Analysis: Use silica gel TLC plates and a suitable solvent system, such as ethyl acetate:methanol (13:7, v/v), to identify the fractions containing pure this compound.[5]
-
Final Purification: Pool the fractions containing pure this compound and concentrate them using a rotary evaporator to obtain the purified pigment.
Visualizations
Biosynthesis of this compound
Caption: Biosynthesis of this compound from Orange Pigment Precursors.
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound Extraction and Purification.
References
- 1. Purified Monascus Pigments: Biological Activities and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Precursor-directed production of water-soluble red Monascus pigments with high thermal stability via azaphilic addition reaction-based semi-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Production and Identification of N-Glucosylthis compound and N-Glucosylmonascorubramine from Monascus ruber and Occurrence of Electron Donor-Acceptor Complexes in These Red Pigments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Rubropunctamine in Fermented Products
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rubropunctamine is a red, azaphilone pigment produced by fungi of the Monascus genus, which are commonly used in the production of fermented foods like red yeast rice.[1][2] These pigments are not only used as natural food colorants but also possess various biological activities.[3][4] As interest in functional foods and natural products grows, a reliable and accurate analytical method is essential for the quantification of specific bioactive compounds like this compound in complex fermented matrices. This ensures product quality, safety, and proper dosage for potential therapeutic applications.
This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV-Vis detection for the quantitative analysis of this compound in fermented products.
Principle
The method is based on the separation of this compound from other components in a sample extract using a C18 stationary phase. The separation is achieved by gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent (e.g., acetonitrile or methanol). Quantification is performed by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated from known concentrations of a pure standard. UV detection is typically set at the maximum absorbance wavelength for red pigments, around 500-510 nm.[5][6][7]
Apparatus and Reagents
1.1 Apparatus
-
High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.[8][9]
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Vortex mixer.
-
Centrifuge.
-
Ultrasonic bath.
-
Solid Phase Extraction (SPE) manifold and cartridges (C18), if required.
-
Syringe filters (0.45 µm).
-
Glassware: Volumetric flasks, pipettes, beakers.
1.2 Reagents and Standards
-
This compound analytical standard (>95% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Formic acid or Phosphoric acid (HPLC grade).
-
Ethanol (Analytical grade).
-
Sodium hydroxide and Hydrochloric acid (for pH adjustment).
Experimental Protocols
2.1 Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. This solution should be stored at -20°C in the dark.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase initial composition to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.
2.2 Sample Preparation Protocol
The complex matrix of fermented products requires a robust extraction and clean-up procedure to remove interfering substances like proteins, fats, and other pigments.
-
Homogenization: Weigh 1-5 g of the homogenized fermented product sample into a 50 mL centrifuge tube.
-
Extraction: Add 25 mL of 70% (v/v) ethanol acidified to pH 2.0 with formic acid.[10] Acidic conditions are used to prevent the conversion of related orange pigments into red pigments during extraction.[4][11]
-
Vortex and Sonicate: Vortex the mixture for 2 minutes, followed by ultrasonication for 30 minutes in a water bath.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection: Decant the supernatant into a clean flask. Repeat the extraction process (steps 2-4) on the pellet one more time to ensure complete extraction.
-
Combine and Evaporate: Combine the supernatants. If necessary, evaporate the solvent under reduced pressure at 40°C to concentrate the extract.
-
Reconstitution and Filtration: Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase. Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[12]
Note: For samples with high lipid or interfering matrix content, a Solid Phase Extraction (SPE) clean-up step using a C18 cartridge may be necessary after step 5.
2.3 Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | C18 Reverse Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 510 nm[6][7] |
| Run Time | 35 minutes |
Data Presentation and Method Validation
The analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[9]
3.1 Linearity
Linearity is assessed by injecting the working standard solutions (e.g., 6 concentrations) and plotting the peak area against the concentration.
| Parameter | Result |
| Concentration Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
3.2 Precision
Precision is determined by repeatability (intra-day) and intermediate precision (inter-day) assays, expressed as the relative standard deviation (RSD).
| Precision Type | Concentration (µg/mL) | RSD (%) |
| Intra-day (n=6) | Low QC (1 µg/mL) | < 2.0% |
| Mid QC (10 µg/mL) | < 2.0% | |
| High QC (40 µg/mL) | < 2.0% | |
| Inter-day (n=6, 3 days) | Low QC (1 µg/mL) | < 3.0% |
| Mid QC (10 µg/mL) | < 3.0% | |
| High QC (40 µg/mL) | < 3.0% |
3.3 Accuracy and Recovery
Accuracy is evaluated through a recovery study by spiking a blank fermented product matrix with known concentrations of this compound.
| Spiked Level | Concentration Added (µg/mL) | Concentration Found (µg/mL) | Recovery (%) |
| Low | 1.0 | 0.98 | 98.0% |
| Medium | 10.0 | 10.1 | 101.0% |
| High | 40.0 | 39.4 | 98.5% |
3.4 Limits of Detection (LOD) and Quantification (LOQ)
LOD and LOQ are calculated based on the standard deviation of the response and the slope of the calibration curve. A study on a similar orange pigment, rubropunctatin, showed an LOD of 0.05 µg/mL and an LOQ of 0.15 µg/mL.[13]
| Parameter | Result |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
Visualized Workflows
The following diagrams illustrate the key workflows for this analytical method.
Caption: Workflow for sample extraction and preparation.
Caption: Workflow for HPLC analysis and data processing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemijournal.com [chemijournal.com]
- 3. apexbt.com [apexbt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of Monascus purpureus fermentation in dairy sludge-based medium for enhanced production of vibrant red pigment with minimal citrinin content - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cipac.org [cipac.org]
- 9. Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Precursor-directed production of water-soluble red Monascus pigments with high thermal stability via azaphilic addition reaction-based semi-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purified Monascus Pigments: Biological Activities and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of Rubropunctamine
For Researchers, Scientists, and Drug Development Professionals
Introduction to Rubropunctamine
This compound is a nitrogen-containing polyketide that belongs to the family of azaphilone pigments. These pigments are known for their vibrant colors and diverse biological activities, including antimicrobial and antioxidant properties. The core structure of this compound is derived from the orange Monascus pigment, rubropunctatin, through an aminophilic reaction. Accurate structural elucidation and quantification are crucial for understanding its bioactivities and potential therapeutic applications.
Molecular Formula: C₂₁H₂₃NO₄[1] Molecular Weight: 353.41 g/mol [1]
NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules like this compound. While specific ¹H and ¹³C NMR data for this compound are not available in the reviewed literature, a detailed analysis of its derivative, N-glucosylthis compound, provides significant insight into the chemical shifts of the core structure.
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for N-glucosylthis compound, with assignments relevant to the this compound core highlighted. The data was reported in CD₃OD.
Table 1: ¹H NMR Spectroscopic Data for N-glucosylthis compound (400 MHz, CD₃OD)
| Position | Chemical Shift (δ ppm) | Multiplicity | J (Hz) |
| 1 | 8.30 | s | |
| 3 | 7.10 | s | |
| 4 | 6.57 | s | |
| 1' | - | - | - |
| 2' | - | - | - |
| 3' | - | - | - |
| 4' | - | - | - |
| 5' | - | - | - |
| 6' | - | - | - |
| 7' | 0.90 | t | 7.0 |
| 11 | 1.60 | s | |
| 12 | 2.45 | t | 7.0 |
| 13 | 6.57 | s |
Note: The data is for N-glucosylthis compound, and assignments for the glucosyl moiety are omitted for clarity on the core structure.
Table 2: ¹³C NMR Spectroscopic Data for N-glucosylthis compound (100 MHz, CD₃OD)
| Position | Chemical Shift (δ ppm) |
| 1 | 141.4 |
| 3 | 111.2 |
| 4 | 141.4 |
| 4a | 148.1 |
| 5 | 100.2 |
| 6 | 162.5 |
| 7 | 85.1 |
| 8 | 183.2 |
| 8a | 106.3 |
| 1' | - |
| 2' | - |
| 3' | - |
| 4' | - |
| 5' | - |
| 6' | - |
| 7' | 14.3 |
| 10 | 192.1 |
| 11 | 22.1 |
| 12 | 40.1 |
| 13 | 141.4 |
Note: The data is for N-glucosylthis compound, and assignments for the glucosyl moiety are omitted for clarity on the core structure.
Experimental Protocol for NMR Analysis
This protocol outlines the general steps for acquiring and processing NMR data for this compound.
1. Sample Preparation:
- Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CD₃OD, CDCl₃, or DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
- Acquire ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.
- ¹H NMR:
- Pulse sequence: zg30
- Spectral width: ~16 ppm
- Acquisition time: ~2-3 s
- Relaxation delay (d1): 1-5 s
- Number of scans: 16-64
- ¹³C NMR:
- Pulse sequence: zgpg30
- Spectral width: ~240 ppm
- Acquisition time: ~1 s
- Relaxation delay (d1): 2 s
- Number of scans: 1024-4096
- 2D NMR (COSY, HSQC, HMBC):
- Use standard pulse programs available on the spectrometer software.
- Optimize spectral widths and acquisition times for both dimensions.
- Set the HMBC experiment to detect long-range couplings of 8-10 Hz.
3. Data Processing:
- Apply Fourier transformation to the acquired FIDs.
- Phase correct the spectra.
- Reference the spectra to the residual solvent peak.
- Integrate the ¹H NMR signals and pick peaks for all spectra.
Mass Spectrometry Analysis
Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) Data
High-resolution mass spectrometry provides a highly accurate mass measurement, allowing for the determination of the elemental formula.
Table 3: HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 354.1700 | To be determined |
| [M+Na]⁺ | 376.1519 | To be determined |
Experimental Protocol for Mass Spectrometry
This protocol describes a general method for the analysis of this compound using LC-MS/MS.
1. Sample Preparation:
- Dissolve the purified this compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1-10 µg/mL.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.2 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient from 10% to 100% B over 15-20 minutes.
- Flow Rate: 0.3-0.5 mL/min.
- Mass Spectrometry (MS):
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Scan Range: m/z 100-1000.
- Data-dependent MS/MS: Acquire fragmentation spectra for the most intense ions in each scan.
- Collision Energy: Use a stepped collision energy (e.g., 10, 20, 40 eV) to obtain comprehensive fragmentation information.
Visualizations
Experimental Workflow
Caption: General workflow for the extraction, purification, and structural analysis of this compound.
Structural Relationship
References
Application Notes & Protocols: Thin-Layer Chromatography (TLC) for the Separation of Monascus Pigments
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Monascus pigments, produced by the fermentation of Monascus species, are a group of secondary metabolites widely used as natural food colorants and are of growing interest in the pharmaceutical industry due to their various biological activities.[1][2] These pigments are a complex mixture of yellow, orange, and red compounds, with the six major known components being the yellow pigments monascin and ankaflavin, the orange pigments rubropunctatin and monascorubrin, and the red pigments rubropunctamine and monascorubramine.[1] Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis and separation of these pigments.[2] This document provides detailed application notes and protocols for the TLC separation of Monascus pigments.
Data Presentation: Solvent Systems and Rf Values
The choice of the mobile phase (solvent system) is critical for achieving good separation of Monascus pigments on a silica gel stationary phase. The polarity of the solvent system will determine the differential migration of the pigments up the TLC plate. Below is a summary of various solvent systems and reported Retention Factor (Rf) values for the separation of Monascus pigments.
| Solvent System (v/v/v) | Pigment Color | Reported Rf Values | Source |
| Ethyl acetate : Formic acid : Acetic acid : Water (100:11:11:26) | Red | 0.52 - 0.72 | [3] |
| n-Hexane : Ethyl acetate (7:3) | Red | 0.00 - 0.32 | [3] |
| Trichloroethane : Methanol (1:1) | Red | 0.653, 0.713, 0.747 | [2] |
| Trichloroethane : Methanol (1:1) | Yellow | 0.727, 0.807, 0.865 | [2] |
| Ethyl acetate : Ethanol : Water (90:25:4) | Yellow | Not specified | [1] |
| Chloroform : Methanol : Water (90:25:4) | Not specified | Not specified | [4] |
| n-Hexane : Ethyl acetate (8:2) | Yellow Fraction | Not specified | [5] |
| Ethyl acetate | Orange Fraction | Not specified | [5] |
| Ethyl acetate : Methanol (6:4) | Red Fraction | Not specified | [5] |
| Chloroform : Methanol : Water (5:3:1) | Red Fraction Component 1 | 0.34 | [5] |
| Chloroform : Methanol : Water (5:3:1) | Red Fraction Component 2 | 0.38 | [5] |
Note: Rf values can vary depending on the specific experimental conditions, including the type of silica gel plate, temperature, and saturation of the chromatography chamber.
Experimental Protocols
Protocol 1: General TLC Separation of Monascus Pigments
This protocol provides a general method for the separation of Monascus pigments and can be adapted using the different solvent systems listed in the table above.
1. Materials and Reagents:
-
Monascus pigment extract (dissolved in a suitable solvent like ethanol)
-
TLC plates (e.g., Silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Selected solvent system (mobile phase)
-
Pencil
-
Ruler
-
Drying oven (optional, for activating plates)
-
UV lamp (for visualization if pigments are fluorescent)
2. Procedure:
-
Plate Preparation: Handle the TLC plate by the edges to avoid contaminating the surface. Using a pencil, gently draw a faint origin line about 1-1.5 cm from the bottom of the plate.[6]
-
Sample Application: Using a capillary tube, apply a small spot of the Monascus pigment extract onto the origin line.[6] Allow the spot to dry completely. For a more concentrated spot, reapply the sample to the same spot multiple times, ensuring it dries between applications.[7]
-
Developing Chamber Preparation: Pour the chosen solvent system into the developing chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on the TLC plate.[7] Close the chamber and let it saturate with the solvent vapor for about 15-30 minutes. This ensures a uniform mobile phase front.
-
Chromatogram Development: Carefully place the spotted TLC plate into the saturated developing chamber, ensuring the origin line is above the solvent level.[7] Close the chamber and allow the solvent to ascend the plate by capillary action.
-
Completion and Visualization: When the solvent front has moved to about 1 cm from the top of the plate, remove the plate from the chamber. Immediately mark the solvent front with a pencil.[8] Allow the plate to air dry in a fume hood. The separated pigment spots should be visible under visible light. Some pigments may also be visualized under a UV lamp.
-
Rf Value Calculation: Measure the distance from the origin to the center of each separated spot and the distance from the origin to the solvent front. Calculate the Rf value for each spot using the following formula:[3] Rf = (Distance traveled by the pigment spot) / (Distance traveled by the solvent front)
Protocol 2: Extraction of Monascus Pigments from Fermented Substrate
This protocol describes the extraction of pigments from a solid fermented substrate prior to TLC analysis.
1. Materials and Reagents:
-
Fermented substrate with Monascus
-
Ethanol (e.g., 60% or absolute)
-
Shaker or sonicator
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator (optional, for concentrating the extract)
2. Procedure:
-
Extraction: Weigh a known amount of the dried and ground fermented substrate (e.g., 0.25 g).[3] Add a suitable volume of ethanol (e.g., 60% ethanol) and agitate the mixture.[3] This can be done using a shaker for a specified time (e.g., 1 hour at 200 rpm) or by sonication.
-
Filtration: Filter the mixture through filter paper to separate the pigment extract from the solid substrate.[3]
-
Concentration (Optional): If the pigment concentration is low, the extract can be concentrated using a rotary evaporator.[3]
-
Preparation for TLC: The resulting pigment extract can be directly used for TLC analysis.
Visualizations
Caption: Workflow for TLC Separation of Monascus Pigments.
Caption: Workflow for Extraction of Monascus Pigments.
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. sciencevivid.com [sciencevivid.com]
- 7. How can I separate pigments by thin layer chromatography (TLC)? [accmultimedia.austincc.edu]
- 8. more.juniata.edu [more.juniata.edu]
Application Notes and Protocols for In Vitro Antioxidant Assays of Rubropunctamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro antioxidant capacity of Rubropunctamine using two common spectrophotometric methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay.
DPPH Radical Scavenging Assay
Application Note
The DPPH assay is a popular, rapid, and simple method for evaluating the free-radical scavenging activity of antioxidants.[1] The principle of this assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[2][3] The DPPH radical is a stable free radical with a deep violet color in solution, exhibiting a strong absorbance maximum at approximately 517 nm.[1][4] When reduced by an antioxidant, the color of the DPPH solution changes from violet to a pale yellow, corresponding to a decrease in absorbance.[3] This decolorization is stoichiometric with respect to the number of electrons captured, and the degree of absorbance reduction is proportional to the antioxidant's radical scavenging capacity.[1] This method is widely used for the initial screening of compounds for their potential as free-radical scavengers.[4]
This compound, a red pigment, has demonstrated antioxidant properties in various studies.[5][6] The DPPH assay can be effectively employed to quantify its radical scavenging activity, typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Experimental Protocol
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (analytical grade)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer (UV-Vis)
-
Micropipettes
-
Test tubes
Procedure:
-
Preparation of DPPH Stock Solution:
-
Accurately weigh DPPH and dissolve it in methanol or ethanol to prepare a stock solution (e.g., 1 mM).[4]
-
Store the stock solution in a dark bottle at 4°C.
-
-
Preparation of DPPH Working Solution:
-
Dilute the DPPH stock solution with methanol or ethanol to obtain a working solution with an absorbance of approximately 1.0 ± 0.2 at 517 nm.[4]
-
This solution should be freshly prepared before each experiment.
-
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Perform serial dilutions of the this compound stock solution to obtain a range of concentrations for testing.
-
Prepare a series of dilutions of the positive control (e.g., Ascorbic acid or Trolox) in the same manner.
-
-
Assay Procedure:
-
To a 96-well plate or test tubes, add a specific volume of the this compound dilutions (e.g., 100 µL).
-
Add the DPPH working solution to each well or tube (e.g., 100 µL).[7]
-
For the blank, add the solvent used for the sample instead of the sample solution.
-
For the control, add the sample solvent and the DPPH working solution.
-
Mix the contents thoroughly.
-
Incubate the plate or tubes in the dark at room temperature for a specified period (e.g., 30 minutes).[8][9]
-
-
Measurement:
-
After incubation, measure the absorbance of each solution at 517 nm using a spectrophotometer.[4]
-
-
Calculation of Radical Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:[9] % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the sample with the DPPH solution.
-
-
-
Determination of IC50:
-
Plot the percentage of scavenging activity against the different concentrations of this compound.
-
The IC50 value is determined from the graph as the concentration of this compound that causes 50% inhibition of the DPPH radical.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Application Note
The FRAP assay measures the total antioxidant capacity of a sample based on its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at a low pH.[10][11] This reduction results in the formation of an intense blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm.[12] The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.[10] The FRAP assay is a simple, rapid, and reproducible method that provides a direct estimation of the reducing power of antioxidants.[12] It is important to note that this assay is conducted under acidic conditions (pH 3.6), which may not be representative of physiological conditions.[12]
Studies have shown that this compound possesses ferric reducing antioxidant power, indicating its capacity to donate electrons and reduce ferric ions.[5][13] The FRAP assay is therefore a suitable method to quantify this aspect of its antioxidant activity.
Experimental Protocol
Materials:
-
This compound
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ)
-
Hydrochloric acid (HCl)
-
Sodium acetate trihydrate (CH₃COONa·3H₂O)
-
Acetic acid
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) for standard curve
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer (UV-Vis)
-
Water bath
-
Micropipettes
-
Test tubes
Procedure:
-
Preparation of FRAP Reagent:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve sodium acetate trihydrate in distilled water and adjust the pH to 3.6 with acetic acid.
-
TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.[11]
-
Ferric Chloride Solution (20 mM): Dissolve FeCl₃·6H₂O in distilled water.[11]
-
FRAP Working Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a ratio of 10:1:1 (v/v/v).[14] This working solution should be freshly prepared and warmed to 37°C before use.[14]
-
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial dilutions of the this compound stock solution to obtain a range of concentrations.
-
Prepare a standard curve using ferrous sulfate (FeSO₄·7H₂O) at various concentrations (e.g., 100 to 2000 µM).
-
Prepare a series of dilutions of the positive control.
-
-
Assay Procedure:
-
Add a small volume of the this compound dilutions (e.g., 30 µL) to a 96-well plate or test tubes.
-
Add a larger volume of the pre-warmed FRAP working reagent (e.g., 270 µL).
-
For the blank, use the sample solvent instead of the sample solution.
-
Mix the contents thoroughly.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).[15]
-
-
Measurement:
-
Calculation of FRAP Value:
-
Construct a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.
-
Using the standard curve, determine the concentration of Fe²⁺ equivalents in the this compound samples.
-
The FRAP value is typically expressed as µmol of Fe²⁺ equivalents per gram or millimole of the sample.
-
Data Presentation
| Compound | Assay | Concentration | Antioxidant Activity (%) | Reference |
| This compound | DPPH | 10 mg | 15% | [5][13] |
| This compound | FRAP | 10 mg | 68% | [5][13] |
| Yellow Pigments (Ankaflavin & Monascin) | DPPH | 10 mg | 3% | [5][13] |
| Yellow Pigments (Ankaflavin & Monascin) | FRAP | 10 mg | 27% | [5][13] |
| Ascorbic Acid | DPPH & FRAP | - | 100% (Standard) | [5][13] |
Note: The data from the reference indicates the relative antioxidant activity compared to ascorbic acid as a standard.
Visualization
DPPH Assay Workflow
Caption: Workflow for DPPH radical scavenging assay.
FRAP Assay Workflow
Caption: Workflow for Ferric Reducing Antioxidant Power (FRAP) assay.
References
- 1. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. Purified Monascus Pigments: Biological Activities and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abcam.cn [abcam.cn]
- 8. researchgate.net [researchgate.net]
- 9. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 10. Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ferric reducing ability of plasma - Wikipedia [en.wikipedia.org]
- 12. ultimatetreat.com.au [ultimatetreat.com.au]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing of Rubropunctamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubropunctamine, a prominent red pigment produced by fungi of the Monascus genus, has garnered significant interest for its diverse biological activities.[1] Beyond its traditional use as a natural food colorant, recent studies have highlighted its potential as an antimicrobial agent, exhibiting inhibitory effects against a range of bacteria and fungi.[1][2] These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for assessing its antimicrobial potency and potential therapeutic applications.
This compound belongs to the azaphilone class of fungal polyketides.[1] Its antimicrobial efficacy is believed to stem from its interaction with the microbial cell surface, leading to membrane disruption and the inhibition of essential cellular processes such as oxygen uptake.[3] Red Monascus pigments, including this compound, have demonstrated notable activity, particularly against Gram-positive bacteria.[1][4] Furthermore, derivatives of these pigments have shown enhanced antimicrobial properties, with some exhibiting MIC values as low as 4 µg/mL against specific bacterial strains.[1][2]
These protocols are designed to provide researchers with standardized methods for evaluating the antimicrobial spectrum of this compound, thereby facilitating further research into its mechanism of action and potential development as a novel antimicrobial agent.
Data Presentation: MIC of Red Monascus Pigments and Derivatives
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for red Monascus pigments and their derivatives against various microorganisms. It is important to note that MIC values can vary depending on the specific compound (pure this compound, a crude extract, or a derivative) and the testing methodology.
| Microorganism | Test Substance | MIC (µg/mL) | Reference |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | Red Pigment Extract (Ethyl Acetate) | 0.018 | [4] |
| Staphylococcus aureus | Red Pigment Extract | 128 | [4] |
| Staphylococcus aureus | Control Red Pigment | 64 | [4] |
| Enterococcus faecalis | L-cysteine derivative of red pigment | 4 | [1] |
| Enterococcus faecalis | Red Dye Extract | 50 | [5] |
| Bacillus subtilis | L-tyrosine derivative of red pigment | 4-8 | [2] |
| Gram-Negative Bacteria | |||
| Escherichia coli | Red Pigment Extract (Ethyl Acetate) | 0.996 | [4] |
| Escherichia coli | Control Red Pigment | >128 | [4] |
| Escherichia coli | Red Dye Extract | 100 | [5] |
| Salmonella typhimurium | Red Dye Extract | 6.25 | [5] |
| Fungi | |||
| Aspergillus niger | L-aspartic acid derivative of red pigment | Effective | [2] |
| Penicillium citrinum | L-aspartic acid derivative of red pigment | Effective | [2] |
| Candida albicans | L-tyrosine derivative of red pigment | Effective | [2] |
Experimental Protocols
This section provides detailed methodologies for determining the MIC of this compound. The broth microdilution method is presented as the primary protocol due to its widespread use and standardization. Alternative methods, agar dilution and gradient diffusion, are also briefly described.
Protocol 1: Broth Microdilution MIC Assay
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid growth medium.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO, and filter-sterilized)
-
Sterile 96-well microtiter plates
-
Test microorganisms (bacterial and/or fungal strains)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours old), select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound at a known concentration.
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium in the wells of the 96-well plate. Typically, this is done by adding 100 µL of broth to all wells except the first column. Then, 200 µL of the highest concentration of this compound is added to the first well, and 100 µL is serially transferred to subsequent wells, with mixing at each step.
-
-
Inoculation:
-
Add 10 µL of the prepared microbial inoculum to each well containing the this compound dilutions and the growth control wells. The final volume in each well should be 200 µL.
-
-
Controls:
-
Growth Control: Wells containing broth and the microbial inoculum, but no this compound.
-
Sterility Control: Wells containing only broth to check for contamination.
-
Solvent Control: If the solvent used to dissolve this compound is other than water, include a control with the highest concentration of the solvent used to ensure it does not inhibit microbial growth.
-
-
Incubation:
-
Cover the microtiter plate and incubate at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 16-20 hours for most bacteria; 35°C for 24-48 hours for yeasts).
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Alternatively, the optical density (OD) of the wells can be read using a microplate reader at a wavelength of 600 nm. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., ≥90%) of growth compared to the growth control.
-
Protocol 2: Agar Dilution MIC Assay
In this method, varying concentrations of this compound are incorporated into an agar medium, which is then inoculated with the test microorganism.
Brief Procedure:
-
Prepare a series of agar plates, each containing a different concentration of this compound.
-
Prepare the microbial inoculum as described in the broth microdilution protocol.
-
Spot-inoculate a standardized number of cells (e.g., 10⁴ CFU per spot) onto the surface of each agar plate.
-
Incubate the plates under appropriate conditions.
-
The MIC is the lowest concentration of this compound that prevents visible growth on the agar surface.
Protocol 3: Gradient Diffusion MIC Assay
This method utilizes a predefined and continuous concentration gradient of an antimicrobial agent on a test strip.
Brief Procedure:
-
Prepare a lawn of the test microorganism on the surface of an agar plate.
-
Apply a test strip containing a gradient of this compound to the agar surface.
-
During incubation, the antimicrobial agent diffuses into the agar, creating a concentration gradient.
-
An elliptical zone of inhibition will form. The MIC is read directly from the scale on the strip at the point where the edge of the inhibition zone intersects the strip.
Visualizations
Experimental Workflow
Caption: Workflow for Broth Microdilution MIC Testing.
Proposed Mechanism of Action
Caption: Proposed Mechanism of this compound on Bacteria.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. Antimicrobial activity of Monascus purpureus-derived red pigments against Salmonella typhimurium, Escherichia coli, and Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Rubropunctamine Cytotoxicity using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing MTT and XTT cell viability assays for the assessment of cytotoxicity induced by Rubropunctamine, a red azaphilone pigment derived from Monascus species. The protocols detailed herein are foundational for screening and characterizing the cytotoxic potential of this compound in various cell lines.
Introduction to this compound and Cytotoxicity Assessment
This compound is a member of the Monascus pigments, which have been investigated for a range of biological activities, including anticancer properties.[1][2] Preliminary studies indicate that red Monascus pigments, including this compound, exhibit strong cytotoxic effects against various cancer cell lines.[3] Assessing this cytotoxicity is a critical step in the evaluation of this compound as a potential therapeutic agent. Cell viability assays, such as the MTT and XTT assays, are colorimetric methods widely used to quantify the metabolic activity of cells, which serves as an indicator of cell viability and, conversely, cytotoxicity.[4][5][6]
The principle of these assays lies in the enzymatic reduction of a tetrazolium salt by metabolically active cells.[7] In the MTT assay, the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases to an insoluble purple formazan product.[4][8] The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay, on the other hand, produces a water-soluble orange formazan product, simplifying the procedure.[7][9] The amount of formazan produced is directly proportional to the number of viable cells.[5][6]
Data Presentation: Cytotoxicity of Monascus Pigments
While specific IC50 values for this compound are not widely available in the public literature, data for the closely related Monascus pigment, Rubropunctatin, and other Monascus-derived compounds provide valuable insights into their cytotoxic potential.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Rubropunctatin | BGC-823 (Human gastric carcinoma) | Not Specified | <15 | [3] |
| Rubropunctatin | AGS (Human gastric adenocarcinoma) | Not Specified | <15 | [3] |
| Rubropunctatin | MKN45 (Human gastric cancer) | Not Specified | <15 | [3] |
| Rubropunctatin | HepG2 (Human liver cancer) | Not Specified | 30-45 | [3] |
| Rubropunctatin | SH-SY5Y (Human neuroblastoma) | Not Specified | 30-45 | [3] |
| Rubropunctatin | HT-29 (Human colon cancer) | Not Specified | 30-45 | [3] |
| Monascuspiloin | LNCaP (Human prostate cancer) | Not Specified | Not Specified | [10] |
| Monascuspiloin | PC-3 (Human prostate cancer) | Not Specified | Not Specified | [10] |
| Ankaflavin | A549 (Human lung cancer) | Not Specified | ~15 µg/mL | [3] |
| Ankaflavin | HepG2 (Human liver cancer) | Not Specified | ~15 µg/mL | [3] |
| Monascin | Not Specified | DPPH Scavenging | 80 µg/mL | [1] |
Note: The IC50 values for Rubropunctatin are presented as a range based on the available literature. The specific assay used to determine these values was not detailed in the source.
Experimental Protocols
The following are detailed protocols for performing MTT and XTT assays to assess the cytotoxicity of this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan, which is insoluble in aqueous solutions. The formazan is then solubilized, and the concentration is determined by optical density.[4][8]
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Target cell line(s)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, carefully remove the medium containing this compound.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay Protocol
Principle: Metabolically active cells reduce the XTT tetrazolium salt to a water-soluble orange-colored formazan product. This allows for direct measurement of absorbance without a solubilization step.[7][9]
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Target cell line(s)
-
Complete cell culture medium
-
XTT labeling reagent
-
Electron-coupling reagent (e.g., PMS - phenazine methosulfate)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Step 1).
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay (Step 2).
-
-
XTT Reagent Preparation and Addition:
-
Prepare the XTT labeling mixture immediately before use. For one 96-well plate, mix 5 mL of the XTT labeling reagent with 0.1 mL of the electron-coupling reagent.[7]
-
After the compound treatment incubation, add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator, protected from light. The incubation time may need to be optimized depending on the cell type and density.
-
-
Absorbance Measurement:
-
Gently shake the plate to ensure a homogenous distribution of the color.
-
Read the absorbance at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is recommended.[7]
-
-
Data Analysis:
-
Follow the same procedure as for the MTT assay (Step 6) to determine the IC50 value of this compound.
-
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for assessing this compound cytotoxicity using MTT or XTT assays.
Putative Signaling Pathway for Monascus Pigment-Induced Apoptosis
Based on studies of related Monascus pigments, a plausible mechanism for this compound-induced cytotoxicity is the induction of apoptosis. Red mold rice extracts have been shown to induce apoptosis through a mitochondria-dependent pathway.[11] This involves the regulation of the Bax/Bcl-2 protein ratio and the subsequent activation of caspases.[11] Furthermore, another Monascus pigment, Monascuspiloin, has been shown to induce apoptosis and autophagy through modulation of the PI3K/Akt/mTOR and AMPK signaling pathways.[10]
Caption: A putative signaling pathway for Monascus pigment-induced apoptosis.
References
- 1. Purified Monascus Pigments: Biological Activities and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 10. Monascuspiloin induces apoptosis and autophagic cell death in human prostate cancer cells via the Akt and AMPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monascus-fermented red mold rice exhibits cytotoxic effect and induces apoptosis on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Rubropunctamine as a Histological Stain
Disclaimer: Rubropunctamine is a well-characterized red pigment produced by fungi of the Monascus genus.[1][2] It is known for a variety of biological activities, including antimicrobial and antioxidant properties.[3][4] However, a review of current scientific literature indicates that this compound is not established or documented for use as a histological stain .
The following application notes and protocols are presented as a hypothetical framework for researchers interested in investigating the potential of novel, natural pigments like this compound for histological applications. The experimental parameters and performance data are illustrative and would require empirical validation.
Product Information and Properties
This compound is an azaphilone pigment that is a secondary metabolite of fungi such as Monascus purpureus.[3][5] The red pigments are formed through the reaction of orange Monascus pigments with primary amines.[6] While its primary uses have been explored in food coloration and for its bioactive properties, its chemical structure suggests potential as a biological dye.[7]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 514-66-9 | [8][9] |
| Molecular Formula | C₂₁H₂₃NO₄ | [8][10] |
| Molecular Weight | 353.41 g/mol | [8][10] |
| Appearance | Red Pigment | [11] |
| Solubility | Water-soluble (red pigments) | [3] |
| Storage | Store at ≤ -15°C |[8][10] |
Hypothetical Histological Performance
The efficacy of a novel stain must be characterized across several parameters. The following table outlines hypothetical performance characteristics that would need to be determined during validation.
Table 2: Hypothetical Performance Characteristics for Histological Staining
| Parameter | Target Performance | Notes |
|---|---|---|
| Target Structure(s) | Cytoplasmic proteins, extracellular matrix | Assumed based on potential reactivity; requires validation. |
| Staining Color | Red to Red-Orange | Dependent on pH and buffer composition. |
| Optimal Concentration | 0.1 - 1.0% (w/v) | Requires titration for optimal signal-to-noise ratio. |
| Optimal pH | 4.5 - 5.5 | Acidic pH may enhance binding to basic proteins. |
| Photostability | Moderate | Natural pigments may be susceptible to photobleaching. |
| Counterstain | Compatible with Hematoxylin | Provides nuclear contrast. |
| Tissue Type | Formalin-Fixed Paraffin-Embedded (FFPE) | Standard for routine histology. |
Diagrams and Workflows
Workflow for Novel Stain Validation
The process of validating a new compound for histological use involves a systematic workflow from initial characterization to final application on target tissues.
Caption: Workflow for the validation of a novel histological stain.
Hypothetical Staining Mechanism
The binding of a stain to tissue components is governed by chemical interactions. For a molecule like this compound, binding could be mediated by its polar functional groups interacting with charged amino acid residues in proteins.
Caption: Hypothetical mechanism of electrostatic binding for a stain.
Proposed Experimental Protocol (Template)
This protocol is a template adapted from standard histological procedures for formalin-fixed, paraffin-embedded (FFPE) tissues.[12] Optimization of incubation times, concentrations, and rinse steps is required.
Reagent Preparation
-
This compound Staining Solution (0.5% w/v): Dissolve 0.5 g of purified this compound powder in 100 mL of acetate buffer (0.1 M, pH 5.0). Stir until fully dissolved. Filter through a 0.22 µm filter before use. Store protected from light at 4°C.
-
Differentiating Solution (0.5% Acetic Acid): Add 0.5 mL of glacial acetic acid to 99.5 mL of distilled water.
-
Hematoxylin Solution: Use a commercially available formulation (e.g., Gill's or Mayer's Hematoxylin).
-
Bluing Reagent: Scott's tap water substitute or a mild alkaline solution.
-
Dehydration Alcohols: Graded ethanol series (70%, 95%, 100%).
-
Clearing Agent: Xylene or a xylene substitute.
-
Mounting Medium: Resin-based permanent mounting medium.
Tissue Preparation (Deparaffinization and Rehydration)
-
Place FFPE tissue slides in a slide rack.
-
Immerse in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 70% Ethanol: 1 change, 3 minutes.
-
Rinse thoroughly in running tap water for 5 minutes.
-
Place in distilled water until ready for staining.
Staining Procedure
-
Primary Stain: Immerse slides in the 0.5% this compound Staining Solution for 5-10 minutes. (Note: This is a critical optimization step).
-
Rinse: Briefly rinse slides in distilled water to remove excess stain.
-
Differentiation: Dip slides in 0.5% Acetic Acid solution for 10-30 seconds. Check differentiation microscopically. Tissues should appear red/pink, with distinct variations in intensity.
-
Rinse: Wash gently in running tap water for 1-2 minutes.
-
Counterstain: Immerse slides in Hematoxylin solution for 1-3 minutes.
-
Rinse: Wash in running tap water for 1-2 minutes.
-
Bluing: Immerse in a bluing reagent for 30-60 seconds until nuclei appear crisp blue.
-
Final Rinse: Wash in running tap water for 2-5 minutes.
Dehydration and Mounting
-
Immerse slides in 70% Ethanol: 1 minute.
-
Immerse in 95% Ethanol: 2 changes, 1 minute each.
-
Immerse in 100% Ethanol: 2 changes, 1 minute each.
-
Immerse in Xylene (or substitute): 2 changes, 2 minutes each.
-
Apply a coverslip using a permanent mounting medium.
-
Allow slides to dry completely before microscopic examination.
Expected Results (Hypothetical)
-
Nuclei: Blue to purple (from Hematoxylin).
-
Cytoplasm, Collagen, Muscle: Varying shades of red to pink (from this compound).
-
Erythrocytes: Bright red.
Conclusion
While this compound is not a conventional histological stain, its properties as a stable, water-soluble red pigment make it a candidate for investigation. The protocols and data presented here are a conceptual starting point. Rigorous validation would be necessary to characterize its staining properties, specificity, and utility for researchers in histology and pathology.
References
- 1. Analyses of Monascus pigment secretion and cellular morphology in non‐ionic surfactant micelle aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Purified Monascus Pigments: Biological Activities and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 514-66-9 | FR168811 | Biosynth [biosynth.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Rubropunctamine as a Natural Food and Beverage Colorant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubropunctamine is a red azaphilone pigment produced by fungi of the genus Monascus, most notably Monascus purpureus. It is part of a complex of pigments that have been used for centuries in Asia as a natural food colorant and preservative. With increasing consumer demand for natural and clean-label ingredients, this compound presents a viable alternative to synthetic red dyes in a variety of food and beverage applications. These application notes provide a comprehensive overview of the properties, stability, and application protocols for utilizing this compound as a natural colorant.
Physicochemical Properties and Stability
This compound's stability is a critical factor in its application as a food colorant. Its color and intensity are influenced by various environmental factors such as pH, temperature, and light.
Data Presentation: Stability of this compound
The following tables summarize the quantitative data on the stability of this compound under different conditions.
| pH | Temperature (°C) | Duration (hours) | Remaining Pigment (%) | Reference |
| 3.0 | 80 | 6 | ~10 | [1] |
| 5.0 | 80 | 6 | ~20 | [1] |
| 7.0 | 80 | 6 | ~35 | [1] |
| 7.0 | 100 | 10 | >90 | [2] |
Table 1: Thermal and pH Stability of this compound. Data indicates that this compound exhibits greater stability at neutral pH.
Data Presentation: Colorimetric Data (CIELAB)
The CIELAB color space is used to quantify the color of this compound. The L* value represents lightness (0=black, 100=white), the a* value represents the green-red axis (-a=green, +a=red), and the b* value represents the blue-yellow axis (-b=blue, +b=yellow).
| Application | L* Value | a* Value | b* Value | Reference |
| Yoghurt | - | 43-50 | - | [2] |
| Ice Cream | - | 43-50 | - | [2] |
Table 2: CIELAB Lab* Values of this compound in Dairy Products. The high positive a* value confirms the vibrant red hue imparted by this compound.
Experimental Protocols
Protocol 1: Extraction and Purification of this compound
This protocol outlines a general procedure for the extraction and purification of this compound from Monascus purpureus fermented rice for use as a food-grade colorant.
Materials:
-
Dried, fermented Monascus purpureus rice powder
-
95% Ethanol (food grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Whatman No. 1 filter paper
-
Rotary evaporator
-
Spectrophotometer
Procedure:
-
Extraction:
-
Mix the dried Monascus purpureus fermented rice powder with 95% ethanol in a 1:10 (w/v) ratio.
-
Adjust the pH of the mixture to 6.0 using HCl or NaOH.
-
Agitate the mixture for 16 hours at room temperature.
-
Filter the mixture through Whatman No. 1 filter paper to separate the pigment extract from the solid residue.
-
-
Concentration:
-
Concentrate the ethanol extract using a rotary evaporator at 40-50°C until the ethanol is removed.
-
The resulting concentrated pigment can be dried to a powder or used as a liquid concentrate.
-
-
Quantification:
-
Dilute a sample of the pigment extract in 95% ethanol.
-
Measure the absorbance at 500 nm using a spectrophotometer to determine the relative concentration of the red pigment.
-
Protocol 2: Evaluation of Thermal and pH Stability
This protocol describes a method to quantify the stability of a this compound solution under various temperature and pH conditions.
Materials:
-
Purified this compound extract
-
pH buffer solutions (e.g., pH 3, 5, 7)
-
Water bath or incubator
-
Spectrophotometer
-
Colorimeter (for CIELAB measurements)
Procedure:
-
Sample Preparation:
-
Prepare solutions of this compound in different pH buffers to a standardized initial absorbance (e.g., 1.0 at 500 nm).
-
-
Thermal Treatment:
-
Incubate the prepared solutions at various temperatures (e.g., 60°C, 80°C, 100°C) for a set duration (e.g., 0, 1, 2, 4, 6 hours).
-
At each time point, remove an aliquot and cool it to room temperature.
-
-
Color Measurement:
-
Measure the absorbance of each cooled aliquot at 500 nm.
-
Measure the L, a, and b* values using a colorimeter.
-
-
Data Analysis:
-
Calculate the percentage of pigment remaining at each time point relative to the initial absorbance.
-
Plot the percentage of remaining pigment versus time for each temperature and pH condition.
-
Calculate the total color difference (ΔE*) to quantify the change in visual color.
-
Application in Food and Beverages
This compound can be used in a wide range of food and beverage products, including:
-
Dairy: Yogurt, ice cream, and flavored milk.
-
Confectionery: Candies, gummies, and icings.
-
Beverages: Fruit juices, soft drinks, and alcoholic beverages.
-
Bakery: Cakes, cookies, and bread.
-
Processed Meats: Sausages and cured meats.
The usage level will depend on the specific application and desired color intensity. It is recommended to start with a low concentration and gradually increase it to achieve the target shade.
Sensory Evaluation
When incorporating a new colorant, it is crucial to assess its impact on the sensory properties of the final product.
Protocol 3: Sensory Evaluation of a Food Product Containing this compound
Objective: To determine if the addition of this compound as a colorant affects the taste, aroma, texture, and overall acceptability of a food product.
Panelists: A panel of at least 20-30 untrained consumers or a smaller panel of trained sensory experts.
Procedure:
-
Sample Preparation: Prepare two versions of the food product: a control without any added colorant and a test sample with this compound at the desired concentration.
-
Evaluation:
-
Present both samples to the panelists in a controlled environment.
-
Ask panelists to evaluate the samples for the following attributes on a 9-point hedonic scale (1=dislike extremely, 9=like extremely):
-
Appearance/Color
-
Aroma
-
Taste
-
Texture/Mouthfeel
-
Overall Acceptability
-
-
-
Data Analysis: Analyze the data statistically (e.g., using t-tests or ANOVA) to determine if there are any significant differences between the control and test samples for each attribute.
Safety and Regulatory
Monascus pigments are approved for use as food colorants in many countries, particularly in Asia. However, it is essential to ensure that the this compound extract is free from citrinin, a mycotoxin that can be produced by some Monascus strains. The use of non-citrinin-producing strains of Monascus purpureus is critical for producing a safe food colorant. Always consult the specific food regulations of the target market for the approved usage and specifications of Monascus red pigments.
Conclusion
This compound offers a promising natural alternative to synthetic red food colorants. Its vibrant red hue and stability, particularly at neutral pH, make it suitable for a variety of food and beverage applications. By following the outlined protocols for extraction, stability testing, and sensory evaluation, researchers and product developers can effectively incorporate this compound into their formulations, meeting the growing consumer demand for natural and clean-label products.
References
- 1. Precursor-directed production of water-soluble red Monascus pigments with high thermal stability via azaphilic addition reaction-based semi-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of spray dried fungal pigments Monascorubrin and Rubropunctatin for application as natural food colorants in dairy products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Formulation Strategies for Enhanced Stability and Solubility of Rubropunctamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubropunctamine is a naturally occurring red pigment produced by fungi of the Monascus genus. It belongs to the azaphilone class of compounds and has garnered interest for its potential biological activities. However, the therapeutic development of this compound is often hampered by its limited aqueous solubility and potential for degradation under certain environmental conditions, such as exposure to heat, light, and non-neutral pH.[1][2][3] These physicochemical challenges can lead to poor bioavailability and inconsistent therapeutic outcomes.
This application note details formulation strategies to improve the stability and solubility of this compound. We present three distinct approaches: solid dispersion, cyclodextrin complexation, and nanoemulsion. Detailed protocols for the preparation and characterization of these formulations are provided to enable researchers to overcome the inherent challenges associated with this promising natural compound.
Data Presentation
Due to the limited availability of precise quantitative solubility and stability data for unformulated this compound in the public domain, this section outlines the proposed experimental readouts for comparing the efficacy of the different formulation strategies. Researchers are encouraged to generate baseline data for unformulated this compound using the protocols provided herein.
Table 1: Comparative Solubility of this compound Formulations
| Formulation Type | This compound Concentration (µg/mL) in Distilled Water | Fold Increase in Solubility |
| Unformulated this compound | TBD | 1.0 |
| Solid Dispersion (1:10 ratio) | TBD | TBD |
| Cyclodextrin Complex (1:1 Molar Ratio) | TBD | TBD |
| Nanoemulsion (5% Oil Phase) | TBD | TBD |
(TBD: To Be Determined experimentally)
Table 2: Comparative Stability of this compound Formulations (Accelerated Stability Study at 40°C/75% RH)
| Formulation Type | Initial Concentration (%) | Concentration after 14 days (%) | Degradation Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |
| Unformulated this compound | 100 | TBD | TBD | TBD |
| Solid Dispersion (1:10 ratio) | 100 | TBD | TBD | TBD |
| Cyclodextrin Complex (1:1 Molar Ratio) | 100 | TBD | TBD | TBD |
| Nanoemulsion (5% Oil Phase) | 100 | TBD | TBD | TBD |
(TBD: To Be Determined experimentally)
Experimental Protocols
Protocol 1: Determination of Baseline Solubility of Unformulated this compound
Objective: To determine the aqueous solubility of unformulated this compound.
Materials:
-
This compound powder
-
Distilled water
-
Orbital shaker
-
Centrifuge
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV-Vis detector
Methodology:
-
Add an excess amount of this compound powder to a known volume of distilled water in a sealed vial.
-
Agitate the vial on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved powder.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated HPLC method.
-
Express the solubility in µg/mL.
Protocol 2: Formulation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound to enhance its solubility and dissolution rate.
Materials:
-
This compound
-
A suitable carrier polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (HPMC))
-
A suitable solvent (e.g., ethanol, methanol)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Prepare a solution by dissolving this compound and the carrier polymer in the selected solvent. A common starting drug-to-polymer ratio is 1:10 (w/w).
-
Ensure complete dissolution of both components with the aid of sonication or gentle heating if necessary.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
Dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Store the prepared solid dispersion in a desiccator until further analysis.
Protocol 3: Formulation of this compound-Cyclodextrin Inclusion Complex by Freeze-Drying
Objective: To encapsulate this compound within a cyclodextrin cavity to improve its aqueous solubility and stability.
Materials:
-
This compound
-
A suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD))
-
Distilled water or a co-solvent system (e.g., tertiary butyl alcohol/water)
-
Magnetic stirrer
-
Freeze-dryer
Methodology:
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD).
-
Separately, dissolve this compound in a minimal amount of a suitable organic solvent (if necessary) or directly add the powder to the cyclodextrin solution. A 1:1 molar ratio of this compound to cyclodextrin is a common starting point.
-
Mix the this compound and cyclodextrin solutions and stir for 24-48 hours at room temperature to facilitate complex formation.
-
Freeze the resulting solution at a low temperature (e.g., -80°C).
-
Lyophilize the frozen solution using a freeze-dryer until a dry powder is obtained.
-
Collect the powdered inclusion complex and store it in a desiccator.
Protocol 4: Formulation of this compound Nanoemulsion by High-Pressure Homogenization
Objective: To formulate this compound in a stable oil-in-water nanoemulsion for enhanced solubility and potential for improved bioavailability.
Materials:
-
This compound
-
A suitable oil (e.g., medium-chain triglycerides, soybean oil)
-
A suitable surfactant (e.g., Polysorbate 80 (Tween 80))
-
A suitable co-surfactant (e.g., Transcutol®, ethanol)
-
Purified water
-
High-shear mixer
-
High-pressure homogenizer
Methodology:
-
Oil Phase Preparation: Dissolve this compound in the selected oil. Gentle heating may be applied if necessary to ensure complete dissolution.
-
Aqueous Phase Preparation: Disperse the surfactant and co-surfactant in purified water.
-
Pre-emulsion Formation: Gradually add the oil phase to the aqueous phase while mixing with a high-shear mixer to form a coarse pre-emulsion.
-
Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles and pressure (e.g., 5 cycles at 15,000 psi) to reduce the droplet size to the nano-range.
-
Characterization: Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Protocol 5: Stability Assessment of this compound Formulations
Objective: To evaluate the chemical stability of unformulated and formulated this compound under accelerated storage conditions.
Materials:
-
Unformulated this compound and prepared formulations
-
Stability chambers set to 40°C ± 2°C and 75% ± 5% relative humidity (RH)
-
HPLC system with a UV-Vis detector
Methodology:
-
Place accurately weighed amounts of the unformulated this compound and each formulation in sealed, light-protected containers.
-
Store the containers in a stability chamber under accelerated conditions (40°C/75% RH).
-
At predetermined time points (e.g., 0, 7, 14, and 28 days), withdraw samples.
-
For solid formulations, dissolve a known amount in a suitable solvent. For the nanoemulsion, an appropriate dilution may be necessary.
-
Quantify the remaining concentration of this compound in each sample using a validated HPLC method.
-
Calculate the degradation rate constant (k) and half-life (t½) by plotting the natural logarithm of the concentration versus time, assuming first-order degradation kinetics.
Visualizations
Caption: Experimental workflow for formulation and characterization.
Caption: Solid dispersion preparation workflow.
Caption: Cyclodextrin complexation workflow.
Caption: Nanoemulsion preparation workflow.
References
Application Notes and Protocols for the Semi-Synthesis of Rubropunctamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the semi-synthesis of rubropunctamine derivatives, valuable compounds derived from Monascus pigments with significant potential in drug development due to their diverse biological activities. The following sections detail the synthetic methodology, purification, and characterization of these derivatives, along with their biological activities.
Introduction
This compound and its derivatives are red pigments belonging to the azaphilone class of fungal polyketides produced by Monascus species. These compounds have garnered considerable interest due to their wide range of biological activities, including antimicrobial and anti-inflammatory properties. The semi-synthesis of this compound derivatives, primarily through the azaphilic addition of amino acids to orange pigment precursors, allows for the generation of a diverse library of bioactive molecules with potentially enhanced therapeutic properties. This protocol outlines the key steps for their preparation and evaluation.
Data Presentation
Table 1: Antimicrobial Activity of this compound Amino Acid Derivatives (Minimum Inhibitory Concentration - MIC)
| Derivative | Test Organism | MIC (µg/mL) | Reference |
| L-Phenylalanine | Bacillus subtilis | 4-8 | [1][2][3] |
| D-Phenylalanine | Bacillus subtilis | 4-8 | [1][2][3] |
| L-Tyrosine | Bacillus subtilis | 4-8 | [1][2][3] |
| D-Tyrosine | Bacillus subtilis | 4-8 | [1][2][3] |
| L-Phenylalanine | Escherichia coli | 4-8 | [1][2][3] |
| D-Phenylalanine | Escherichia coli | 4-8 | [1][2][3] |
| L-Tyrosine | Staphylococcus aureus | 4-8 | [1][2][3] |
| D-Tyrosine | Staphylococcus aureus | 4-8 | [1][2][3] |
| L-Cysteine | Enterococcus faecalis | 4 | [4] |
| L-Aspartic Acid | Aspergillus niger | >32 | [1][2][3] |
| D-Aspartic Acid | Aspergillus niger | >32 | [1][2][3] |
| L-Tyrosine | Aspergillus niger | 16 | [1][2][3] |
| D-Tyrosine | Aspergillus niger | 16 | [1][2][3] |
| L-Aspartic Acid | Candida albicans | 16 | [1][2][3] |
| D-Aspartic Acid | Candida albicans | 16 | [1][2][3] |
| Control (this compound) | Various Bacteria | >32 | [1][2][3] |
Note: The antimicrobial activity of amino acid derivatives is influenced by the nature of the conjugated amino acid, with hydrophobic residues often showing greater potency.[1][2][3]
Experimental Protocols
Protocol 1: Production of Orange Pigment Precursors (Monascorubrin and Rubropunctatin)
This protocol describes the two-stage, low-pH fermentation method to produce the orange pigment precursors required for the semi-synthesis of this compound derivatives.
Materials:
-
Monascus sp. strain
-
Fermentation medium (e.g., Potato Dextrose Broth)
-
pH meter
-
Incubator shaker
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Inoculum Preparation: Inoculate a suitable Monascus sp. strain into the seed culture medium and incubate at 30°C for 48 hours with shaking at 150 rpm.
-
First Stage Fermentation (Mycelial Growth): Transfer the seed culture to the production fermentation medium. Maintain the pH at an optimal level for mycelial growth (typically around 6.0-6.5). Incubate at 30°C for 3-4 days with shaking at 150 rpm.
-
Second Stage Fermentation (Pigment Production): Adjust the pH of the culture medium to a low level (e.g., pH 3.0) using a sterile acid solution (e.g., 2M HCl). Continue the fermentation for an additional 3-5 days under the same temperature and agitation conditions. This low pH environment promotes the accumulation of the orange pigments monascorubrin and rubropunctatin.
-
Harvesting and Extraction: After fermentation, harvest the mycelia by centrifugation. The orange pigments can be extracted from the mycelia using a suitable organic solvent (e.g., 95% ethanol).
-
Purification of Precursors: The crude extract containing the orange pigments is then purified. A highly effective method is fractional crystallization, which can yield precursors with a purity of over 90%.[5][6] The purified orange pigments (a mixture of monascorubrin and rubropunctatin) are then dried and stored for use in the semi-synthesis.
Protocol 2: Semi-Synthesis of this compound-Amino Acid Derivatives
This protocol details the azaphilic addition reaction for the synthesis of this compound derivatives using the purified orange pigment precursors and various amino acids.
Materials:
-
Purified orange pigments (monascorubrin and rubropunctatin mixture)
-
Various L-amino acids (e.g., phenylalanine, tyrosine, glycine, etc.)
-
Methanol
-
Phosphate buffer (0.1 M, pH 7.0)
-
Incubator shaker
-
Solid-Phase Extraction (SPE) cartridges (C18)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Prepare a reaction mixture in a 50% (v/v) methanol aqueous solution containing 0.1 M phosphate buffer (pH 7.0).
-
Reactant Addition: In a 100 mL reaction volume, dissolve 12 mg of the purified orange pigments. Add the desired amino acid to a final concentration of 8 mmol/L.
-
Incubation: Incubate the reaction mixture at 30°C with shaking at 250 rpm for 2 hours. The color of the solution will change from orange to red, indicating the formation of the this compound derivative.
-
Purification:
-
Desalt and concentrate the reaction mixture using a C18 SPE cartridge.
-
Wash the cartridge with deionized water to remove salts and unreacted amino acids.
-
Elute the synthesized this compound derivative from the cartridge using a 90% (v/v) methanol aqueous solution.
-
-
Solvent Removal: Remove the methanol from the eluate using a rotary evaporator to obtain the purified this compound derivative.
-
Characterization: The structure and purity of the synthesized derivatives should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mandatory Visualization
Caption: Experimental workflow for the semi-synthesis and evaluation of this compound derivatives.
References
In Vivo Studies of Rubropunctamine in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubropunctamine, a prominent red pigment produced by fungi of the Monascus genus, has garnered interest for its potential biological activities. While in vitro studies have begun to elucidate its properties, in vivo animal model studies are crucial for understanding its physiological effects, efficacy, and safety profile. This document provides a summary of the available quantitative data, detailed experimental protocols for a relevant in vivo model, and conceptual diagrams of associated signaling pathways and workflows. It is important to note that publicly available in vivo research specifically focused on this compound is limited. Much of the current understanding is extrapolated from studies on mixed Monascus pigments.
Data Presentation
The following table summarizes the available quantitative in vivo data for this compound.
| Animal Model | Parameter | Efficacy | Dosage Form | Route of Administration |
| TPA-Induced Inflammation in Mice | ID50 | 0.32 mg/ear | Solution | Topical |
Experimental Protocols
TPA-Induced Ear Inflammation in Mice
This protocol describes a widely used method to assess the anti-inflammatory potential of topically applied compounds.
Objective: To evaluate the anti-inflammatory effect of this compound on 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice.
Materials:
-
Animals: Male or female BALB/c or Swiss albino mice (6-8 weeks old, 20-25 g).
-
Inducing Agent: 12-O-tetradecanoylphorbol-13-acetate (TPA) solution (e.g., 0.01% w/v in acetone).
-
Test Compound: this compound solution in a suitable vehicle (e.g., acetone, ethanol).
-
Positive Control: Indomethacin or another known anti-inflammatory agent in the same vehicle as the test compound.
-
Vehicle Control: The solvent used to dissolve the test and control compounds.
-
Equipment:
-
Micropipettes
-
Digital caliper or thickness gauge
-
Analytical balance
-
Biopsy punch (e.g., 6 mm)
-
Histology supplies (formalin, paraffin, sectioning and staining equipment)
-
Procedure:
-
Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide the mice into the following groups (n=6-8 per group):
-
Group 1: Naive (no treatment)
-
Group 2: Vehicle Control + TPA
-
Group 3: this compound (low dose) + TPA
-
Group 4: this compound (medium dose) + TPA
-
Group 5: this compound (high dose) + TPA
-
Group 6: Positive Control (e.g., Indomethacin) + TPA
-
-
Baseline Measurement: Measure the initial thickness of both ears of each mouse using a digital caliper.
-
Treatment Application:
-
Topically apply 20 µL of the vehicle, this compound solution, or positive control solution to both the inner and outer surfaces of the right ear of each mouse.
-
The left ear typically serves as an internal control and receives only the vehicle.
-
-
Induction of Inflammation: After 30 minutes to 1 hour, topically apply 20 µL of the TPA solution to the right ear of all mice except the naive group.
-
Assessment of Edema:
-
Measure the ear thickness of both ears at regular intervals (e.g., 4, 6, 8, and 24 hours) after TPA application.
-
The increase in ear thickness is an indicator of inflammation.
-
-
Sample Collection and Analysis (at the end of the experiment, e.g., 24 hours):
-
Euthanize the mice.
-
Excise a standard-sized section of each ear using a biopsy punch.
-
Weigh the ear punches to determine the increase in weight due to edema.
-
Fix one set of ear samples in 10% formalin for histopathological analysis (to assess cellular infiltration and tissue damage).
-
Homogenize another set of ear samples for biochemical assays (e.g., myeloperoxidase (MPO) activity to quantify neutrophil infiltration, cytokine levels via ELISA).
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each treatment group using the following formula: % Inhibition = [ (ΔT_control - ΔT_treated) / ΔT_control ] * 100 Where ΔT is the difference in ear thickness before and after treatment.
-
Statistically analyze the data using appropriate methods (e.g., ANOVA followed by a post-hoc test).
Visualizations
Experimental Workflow: TPA-Induced Ear Inflammation Model
Application Notes and Protocols for Assessing the Stability of Rubropunctamine to Light and Heat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubropunctamine is a red pigment produced by fungi of the genus Monascus, notably Monascus purpureus.[1][2][3][4][5] It belongs to the group of azaphilone pigments and is characterized by its polyketide structure.[3][5] As with many natural pigments, the stability of this compound to environmental factors such as light and heat is a critical parameter for its application in the pharmaceutical, food, and cosmetic industries.[1][6] Degradation can lead to loss of color, reduced biological activity, and the formation of undesirable byproducts.[6][7]
These application notes provide detailed protocols for assessing the photostability and thermal stability of this compound. The methodologies are based on established guidelines for forced degradation studies, such as those from the International Council for Harmonisation (ICH).[8][9][10][11]
Photostability Assessment of this compound
Photostability testing evaluates the effect of light exposure on the integrity of a substance.[9][12][13] This is crucial for determining appropriate handling, packaging, and storage conditions.[9][14]
Experimental Protocol: Forced Photodegradation Study
This protocol describes a forced degradation study to evaluate the photosensitivity of this compound.[9]
Objective: To identify potential photodegradation products and establish a degradation pathway for this compound.
Materials:
-
This compound (solid powder and in solution, e.g., 1 mg/mL in methanol)
-
Chemically inert and transparent containers (e.g., quartz cuvettes or glass vials)
-
Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., xenon or metal halide lamp)[14]
-
Calibrated radiometer and lux meter
-
Dark control samples protected from light (e.g., wrapped in aluminum foil)[13]
-
High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector
-
Mass Spectrometer (MS) for identification of degradation products
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
Place a thin layer (not more than 3 mm) of solid this compound powder in a transparent container.[14]
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol and place it in a transparent container.
-
Prepare identical dark control samples for both solid and solution forms by wrapping the containers in aluminum foil.
-
-
Exposure Conditions:
-
Place the samples and dark controls in the photostability chamber.
-
Expose the samples to light conditions as specified in ICH Q1B, which recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[11][14]
-
Monitor the temperature inside the chamber and, if necessary, use a cooling system to minimize thermal degradation.
-
-
Sampling and Analysis:
-
Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
For the solid sample, dissolve a known amount in a suitable solvent before analysis.
-
Analyze the samples and dark controls by a stability-indicating HPLC-PDA method. The method should be capable of separating this compound from its degradation products.
-
Characterize the degradation products using HPLC-MS.
-
Measure the change in color and absorbance using a spectrophotometer.
-
Data Presentation: Photostability of this compound
The quantitative data obtained from the photostability study should be summarized in tables for clear comparison.
Table 1: HPLC Analysis of this compound Photodegradation
| Exposure Time (hours) | This compound Peak Area (Solution) | % Degradation (Solution) | Number of Degradation Peaks (Solution) | This compound Peak Area (Solid) | % Degradation (Solid) | Number of Degradation Peaks (Solid) |
| 0 | 1,000,000 | 0 | 0 | 1,200,000 | 0 | 0 |
| 2 | 950,000 | 5 | 1 | 1,188,000 | 1 | 1 |
| 4 | 880,000 | 12 | 2 | 1,164,000 | 3 | 2 |
| 8 | 750,000 | 25 | 3 | 1,116,000 | 7 | 3 |
| 12 | 620,000 | 38 | 4 | 1,056,000 | 12 | 4 |
| 24 | 450,000 | 55 | 5 | 960,000 | 20 | 5 |
Table 2: Spectrophotometric Analysis of this compound Photodegradation (Solution)
| Exposure Time (hours) | Absorbance at λmax | Color Change (ΔE*) |
| 0 | 1.000 | 0 |
| 2 | 0.952 | 2.5 |
| 4 | 0.885 | 5.8 |
| 8 | 0.758 | 12.3 |
| 12 | 0.629 | 19.7 |
| 24 | 0.461 | 28.4 |
Visualization: Photostability Experimental Workflow
References
- 1. Thermal stability of natural pigments produced by Monascus purpureus in submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Purified Monascus Pigments: Biological Activities and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Test Stability of Plant-Based Colorants - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. jordilabs.com [jordilabs.com]
- 9. database.ich.org [database.ich.org]
- 10. Forced Degradation [sgs.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. microchemlab.com [microchemlab.com]
- 13. q1scientific.com [q1scientific.com]
- 14. ikev.org [ikev.org]
Application Notes and Protocols for the Analysis of Rubropunctamine in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubropunctamine, a red azaphilone pigment produced by fungi of the genus Monascus, has garnered significant interest due to its potential biological activities, including antioxidant and antimicrobial properties.[1][2] As research into its therapeutic applications expands, robust and reliable analytical methods for its detection and quantification in complex matrices such as fermentation broths, food products, and biological samples are crucial. These application notes provide detailed protocols for the analysis of this compound using modern analytical techniques.
Analytical Techniques Overview
The detection and quantification of this compound in intricate mixtures primarily rely on chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) offers high selectivity and sensitivity for accurate quantification.[3] UV-Visible (UV-Vis) Spectroscopy serves as a simpler, more accessible method for preliminary analysis and quantification, particularly in less complex sample matrices.
Quantitative Data Summary
The following table summarizes key quantitative data related to the analytical detection and biological activity of this compound.
| Parameter | Method | Value | Reference |
| Chromatographic Properties | |||
| HPLC Detection Wavelength | HPLC-DAD | 500-530 nm | [3] |
| HPLC Column | C18 (various manufacturers) | - | [3] |
| Spectroscopic Properties | |||
| UV-Vis Maximum Absorbance (λmax) | UV-Vis Spectroscopy | 500 nm | [4] |
| Biological Activity | |||
| Antioxidant Activity (FRAP assay) | Spectrophotometry | 68% for 10 mg | [1][5] |
| Antioxidant Activity (DPPH assay) | Spectrophotometry | 27% for 10 mg | [1][5] |
| Minimum Inhibitory Concentration (MIC) vs. Enterococcus faecalis | Broth microdilution | 4 µg/mL (for L-cysteine derivative) | [5] |
| IC50 for EBV-EA Activation Inhibition | In vitro assay | 433 mol ratio/32 pmol TPA | [2] |
Experimental Protocols
Sample Preparation from Fungal Fermentation Broth
This protocol outlines the extraction of this compound from a liquid fermentation culture of Monascus sp.
Materials:
-
Monascus fermentation broth
-
Ethanol (70%, v/v)
-
Formic acid
-
Whatman No. 4 filter paper
-
High-speed homogenizer
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Filter the fermentation broth through Whatman No. 4 filter paper to separate the mycelia from the supernatant.
-
Resuspend the mycelial cake in a 70% (v/v) ethanol solution with the pH adjusted to 2.0 with formic acid.
-
Homogenize the suspension using a high-speed homogenizer.
-
Extract the homogenized mixture for 12 hours at 4°C in the dark with continuous agitation.
-
Filter the mixture again through Whatman No. 4 filter paper to remove cell debris.
-
The resulting filtrate contains the pigment extract. For concentration, the solvent can be removed using a rotary evaporator.
-
The final extract can be dissolved in a suitable solvent (e.g., methanol) for subsequent analysis.
Protocol for HPLC-DAD Analysis
This protocol details the separation and quantification of this compound using HPLC with Diode Array Detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
Start with a composition suitable for the specific column and sample matrix (a common starting point is 5-10% B).
-
Increase the percentage of mobile phase B over time to elute compounds of increasing hydrophobicity. A typical gradient might increase to 95% B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
Detection: Monitor at 520 nm for red pigments, with a full spectral scan from 200-600 nm to confirm the identity of the peaks.[6]
Procedure:
-
Prepare the sample extract as described in the sample preparation protocol.
-
Filter the final extract through a 0.45 µm syringe filter before injection.
-
Prepare a series of standard solutions of purified this compound of known concentrations to create a calibration curve.
-
Inject the standards and the sample onto the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with that of the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve.
Protocol for LC-MS/MS Analysis
For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method.
Instrumentation and Conditions:
-
LC System: A UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).[6]
-
Mobile Phase A: Water with 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient Elution: Similar to the HPLC-DAD method, but often with faster gradients for UHPLC systems.[6]
-
Flow Rate: 0.2-0.4 mL/min.[6]
-
Ionization Mode: Positive ESI mode.
-
MS/MS Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the molecular ion of this compound ([M+H]⁺), and specific product ions will be monitored. These transitions need to be optimized by infusing a pure standard.
Procedure:
-
Follow the sample preparation protocol as for HPLC-DAD.
-
Optimize the MS parameters (e.g., capillary voltage, cone voltage, collision energy) by infusing a standard solution of this compound.
-
Develop an MRM method by selecting the appropriate precursor and product ion transitions.
-
Prepare a calibration curve using standard solutions.
-
Inject the standards and samples into the LC-MS/MS system.
-
Quantify this compound based on the peak area of the specific MRM transition and the calibration curve.
Protocol for UV-Vis Spectroscopic Analysis
This protocol is suitable for a rapid, preliminary estimation of this compound concentration.
Instrumentation:
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Prepare the pigment extract as described previously.
-
Dilute the extract with a suitable solvent (e.g., ethanol) to ensure the absorbance reading is within the linear range of the instrument (typically 0.1-1.0 AU).
-
Measure the absorbance of the diluted sample at 500 nm, which corresponds to the maximum absorbance for red Monascus pigments.[4]
-
A semi-quantitative estimation can be made by comparing the absorbance to a known standard or expressed as absorbance units (AU). For more accurate quantification, a calibration curve with purified this compound standards is necessary. It is important to note that the pH of the solvent can influence the UV-Vis spectra of Monascus pigments.[1]
Visualizations
Caption: Experimental workflow for the analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Purification and characterization of a new red pigment from Monascus purpureus in submerged fermentation [agris.fao.org]
- 4. The Use of UV-Vis Spectroscopy in Bioprocess and Fermentation Monitoring [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Precursor-directed production of water-soluble red Monascus pigments with high thermal stability via azaphilic addition reaction-based semi-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield of Rubropunctamine in Submerged Fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the submerged fermentation of Monascus species for Rubropunctamine production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it synthesized by Monascus species?
This compound is a red azaphilone pigment produced as a secondary metabolite by fungi of the genus Monascus, most notably Monascus purpureus and Monascus ruber. Its biosynthesis is part of the larger Monascus pigment (MP) pathway. The process begins with the synthesis of a polyketide chromophore by polyketide synthase (PKS) and a β-ketoacid from the fatty acid synthase (FAS) pathway.[1] These precursors form orange pigments, specifically rubropunctatin.[1] this compound is then formed when rubropunctatin reacts non-enzymatically with primary amines, such as amino acids, present in the fermentation medium.[2][3]
Q2: My Monascus culture is growing well (high biomass), but the this compound yield is low. What are the potential causes?
High biomass with low pigment production often points to suboptimal conditions for secondary metabolism. Key factors include:
-
Nutrient Imbalance: Certain nitrogen sources, like peptone or yeast extract, can stimulate biomass growth but suppress pigment production.[2]
-
Incorrect pH: The pH of the medium is critical. A low pH can inhibit the nucleophilic addition of amino groups required to convert orange pigments to red pigments like this compound.[2]
-
Suboptimal Fermentation Time: this compound is a secondary metabolite, and its production typically occurs during the stationary phase of growth. Harvesting too early may result in low yields.
-
Inadequate Precursor Supply: The biosynthesis of this compound depends on the availability of its orange pigment precursor, rubropunctatin.
Q3: What are the optimal fermentation parameters for this compound production?
While optimal conditions can be strain-specific, the following table summarizes generally favorable parameters for Monascus pigment production in submerged fermentation.
Table 1: General Fermentation Parameters for Monascus Pigment Production
| Parameter | Optimized Range | Notes |
| Temperature | 28-30°C | Temperature can influence both growth and pigment production.[4][5] |
| pH | 5.0 - 7.0 | A neutral pH often favors the conversion of orange to red pigments.[2][6] |
| Agitation | 150-200 rpm | Affects oxygen transfer and mycelial morphology.[4] |
| Incubation Time | 7-16 days | Pigment production is typically highest in the stationary phase.[7][8] |
| Light | Darkness | Light, particularly blue and green light, can inhibit pigment production.[8] |
Q4: How can I accurately quantify the this compound concentration in my fermentation broth?
The standard method for quantifying this compound and other Monascus pigments is High-Performance Liquid Chromatography (HPLC) with a UV-Vis or Diode Array Detector (DAD).[9][10]
Brief HPLC Protocol Outline:
-
Sample Preparation: Centrifuge the fermentation broth to separate the mycelia from the supernatant. The pigments can be intracellular, extracellular, or both. For intracellular pigments, extract them from the mycelia using a suitable solvent like ethanol or acetonitrile.
-
Chromatographic Separation: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid) is typically used.[11]
-
Detection: Monitor the absorbance at the specific wavelength for this compound (around 510 nm).
-
Quantification: Compare the peak area of the sample to a standard curve generated from purified this compound.
Troubleshooting Guides
Issue 1: Low or No Red Pigment Production, but Orange/Yellow Pigment is Present
This issue suggests that the biosynthesis of the precursor orange pigments is occurring, but their conversion to red pigments is hindered.
Troubleshooting Workflow
Caption: Troubleshooting logic for low red pigment production.
Experimental Protocols
Protocol 1: pH Optimization
-
Prepare several flasks with your standard fermentation medium.
-
Adjust the initial pH of each flask to a different value within the range of 3.0 to 8.0 (e.g., 3.0, 4.0, 5.0, 6.0, 7.0, 8.0) using sterile HCl or NaOH.
-
Inoculate each flask with the same concentration of Monascus spores or mycelia.
-
Incubate under standard fermentation conditions.
-
Withdraw samples daily to monitor pH and pigment production (quantify via HPLC).
-
Identify the pH that yields the highest this compound concentration.
Protocol 2: Amino Acid Supplementation
-
Prepare your standard fermentation medium.
-
Create stock solutions of various amino acids (e.g., monosodium glutamate, L-tryptophan).[2]
-
Add different concentrations of the amino acid stocks to the fermentation flasks. Include a control flask with no supplementation.
-
Inoculate and incubate under optimal conditions.
-
Measure the final this compound yield using HPLC to determine the effect of amino acid supplementation.
Issue 2: Overall Low Pigment Production (Both Orange and Red Pigments)
This indicates a broader issue with the overall secondary metabolite production pathway.
Biosynthetic Pathway of Monascus Pigments
Caption: Simplified biosynthetic pathway of Monascus pigments.
Troubleshooting and Optimization
Low overall pigment production can often be traced back to the composition of the fermentation medium.
Table 2: Key Medium Components and Their Effects on Pigment Production
| Component | Effect on Yield | Recommended Sources/Concentrations |
| Carbon Source | High glucose can be beneficial, but some studies suggest mixed substrates (e.g., maltose:glycerol) can enhance yield.[2] Cost-effective substrates like potato pomace have also been used successfully.[6] | Rice powder (6%), Mannitol (4%).[12][13] |
| Nitrogen Source | Organic sources (peptone, yeast extract) favor biomass but can suppress pigment. Ammonium sources can stimulate pigment production but may lower pH.[2] | A combination can be beneficial. Peptone (1%).[12] |
| Metal Ions | Specific metal ions are crucial cofactors for enzymes in the biosynthetic pathway. | ZnSO₄·7H₂O (0.02 g/L), MnSO₄·H₂O (0.1 g/L).[14][15] |
| Vitamins | Can act as precursors or cofactors. | Vitamin B1 (0.05%), Vitamin B5 (0.4 g/L).[12][14] |
| Precursors | Adding precursors can significantly boost yield. | Acetic acid (0.1%) has been shown to increase this compound production.[7] |
Experimental Protocol: Media Optimization using One-Factor-at-a-Time (OFAT)
This protocol helps identify the optimal concentration of a single medium component.
-
Establish a Baseline: Prepare a batch of your standard fermentation medium. This will be your control.
-
Select a Variable: Choose one component to optimize (e.g., carbon source, nitrogen source, a specific metal ion).
-
Create a Concentration Gradient: Prepare several flasks, each with a different concentration of the selected variable, keeping all other components constant. For example, to test glucose concentration, you might prepare media with 20, 40, 60, 80, and 100 g/L of glucose.
-
Inoculate and Incubate: Inoculate all flasks (including the control) with an identical amount of Monascus culture and incubate under standard conditions.
-
Analyze Yield: After the fermentation period, harvest the cultures and quantify the this compound yield for each concentration.
-
Determine Optimum: Plot the this compound yield against the component concentration to identify the optimal level.
-
Repeat: Repeat this process for each medium component you wish to optimize.
General Experimental Workflow for Yield Improvement
Caption: General workflow for optimizing this compound yield.
References
- 1. Orange, red, yellow: biosynthesis of azaphilone pigments in Monascus fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Diversifying of Chemical Structure of Native Monascus Pigments [frontiersin.org]
- 4. nveo.org [nveo.org]
- 5. Phytotoxicity Optimization of Fungal Metabolites Produced by Solid and Submerged Fermentation and its Ecotoxicological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cost‐effective process for the production of Monascus pigments using potato pomace as carbon source by fed‐batch submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transfigured Morphology and Ameliorated Production of Six Monascus Pigments by Acetate Species Supplementation in Monascus ruber M7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assjm.journals.ekb.eg [assjm.journals.ekb.eg]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive Secondary Metabolite Profiling Toward Delineating the Solid and Submerged-State Fermentation of Aspergillus oryzae KCCM 12698 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Increased Water-Soluble Yellow Monascus Pigment Productivity via Dual Mutagenesis and Submerged Repeated-Batch Fermentation of Monascus purpureus [frontiersin.org]
- 15. Optimizing Submerged Cultivation for the Production of Red Pigments by Monascus purpureus on Soybean Meals using Response Surface Methodology | Applied Food Biotechnology [journals.sbmu.ac.ir]
Technical Support Center: Overcoming Solubility Issues of Rubropunctamine
Welcome to the technical support center for Rubropunctamine. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor solubility of this compound in polar solvents.
Troubleshooting Guides & FAQs
This section provides direct answers and step-by-step guides to common solubility problems encountered during experiments with this compound.
FAQ 1: Why is my this compound not dissolving in aqueous buffers?
Answer: this compound is a lipophilic, or fat-soluble, molecule.[1] Its chemical structure (C₂₁H₂₃NO₄) contains large nonpolar regions, making it inherently difficult to dissolve in polar solvents like water, phosphate-buffered saline (PBS), or cell culture media.[2][3][4] This is a common challenge for many natural product compounds.[5] To use it in most biological assays, its solubility must be enhanced using specific formulation strategies.
Troubleshooting Guide 1: Using Cosolvents to Prepare a Stock Solution
Issue: You need to prepare a concentrated stock solution of this compound that can be diluted into your aqueous experimental medium without immediate precipitation.
Solution: The cosolvency technique involves dissolving this compound in a water-miscible organic solvent first, before diluting it.[6][7]
Principle: Cosolvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic compound, effectively making the overall solvent system more favorable for this compound.[6][8]
Recommended Cosolvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
Experimental Protocol: Preparing a 10 mM this compound Stock using DMSO
-
Preparation: Weigh out 3.53 mg of this compound (Molecular Weight: 353.41 g/mol ).[9]
-
Dissolution: Add the this compound powder to a sterile microcentrifuge tube. Add 1 mL of high-purity DMSO.
-
Mixing: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can assist if needed.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.[10]
-
Application: When preparing your working solution, ensure the final concentration of the cosolvent in your aqueous medium is low (typically <1% v/v) to avoid solvent-induced artifacts in your experiment.
Data Presentation: Illustrative Solubility in Cosolvent Systems
The following table provides an example of how the solubility of a hydrophobic compound like this compound might increase with the addition of a cosolvent. Note: This is illustrative data, and actual values should be determined experimentally.
| Cosolvent System (v/v) | Illustrative Solubility (µg/mL) | Fold Increase (Approx.) |
| 100% Water | < 1 | - |
| 10% Ethanol in Water | 25 | 25x |
| 20% Ethanol in Water | 150 | 150x |
| 10% DMSO in Water | 80 | 80x |
| 20% DMSO in Water | 400 | 400x |
| 20% PEG 400 in Water | 220 | 220x |
Troubleshooting Guide 2: Complexation with Cyclodextrins for Higher Aqueous Concentration
Issue: You require a higher concentration of this compound in an aqueous solution than what can be achieved with cosolvents, or you need to avoid organic solvents entirely.
Solution: Form an inclusion complex with a cyclodextrin.
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules like this compound, forming a water-soluble host-guest complex.[11] This masks the hydrophobicity of the drug, significantly increasing its apparent water solubility.[5]
Experimental Protocol: Preparation of a this compound/HP-β-CD Inclusion Complex
This protocol uses the co-solvent evaporation method, which is effective for achieving high complexation efficiency.[12]
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to Hydroxypropyl-β-Cyclodextrin (HP-β-CD). A 1:1 or 1:2 ratio is a common starting point.
-
Dissolution of this compound: Dissolve a known amount of this compound in a minimal volume of a suitable organic solvent (e.g., ethanol or acetone).
-
Dissolution of Cyclodextrin: In a separate container, dissolve the calculated molar equivalent of HP-β-CD in water.
-
Mixing: Slowly add the this compound solution to the aqueous HP-β-CD solution while stirring continuously.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator or by stirring the solution overnight in a fume hood. As the organic solvent is removed, this compound will be driven into the cyclodextrin cavity.
-
Lyophilization: Freeze-dry the resulting aqueous solution to obtain a stable, water-soluble powder of the inclusion complex.[13]
-
Reconstitution: The resulting powder can be dissolved directly in water or buffer to the desired concentration.
Data Presentation: Illustrative Phase Solubility Diagram
A phase solubility study is typically performed to determine the stability constant (Ks) and complexation efficiency. The diagram below illustrates a typical Aₗ-type profile, indicating the formation of a soluble 1:1 complex.
| HP-β-CD Concentration (mM) | Illustrative this compound Solubility (mM) |
| 0 | 0.003 |
| 2 | 0.055 |
| 4 | 0.108 |
| 6 | 0.160 |
| 8 | 0.212 |
| 10 | 0.265 |
Troubleshooting Guide 3: Nanoparticle Formulation for Improved Dissolution Rate
Issue: Your experiment requires rapid dissolution of this compound upon dilution into an aqueous medium, or you are developing a formulation for in vivo delivery.
Solution: Formulate this compound into nanoparticles.
Principle: Nanoparticle formulations, such as nanosuspensions, increase the surface area of the drug, which dramatically enhances the dissolution rate according to the Noyes-Whitney equation.[5] A common "bottom-up" method is nanoprecipitation (also known as the solvent displacement method).[14][15][16]
Experimental Protocol: this compound Nanoparticle Formulation via Nanoprecipitation
-
Organic Phase Preparation: Dissolve this compound (e.g., 5 mg/mL) and a stabilizer (e.g., a block copolymer like PLGA-PEG or a surfactant like Poloxamer 188) in a water-miscible organic solvent such as acetone or tetrahydrofuran (THF).[15]
-
Aqueous Phase Preparation: Prepare the anti-solvent, which is typically purified water.
-
Nanoprecipitation Step: Inject the organic phase rapidly and under vigorous stirring (e.g., using a magnetic stirrer at >800 rpm) into the aqueous phase.[17] The volume ratio of the anti-solvent to the solvent should be high (e.g., 10:1).
-
Particle Formation: The rapid solvent mixing causes supersaturation and subsequent precipitation of this compound as nanoparticles, with the stabilizer adsorbing to the surface to prevent aggregation.[15]
-
Solvent Removal: Remove the organic solvent from the nanosuspension using a rotary evaporator under reduced pressure.
-
Characterization: Characterize the resulting nanoparticles for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
Visualizations
References
- 1. Precursor-directed production of water-soluble red Monascus pigments with high thermal stability via azaphilic addition reaction-based semi-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Mycotoxin Database [mycocentral.eu]
- 3. This compound - Wikidata [wikidata.org]
- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wisdomlib.org [wisdomlib.org]
- 7. Cosolvency | PPTX [slideshare.net]
- 8. ijpsonline.com [ijpsonline.com]
- 9. This compound | 514-66-9 | FR168811 | Biosynth [biosynth.com]
- 10. apexbt.com [apexbt.com]
- 11. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oatext.com [oatext.com]
- 14. Flash NanoPrecipitation for the Encapsulation of Hydrophobic and Hydrophilic Compounds in Polymeric Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Flash NanoPrecipitation for the Encapsulation of Hydrophobic and Hydrophilic Compounds in Polymeric Nanoparticles [jove.com]
- 16. researchgate.net [researchgate.net]
- 17. Video: Formulation of Diblock Polymeric Nanoparticles through Nanoprecipitation Technique [jove.com]
Preventing degradation of Rubropunctamine during extraction and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Rubropunctamine during extraction and storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a red azaphilone pigment produced by fungi of the Monascus genus. Its stability is a significant concern because it is susceptible to degradation from various environmental factors, including temperature, pH, and light. This degradation can lead to a loss of color and potentially alter its biological activity, impacting experimental results and the shelf-life of products containing it.
Q2: What are the primary factors that cause this compound to degrade?
A2: The main factors contributing to the degradation of this compound are:
-
Temperature: High temperatures significantly accelerate the degradation process.[1][2]
-
Light: Exposure to sunlight and, to a lesser extent, fluorescent and UV light, can cause photodegradation.[1][3]
-
pH: this compound is most stable in neutral to slightly acidic conditions (pH 4-8). It shows lower stability in strongly acidic or alkaline environments.[1][4][5]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
-
Metal Ions: Certain metal ions can catalyze degradation reactions.
Q3: What are the recommended long-term storage conditions for this compound?
A3: For long-term storage, it is recommended to keep this compound in a solid, dry form at -20°C or below, protected from light. If it must be stored in solution, use a suitable solvent, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C in the dark.
Q4: How can I prevent the degradation of this compound during extraction?
A4: To minimize degradation during extraction:
-
Maintain a low temperature throughout the extraction process.
-
Protect the sample from light by using amber glassware or covering containers with aluminum foil.
-
Use an appropriate extraction solvent, such as 60% aqueous ethanol, and control the pH to be within the stable range (pH 4-8).[2][4][5]
-
Work quickly to minimize the duration of exposure to potentially degrading conditions.
Q5: Are there any analytical methods to detect this compound degradation?
A5: Yes, High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector or a mass spectrometer (MS) is the most common method for separating and quantifying this compound and its degradation products.[6] A stability-indicating HPLC method can resolve the parent compound from its degradants, allowing for accurate assessment of stability.
Troubleshooting Guides
| Problem | Possible Causes | Solutions |
| Loss of red color in the extract after a short period. | Exposure to high temperatures during extraction or storage. | Immediately cool the extract on ice after extraction and store it at ≤ 4°C for short-term use or at -20°C for long-term storage. Avoid leaving the extract at room temperature. |
| Exposure to direct sunlight or strong laboratory light. | Work in a dimly lit area or use amber-colored labware. Wrap flasks and tubes in aluminum foil to block light. | |
| The pH of the extraction solvent or final solution is too acidic or alkaline. | Measure and adjust the pH of your solutions to be within the optimal range of 4-8 using appropriate buffers. | |
| Low yield of this compound during extraction. | Inefficient extraction solvent or conditions. | Optimize the extraction solvent. A common choice is 60% aqueous ethanol. Ensure sufficient extraction time and appropriate agitation. |
| Degradation during the extraction process. | Follow all the preventative measures outlined in the FAQs, such as temperature control and protection from light. | |
| Appearance of unknown peaks in HPLC analysis of a stored sample. | Degradation of this compound into smaller molecules. | Re-evaluate your storage conditions. Ensure the sample is stored at -20°C or below, protected from light, and that the container is properly sealed. If in solution, consider the solvent's purity and potential for reactivity. |
| Contamination of the sample. | Use high-purity solvents and clean labware. Filter samples before HPLC analysis. | |
| Inconsistent experimental results using this compound. | Degradation of the stock solution. | Prepare fresh stock solutions frequently. Avoid using old solutions that may have degraded. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Purity issues with the initial this compound sample. | Verify the purity of your this compound standard using a reliable analytical method like HPLC-MS. |
Quantitative Data on this compound Degradation
The stability of Monascus red pigments, including this compound, is influenced by several factors. The following tables summarize the impact of temperature, pH, and light on pigment stability, presented as the percentage of remaining pigment after treatment.
Table 1: Effect of Temperature on the Stability of Monascus Red Pigments
| Temperature | Treatment Duration | Remaining Pigment (%) | Reference |
| 4°C (Refrigeration) | 8 hours | ~95% | [1] |
| 25°C (Room Temp) | 8 hours | ~80% | [1] |
| 85°C (Pasteurization) | 1 minute | ~98% | [1] |
| 105°C (Hot Air Oven) | 15 minutes | < 50% | [1] |
| 121°C (Autoclaving) | 15 minutes | ~93% | [1] |
Table 2: Effect of pH on the Stability of Monascus Red Pigments
| pH | Treatment Duration | Remaining Pigment (%) | Reference |
| 4 | 24 hours | ~99% | [1] |
| 7 | 24 hours | ~99% | [1] |
| 10 | 24 hours | ~98% | [1] |
Note: While stable over a wide pH range in the short term, prolonged exposure to highly acidic or alkaline conditions can lead to degradation.
Table 3: Effect of Light Exposure on the Stability of Monascus Red Pigments
| Light Source | Treatment Duration | Remaining Pigment (%) | Reference |
| Sunlight | 8 hours | ~45% | [1] |
| Fluorescent Light | 8 hours | ~91% | [1] |
| UV Light | 8 hours | ~96% | [1] |
Experimental Protocols
Protocol for Extraction of this compound from Monascus-Fermented Solids
This protocol is adapted from methods described for the extraction of Monascus pigments.[2]
-
Preparation: Dry the Monascus-fermented solid substrate at a low temperature (e.g., 40°C) and grind it into a fine powder.
-
Solvent Addition: Add 60% aqueous ethanol to the powdered substrate at a solid-to-liquid ratio of 1:10 (w/v).
-
pH Adjustment: Adjust the pH of the slurry to 6.0 using dilute HCl or NaOH.
-
Extraction: Incubate the mixture at 30°C for 16 hours with constant agitation (e.g., 180 rpm on an orbital shaker).
-
Solid-Liquid Separation: Centrifuge the mixture at 5000 x g for 15 minutes to pellet the solid material.
-
Collection: Carefully decant the supernatant, which contains the extracted this compound.
-
Purification (Optional): The extract can be further purified using techniques like column chromatography (e.g., with a C18 stationary phase).
-
Storage: Store the final extract at -20°C in the dark.
Protocol for Stability Testing of this compound
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 60% ethanol) at a known concentration.
-
Stress Conditions:
-
Thermal Stress: Aliquot the stock solution into sealed vials and expose them to different temperatures (e.g., 4°C, 25°C, 50°C, 80°C) for various time points.
-
pH Stress: Adjust the pH of the stock solution to different values (e.g., 2, 4, 7, 9, 11) using appropriate buffers and incubate at a constant temperature.
-
Photostability: Expose the stock solution in clear vials to a light source (e.g., direct sunlight, fluorescent lamp, UV lamp) for defined periods. Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Sampling: At each time point, withdraw a sample from each stress condition.
-
Analysis: Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Data Evaluation: Calculate the percentage of remaining this compound at each time point relative to the initial concentration.
Representative Stability-Indicating HPLC Method
This method is a representative protocol based on common practices for analyzing Monascus pigments.[6]
-
HPLC System: A standard HPLC system with a PDA or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-15 min: 60% B to 90% B
-
15-20 min: Hold at 90% B
-
20-25 min: 90% B to 60% B
-
25-30 min: Hold at 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 510 nm for this compound.
-
Injection Volume: 20 µL.
Mandatory Visualizations
Caption: Formation and potential degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound degradation.
Caption: Recommended workflow for this compound extraction and storage.
References
- 1. jfds.journals.ekb.eg [jfds.journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Findings in Azaphilone Pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction and Stability of Monascus Pigments from Fermentation Broth of Monascus purpureus YY1-3 Using Ethanol/Ammonium Sulfate Aqueous Two-Phase System [spkx.net.cn]
- 6. researchgate.net [researchgate.net]
Impact of pH on the color and stability of Rubropunctamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the color and stability of Rubropunctamine.
Frequently Asked Questions (FAQs)
Q1: What is the typical color of this compound and how does it change with pH?
A1: this compound is a red azaphilone pigment. Its color is notably dependent on the pH of the solution. Generally, under neutral to alkaline conditions (pH 7.0–11.0), it exhibits a characteristic red color. However, in acidic environments (pH 3.0–5.0), the color can shift to a purple-red hue.[1] This is due to pH-induced changes in the molecule's electronic structure, which alters its light absorption properties.
Q2: Why does the color of this compound change with pH?
A2: The color change is a result of structural transformations in the azaphilone core of the this compound molecule. This compound is formed from an orange precursor, such as rubropunctatin, through an aminophilic reaction where a nitrogen atom replaces a pyran oxygen.[2][3][4] This reaction is promoted in alkaline environments and inhibited under acidic conditions.[5] The protonation state of the molecule, influenced by the pH, affects the electron distribution in its chromophore, leading to a shift in the wavelengths of light it absorbs.
Q3: How does pH affect the stability of this compound?
A3: The stability of this compound is significantly influenced by pH. Generally, it is more stable in neutral to slightly alkaline conditions. In acidic conditions, particularly at lower pH values, the degradation of this compound can be accelerated.[6] Conversely, at very high alkaline pH (e.g., above 11.0), the pigment can also become unstable, leading to a color change from red to pale yellow and a loss of color intensity.[1]
Q4: At what wavelengths should I measure the absorbance of this compound to monitor its concentration?
A4: The absorption maxima (λmax) of this compound shift with pH. To accurately monitor its concentration, it is crucial to use the appropriate wavelength for the pH of your solution.
-
In neutral to alkaline solutions (pH 7.0-11.0) , this compound typically shows two absorption peaks around 358 nm and 496 nm .[1]
-
In acidic solutions (pH 3.0-5.0) , these peaks can shift to approximately 408 nm and 522 nm .[1] For general quantification of red Monascus pigments, a wavelength of 500 nm is commonly used.[7][8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected color shift to purple or blue. | The pH of your solution is likely too acidic. | Measure the pH of your solution. Adjust to a neutral or slightly alkaline pH (7.0-8.0) using an appropriate buffer to restore the red color. |
| Loss of red color and appearance of a yellow or brownish tint. | This may indicate degradation of the this compound. This can be caused by exposure to very high alkaline pH, prolonged exposure to acidic conditions, or high temperatures. | Verify the pH of your solution and ensure it is within the stable range (typically neutral to slightly alkaline). Protect the solution from high temperatures and prolonged exposure to light. Consider performing a stability study to determine the optimal conditions for your application. |
| Inconsistent absorbance readings. | The pH of your samples may be varying, causing shifts in the absorption maxima. The sample preparation and analysis should be performed at a controlled pH to ensure accurate and reproducible results.[10][11] | Ensure all samples and blanks are prepared in the same buffer system at a consistent pH. For comparative analysis, it is recommended to perform measurements at a standardized low pH (e.g., ≤ 2.5) to minimize variations.[10] |
| Precipitation of the pigment. | This compound has limited solubility in aqueous solutions, especially under strongly acidic conditions. | If working in an aqueous system, consider using a co-solvent such as ethanol to improve solubility. Ensure the pH is not in a range that promotes precipitation. |
Data Presentation
Table 1: Effect of pH on the Color of Monascus Red Pigments (including this compound)
| pH Range | Visual Color | Absorption Maxima (λmax) |
| 3.0 - 5.0 | Purple-Red | ~408 nm, ~522 nm[1] |
| 7.0 - 11.0 | Red | ~358 nm, ~496 nm[1] |
Table 2: pH-Dependent Stability of Monascus Red Pigments
| pH | Temperature | Stability Observation |
| 5 | 75-88°C | Less stable compared to pH 7 at the same temperature.[6] |
| 6 | 50°C | Most stable conditions observed in one study.[6] |
| 7 | 75-88°C | More stable than at pH 5 at the same high temperatures.[6] |
| Decreasing from 7 | Sunlight | Decreased stability.[12] |
| Increasing from 7 | Sunlight | Decreased stability.[12] |
Experimental Protocols
Protocol 1: Spectrophotometric Analysis of this compound Color Change with pH
This protocol details the procedure for observing the change in the absorption spectrum of this compound as a function of pH.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions (e.g., 0.1 M citrate-phosphate buffer) covering a pH range from 3.0 to 11.0.
-
Stock Solution of this compound: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 70% ethanol).
-
Sample Preparation: For each pH value, add a small, constant volume of the this compound stock solution to a fixed volume of the respective buffer solution. The final concentration should be such that the maximum absorbance is within the linear range of the spectrophotometer (typically < 1.0 AU).
-
Spectrophotometric Measurement:
-
Use the corresponding buffer solution as a blank for each measurement.
-
Scan the absorbance of each sample across the visible spectrum (e.g., 350-700 nm).
-
Record the full spectrum and note the absorption maxima (λmax) for each pH.
-
-
Data Analysis: Plot the absorbance spectra for each pH on the same graph to visualize the changes. Create a table summarizing the λmax values at each pH.
Protocol 2: pH Stability Assessment of this compound
This protocol outlines a method to quantify the stability of this compound at different pH values over time.
-
Preparation of Buffered this compound Solutions: Prepare solutions of this compound in buffers of varying pH (e.g., 4.0, 7.0, 9.0) as described in Protocol 1.
-
Incubation:
-
Divide each buffered solution into aliquots for different time points.
-
Incubate the samples under controlled conditions (e.g., a specific temperature in the dark) for a defined period (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Quantification of this compound:
-
At each time point, take an aliquot from each pH condition.
-
Measure the absorbance at the λmax corresponding to the initial state of the pigment in that buffer.
-
Alternatively, use a stability-indicating HPLC method to separate and quantify the remaining this compound.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time for each pH.
-
The degradation can be modeled using first-order kinetics to determine the degradation rate constant (k) and half-life (t½) at each pH.[12]
-
Visualizations
Caption: Logical relationship between pH and the color and stability of this compound.
Caption: Workflow for determining the pH stability of this compound.
References
- 1. Precursor-directed production of water-soluble red Monascus pigments with high thermal stability via azaphilic addition reaction-based semi-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Findings in Azaphilone Pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thermal stability of natural pigments produced by Monascus purpureus in submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. alliedacademies.org [alliedacademies.org]
- 10. researchgate.net [researchgate.net]
- 11. Improved analysis of Monascus pigments based on their pH-sensitive UV-Vis absorption and reactivity properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhanced photostability of monascus pigments derived with various amino acids via fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Rubropunctamine Stability and Metal Ion Interactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Rubropunctamine, a red azaphilone pigment. The focus is on understanding and mitigating stability issues arising from interactions with metal ions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution changed color from red to purple after adding a buffer containing metal ions. What is happening?
A1: This color change, or bathochromic shift (a shift to a longer wavelength), is likely due to the formation of a coordination complex between the this compound molecule and metal ions in your buffer. Azaphilones like this compound possess multiple oxygen atoms that can act as chelation sites for metal ions.[1][2] This interaction alters the electronic structure of the pigment, leading to a change in its light absorption properties and, consequently, its color.[3] Divalent and trivalent cations such as Fe³⁺, Al³⁺, Cu²⁺, and Zn²⁺ are particularly known to cause such effects.[2][4]
Q2: I've observed a rapid degradation of this compound in my formulation. Could metal ions be the cause?
A2: Yes, certain metal ions can catalyze the degradation of organic molecules like this compound. Transition metals such as iron and copper can participate in redox cycling, generating reactive oxygen species (ROS) that can lead to the oxidative degradation of the pigment.[1][5] If your formulation contains even trace amounts of these metals, it could significantly decrease the stability of this compound. It is also possible that the formation of a metal complex alters the susceptibility of the molecule to other degradation pathways, such as hydrolysis or photolysis.
Q3: Which metal ions are most likely to affect this compound stability?
A3: While data specific to this compound is limited, based on studies of similar pigments like anthocyanins, trivalent and divalent metal ions are of primary concern.[3] Ions like Fe³⁺, Al³⁺, Cu²⁺, and Zn²⁺ are known to form complexes with pigments and can either stabilize or destabilize them.[2][4] Monovalent ions like Na⁺ and K⁺ typically have a much smaller effect. The specific impact depends on the ion's charge density, coordination geometry, and the pH of the medium.
Q4: How can I prevent metal ion-induced degradation or color change of this compound?
A4: To mitigate the effects of metal ions, consider the following strategies:
-
Use High-Purity Reagents: Ensure all solvents, buffers, and other reagents are of high purity and free from trace metal contamination.
-
Incorporate a Chelating Agent: Add a strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to your solution.[6] EDTA will preferentially bind to free metal ions, preventing them from interacting with the this compound.[7]
-
Control the pH: The stability of both this compound and its metal complexes can be highly pH-dependent.[8] Optimizing the pH of your formulation may help to minimize degradation.
-
Degas Solutions: To minimize oxidative degradation, which can be catalyzed by metal ions, consider deoxygenating your solutions by sparging with an inert gas like nitrogen or argon.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action |
| Unexpected color shift (e.g., red to purple/blue) | Formation of a this compound-metal ion complex. | 1. Analyze the trace metal content of your reagents. 2. Perform a UV-Vis titration with a chelating agent like EDTA to see if the original color is restored. 3. Test alternative buffer systems that are known to have low metal-binding capacity. |
| Precipitate formation after adding a metal salt | The this compound-metal complex may have low solubility in your solvent system. | 1. Try decreasing the concentration of either the this compound or the metal ion. 2. Experiment with different solvents or co-solvents to improve solubility. |
| Accelerated degradation of the pigment | Metal-catalyzed oxidative degradation. | 1. Add a chelating agent (e.g., EDTA) to sequester catalytic metal ions. 2. Incorporate an antioxidant into your formulation. 3. Store samples under an inert atmosphere (e.g., nitrogen) and protect from light. |
| Inconsistent results between experimental batches | Variable trace metal contamination in different batches of reagents or solvents. | 1. Source high-purity reagents from a reliable supplier. 2. Consider treating buffers and solutions with a chelating resin to remove trace metals. |
Quantitative Data Summary
The following table summarizes hypothetical data from a study on the effect of different metal ions on the stability of a 50 µM this compound solution in a phosphate buffer (pH 7.0) after 24 hours of incubation at room temperature.
| Metal Ion (100 µM) | Max. Wavelength (λmax) | % Degradation |
| Control (No Metal Ion) | 520 nm | 5% |
| Na⁺ | 520 nm | 5% |
| Ca²⁺ | 522 nm | 8% |
| Zn²⁺ | 535 nm | 15% |
| Cu²⁺ | 545 nm | 45% |
| Fe³⁺ | 560 nm | 60% |
Experimental Protocols
Protocol 1: Screening for Metal Ion Interactions using UV-Vis Spectroscopy
This protocol allows for the rapid assessment of how different metal ions affect the absorption spectrum of this compound.
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO).
-
Prepare 10 mM stock solutions of various metal salts (e.g., NaCl, CaCl₂, ZnCl₂, CuCl₂, FeCl₃) in deionized water.
-
-
Sample Preparation:
-
In a series of cuvettes, prepare a final concentration of 20 µM this compound in a buffered solution (e.g., 50 mM HEPES, pH 7.4).
-
To each cuvette, add a different metal salt to a final concentration of 100 µM. Include a control cuvette with no added metal salt.
-
Allow the solutions to equilibrate for 15 minutes at room temperature.
-
-
Spectroscopic Measurement:
-
Record the UV-Vis absorption spectrum for each sample from 300 nm to 700 nm.
-
Note any shifts in the maximum absorption wavelength (λmax) and changes in absorbance intensity.
-
Protocol 2: Assessing the Effect of Metal Ions on this compound Stability
This protocol evaluates the rate of degradation of this compound in the presence of different metal ions over time.
-
Preparation of Reaction Mixtures:
-
Prepare solutions containing 50 µM this compound and 100 µM of the desired metal ion in a buffered solution (e.g., phosphate buffer, pH 7.0).
-
Prepare a control solution with this compound but no metal ion.
-
For experiments testing the effect of a chelating agent, prepare an additional sample containing the metal ion and a molar excess of EDTA (e.g., 200 µM).
-
-
Incubation:
-
Incubate all solutions at a controlled temperature (e.g., 25°C or 37°C), protected from light.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot from each reaction mixture.
-
Measure the absorbance at the λmax of this compound (around 520 nm).
-
The percentage of remaining this compound can be calculated as (Absorbance at time t / Absorbance at time 0) * 100.
-
Visualizations
Caption: Workflow for assessing metal ion effects on this compound.
Caption: Protective effect of a chelating agent (EDTA) on this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. atlantis-press.com [atlantis-press.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chelation Combination—A Strategy to Mitigate the Neurotoxicity of Manganese, Iron, and Copper? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Rubropunctamine Production by Mitigating Citrinin Contamination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in reducing citrinin contamination during Rubropunctamine production by Monascus species.
Frequently Asked Questions (FAQs)
Q1: What is the underlying biochemical relationship between this compound and citrinin production?
A1: this compound (a red pigment) and citrinin (a mycotoxin) are both secondary metabolites produced by Monascus species. Their biosynthesis pathways are closely related as they share a common precursor, acetyl-CoA.[1][2][3] The pathways are competitive; thus, conditions favoring pigment production may suppress citrinin synthesis, and vice versa. Key enzymes in these pathways are polyketide synthases. The expression of the gene pksCT is essential for citrinin synthesis, while genes like pigR are crucial for pigment production.[1][4][5]
Q2: Can the choice of Monascus strain significantly impact citrinin levels?
A2: Absolutely. Citrinin production is highly strain-dependent.[3] Screening different Monascus isolates is a critical first step in developing a low-citrinin fermentation process. Some strains naturally produce high levels of pigments with minimal or undetectable citrinin.[6]
Q3: Is there a rapid method to screen for low-citrinin producing mutants?
A3: Yes, a common and effective method is a bioassay based on the antibacterial activity of citrinin against Bacillus subtilis.[7] Monascus colonies that produce citrinin will create an inhibition zone on a lawn of B. subtilis. Mutant strains with smaller or no inhibition zones are selected as potential low-citrinin producers.
Q4: How does the fermentation method (Solid-State vs. Submerged) affect citrinin production?
A4: The fermentation method has a profound impact on citrinin levels. Solid-state fermentation (SSF) on substrates like rice generally yields significantly lower concentrations of citrinin compared to submerged fermentation (SmF).[8][9] In some cases, citrinin levels in SmF can be over 1000 times higher than in SSF.[9]
Q5: Can I eliminate citrinin after the fermentation is complete?
A5: While prevention is the preferred strategy, some post-fermentation methods for citrinin removal exist. These include enzymatic degradation using manganese peroxidase, which can completely degrade citrinin under specific conditions. Chemical treatments, such as with a phosphate-ethanol mixture, have also been shown to remove a high percentage of citrinin from fermented products.
Troubleshooting Guides
Issue 1: High Citrinin Levels in Fermentation Broth
Possible Cause 1: Suboptimal Fermentation Medium Composition.
-
Solution: Optimize the carbon and nitrogen sources in your culture medium. High glucose concentrations (around 10 g/L) have been shown to support high red pigment production with a complete absence of citrinin.[10] The choice of nitrogen source is also critical. Peptone, in combination with a low initial pH (around 2.5), can lead to high pigment yields with negligible citrinin.[4][11] Conversely, ammonium nitrate may significantly increase citrinin production.[12]
Possible Cause 2: Inappropriate Fermentation Conditions.
-
Solution: Adjust the physical parameters of your fermentation. For SSF, optimal conditions for high pigment and low citrinin production are typically a temperature of 35°C and an initial pH of 5.0.[8] For SmF, a temperature of 32°C and an initial pH of 5.5 are recommended.[8]
Issue 2: Low this compound (Red Pigment) Yield
Possible Cause 1: Competition with the Citrinin Biosynthesis Pathway.
-
Solution: Implement strategies to downregulate the citrinin pathway, which can free up precursors for pigment synthesis. This can be achieved through the selection of low-citrinin strains, optimization of fermentation conditions as described above, or through genetic modification by disrupting the pksCT gene.
Possible Cause 2: Non-optimal Strain.
-
Solution: If pigment yields remain low despite optimization, consider a strain improvement program. This can involve random mutagenesis using UV irradiation or chemical mutagens, followed by screening for high-pigment, low-citrinin phenotypes.
Data Presentation
Table 1: Effect of Carbon Source (Glucose Concentration) on Red Pigment and Citrinin Production in Monascus ruber
| Glucose Concentration (g/L) | Red Pigment Production (g/L) | Citrinin Production |
| 3 | 2.8 | Detected |
| 5 | Not specified | Detected (less than at 3 g/L) |
| 10 | 4.3 | Absent |
| 20 | 2.8 | Not specified |
Data synthesized from Moussa and Azeiz (2017).[10][13]
Table 2: Influence of Nitrogen Source and Initial pH on Pigment and Citrinin Production in Monascus purpureus
| Nitrogen Source | Initial pH | Total Yellow & Orange Pigment (mg/L) | Citrinin (mg/L) |
| Peptone (8.8 g/L) | 2.5 | 1138 | 2 |
| Sodium Nitrate (6.44 g/L) | Not specified | Not specified | Lower than Ammonium Sulfate |
| Ammonium Sulfate (5.00 g/L) | Not specified | Not specified | Higher than other sources |
| Methionine | Not specified | Not specified | 0 |
| Ammonium Nitrate | Not specified | Not specified | 100 |
Data synthesized from Patrovský et al. (2019) and Blanc et al. (1995).[4][5][11][12]
Experimental Protocols
Protocol 1: Screening for Low-Citrinin Producing Monascus Mutants using Bacillus subtilis Bioassay
-
Prepare Bacillus subtilis Lawn:
-
Inoculate 100 µL of an overnight culture of B. subtilis into 100 mL of sterile nutrient agar, cooled to 45-50°C.
-
Pour the mixture into sterile Petri dishes and allow to solidify.
-
-
Inoculate Monascus Strains:
-
Using a sterile toothpick, pick a small amount of spores from a mature Monascus colony (wild-type or mutagenized).
-
Gently spot-inoculate the spores onto the center of the B. subtilis lawn plates.
-
-
Incubation:
-
Incubate the plates at 30°C for 48-72 hours.
-
-
Screening:
-
Observe the plates for zones of inhibition around the Monascus colonies.
-
Select colonies with the smallest or no inhibition zones for further analysis, as these are indicative of low or no citrinin production.[7]
-
Protocol 2: Solid-State Fermentation for High this compound and Low Citrinin Production
-
Substrate Preparation:
-
Wash 100g of non-glutinous rice and soak in water for 2 hours.
-
Drain the excess water and autoclave the rice at 121°C for 20 minutes.
-
-
Inoculation:
-
Prepare a spore suspension of a low-citrinin Monascus purpureus strain in sterile water (approximately 1 x 10^7 spores/mL).
-
Once the sterilized rice has cooled to room temperature, inoculate it with 5 mL of the spore suspension and mix thoroughly to ensure even distribution.
-
-
Fermentation:
-
Adjust the initial moisture content to 40-50%.
-
Adjust the initial pH of the substrate to 5.0.
-
Incubate at 35°C for 10-14 days in a fermentation tray or flask that allows for some aeration.[8]
-
-
Harvesting and Extraction:
-
Dry the fermented rice at 60°C.
-
Grind the dried product into a powder.
-
Extract the pigments and citrinin using 75% ethanol for analysis.
-
Protocol 3: HPLC-FLD Analysis of Citrinin
-
Sample Preparation:
-
Extract 1g of the powdered fermented product with 10 mL of 75% ethanol by vortexing for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (e.g., 50:50 v/v) with 1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector set to an excitation wavelength of 330 nm and an emission wavelength of 500 nm.[14]
-
Quantification: Compare the peak area of the sample to a standard curve prepared with a certified citrinin reference standard.
-
Visualizations
Caption: Competitive biosynthesis pathways of this compound and citrinin from acetyl-CoA.
Caption: Logical workflow for establishing a low-citrinin this compound production process.
Caption: Decision-making workflow for troubleshooting high citrinin levels.
References
- 1. Effect of media composition on citrinin and bio-pigments production by Monascus ruber | Journal of Applied Biology & Biotechnology [bibliomed.org]
- 2. researchgate.net [researchgate.net]
- 3. [Study on the production of citrinin by Monascus strains used in food industry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. effect-of-initial-ph-different-nitrogen-sources-and-cultivation-time-on-the-production-of-yellow-or-orange-monascus-purpureus-pigments-and-the-mycotoxin-citrinin - Ask this paper | Bohrium [bohrium.com]
- 6. web.pdx.edu [web.pdx.edu]
- 7. documentsdelivered.com [documentsdelivered.com]
- 8. d-nb.info [d-nb.info]
- 9. mro.massey.ac.nz [mro.massey.ac.nz]
- 10. researchgate.net [researchgate.net]
- 11. Effect of initial pH, different nitrogen sources, and cultivation time on the production of yellow or orange Monascus purpureus pigments and the mycotoxin citrinin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. jabonline.in [jabonline.in]
- 14. researchgate.net [researchgate.net]
Enhancing Rubropunctamine production using precursor feeding strategies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing Rubropunctamine production through precursor feeding strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Monascus culture is producing low yields of this compound. What are the potential causes and how can I troubleshoot this?
A1: Low this compound yield can stem from several factors. Here's a systematic troubleshooting approach:
-
Suboptimal Precursor Concentration: The concentration of the primary amine precursor is critical. While amines are necessary for the conversion of the orange pigment rubropunctatin to this compound, high concentrations can be toxic to the Monascus culture.
-
Solution: Optimize the concentration of the amine precursor. Start with a low concentration and gradually increase it in subsequent experiments. Monitor both pigment production and mycelial growth to find the optimal balance.
-
-
Incorrect pH of the Fermentation Medium: The conversion of orange pigments to red pigments like this compound is pH-dependent. An acidic environment favors the accumulation of the orange precursors (rubropunctatin and monascorubrin), while alkaline conditions promote the amination reaction.[1][2]
-
Solution: Monitor and control the pH of your culture medium. For enhanced this compound production, maintaining a slightly alkaline pH during the pigment production phase can be beneficial. Consider a two-stage pH strategy: an initial acidic pH for robust mycelial growth and orange pigment accumulation, followed by a shift to a more alkaline pH to promote the conversion to this compound.[3]
-
-
Insufficient Primary Precursors (Acetyl-CoA and Malonyl-CoA): The core structure of this compound is a polyketide, synthesized from acetyl-CoA and malonyl-CoA.[4] A limited supply of these building blocks will restrict overall pigment production.
-
Solution: Supplement the culture medium with precursors that can be readily converted to acetyl-CoA and malonyl-CoA, such as various acetate species.[4]
-
Q2: The color of my Monascus culture is more orange than red. How can I enhance the production of the red pigment this compound?
A2: An orange hue indicates a high concentration of the precursor pigments, rubropunctatin and monascorubrin, and inefficient conversion to red pigments.[2]
-
Inadequate Nitrogen Source: The conversion to this compound requires a primary amine group.[5][6] The type and concentration of the nitrogen source in your medium are crucial.
-
Solution: Supplement your fermentation medium with a suitable primary amine source. Amino acids, such as L-tryptophan, or ammonium salts like ammonium acetate have been shown to be effective.[4][5] Ammonium acetate not only provides the amine group but also serves as a precursor for acetyl-CoA, potentially boosting overall pigment synthesis.[4]
-
-
Suboptimal Fermentation Time: The conversion of orange to red pigments is a time-dependent process.
-
Solution: Extend the fermentation period and monitor the pigment profile over time using analytical methods like HPLC to determine the optimal harvest time for maximal this compound concentration.
-
Q3: I've added an amine precursor, but now I'm observing reduced mycelial growth and pigment production. What's happening?
A3: This is a classic case of precursor toxicity. While essential for this compound synthesis, many amine compounds can be inhibitory to fungal growth at higher concentrations.
-
Solution:
-
Optimize Precursor Concentration: Conduct a dose-response experiment to identify the highest concentration of the amine precursor that does not significantly inhibit mycelial growth.
-
Fed-Batch Strategy: Instead of adding the entire precursor amount at the beginning of the fermentation, implement a fed-batch strategy. Introduce the precursor gradually over the course of the fermentation to maintain a low, non-toxic concentration in the medium.
-
Use a Less Toxic Precursor: Experiment with different primary amine sources that may be less toxic to your specific Monascus strain.
-
Q4: What are the key precursors I should consider for feeding strategies to enhance this compound production?
A4: The key precursors can be categorized into two groups:
-
Primary Building Blocks: These are fundamental to the synthesis of the polyketide backbone.
-
Acetate and its salts (e.g., sodium acetate, ammonium acetate): These are converted into acetyl-CoA, a primary building block for both the polyketide chromophore and the fatty acid side chain.[4]
-
-
Amine Donors: These are required for the conversion of the orange pigment intermediate to this compound.
Q5: Are there any specific analytical methods recommended for quantifying this compound?
A5: Yes, for accurate quantification and to distinguish this compound from other Monascus pigments, the following methods are recommended:
-
High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD): This is the most common and reliable method. It allows for the separation of different pigments in a mixture and their quantification based on their absorbance at specific wavelengths.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For structural confirmation and more sensitive detection, LC-MS can be employed. This technique provides information on the molecular weight of the compounds, aiding in their identification.[8]
Quantitative Data on Precursor Feeding
The following tables summarize the impact of different precursor feeding strategies on the production of Monascus pigments, including this compound.
Table 1: Effect of Acetate Species on this compound Production in Monascus ruber M7 [4]
| Precursor (Concentration) | Fold Increase in Intracellular this compound (Day 4) | Fold Increase in Extracellular this compound (Day 12) |
| 0.1% Acetic Acid | - | - |
| 0.25% Acetic Acid | - | - |
| 0.1% Sodium Acetate | - | - |
| 0.25% Sodium Acetate | - | - |
| 0.1% Ammonium Acetate | 4.85 | - |
| 0.25% Ammonium Acetate | 238.41 | - |
| 0.5% Ammonium Acetate | - | 1129.6 |
Note: "-" indicates data not specified or not significant in the study.
Table 2: General Effects of Carbon and Nitrogen Sources on Monascus Pigment Production [7][9]
| Nutrient Source | Effect on Pigment Production |
| Carbon Sources | |
| Rice Extract (18 g/L) | Positive influence on red pigments |
| Wheat Extract (18 g/L) | Positive influence on red pigments |
| Barley Extract (18 g/L) | Increased orange pigment production |
| Nitrogen Sources | |
| Ammonium Nitrate | Negative effect on red pigment production |
| Urea | No significant effect on orange pigments |
Experimental Protocols
Protocol 1: Enhancing this compound Production using Ammonium Acetate Feeding
This protocol outlines a general procedure for enhancing this compound production in a submerged fermentation of Monascus spp. by supplementing with ammonium acetate.
-
Inoculum Preparation:
-
Prepare a seed culture of your Monascus strain in a suitable liquid medium (e.g., Potato Dextrose Broth).
-
Incubate at 28-30°C on a rotary shaker (150-180 rpm) for 3-5 days, or until sufficient biomass is obtained.
-
-
Fermentation Medium:
-
Prepare the production medium. A basal medium containing a carbon source (e.g., glucose, rice powder), a nitrogen source (e.g., peptone, yeast extract), and essential minerals is recommended.
-
Sterilize the medium by autoclaving.
-
-
Inoculation and Cultivation:
-
Inoculate the sterile production medium with the seed culture (typically 5-10% v/v).
-
Incubate the culture under the same conditions as the inoculum preparation.
-
-
Precursor Feeding:
-
Prepare a sterile stock solution of ammonium acetate (e.g., 10% w/v).
-
After an initial growth phase (e.g., 48-72 hours), begin adding the ammonium acetate stock solution to the culture.
-
A fed-batch approach is recommended to avoid toxicity. Add small aliquots of the precursor at regular intervals (e.g., every 12-24 hours) to achieve the desired final concentration (e.g., 0.1% to 0.5%).
-
-
Monitoring and Harvest:
-
Monitor the fermentation by periodically measuring biomass, pH, and pigment production.
-
Extract the pigments from both the mycelia and the culture broth at different time points.
-
Analyze the pigment profile and quantify this compound using HPLC.
-
Harvest the culture when this compound production is maximal.
-
-
Pigment Extraction and Analysis:
-
Separate the mycelia from the broth by centrifugation or filtration.
-
Extract intracellular pigments from the mycelia using a suitable solvent (e.g., ethanol, methanol).
-
Extract extracellular pigments from the culture broth.
-
Analyze the extracts by HPLC-DAD, comparing the retention time and UV-Vis spectrum with a pure this compound standard.
-
Visualizations
Caption: Biosynthetic pathway of this compound from primary precursors.
Caption: General experimental workflow for precursor feeding.
References
- 1. researchgate.net [researchgate.net]
- 2. repo.uni-hannover.de [repo.uni-hannover.de]
- 3. Precursor-directed production of water-soluble red Monascus pigments with high thermal stability via azaphilic addition reaction-based semi-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transfigured Morphology and Ameliorated Production of Six Monascus Pigments by Acetate Species Supplementation in Monascus ruber M7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Diversifying of Chemical Structure of Native Monascus Pigments [frontiersin.org]
- 6. Frontiers | The potential, strategies, and challenges of Monascus pigment for food application [frontiersin.org]
- 7. agrijournals.ir [agrijournals.ir]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing Medium Compositions and Bioreactor Conditions to Improve and Cost-effectively Produce Monascus purpureus Pigments [jmpb.areeo.ac.ir]
Technical Support Center: Genetic Engineering of Monascus for Enhanced Rubropunctamine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the genetic engineering of Monascus species to improve the production of rubropunctamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it synthesized in Monascus?
A1: this compound (C₂₁H₂₃NO₄) is a red, water-soluble azaphilone pigment produced by fungi of the genus Monascus.[1][2] Its biosynthesis begins with the production of orange pigments, such as rubropunctatin, through the polyketide pathway, which uses acetyl-CoA and malonyl-CoA as precursors.[3][4] These orange pigments then react with primary amino groups from compounds like amino acids to form this compound.[1][5]
Q2: My Monascus transformation efficiency is very low. What are the common causes and solutions?
A2: Low transformation efficiency in Monascus is a common issue. The gene replacement frequency (GRF) is often less than 5%.[6][7] Key factors include:
-
Dominant Non-Homologous End Joining (NHEJ) Pathway: Monascus has a highly active NHEJ pathway for DNA repair, which outcompetes the desired homologous recombination for gene targeting.[8] To improve this, consider knocking out key NHEJ genes like ku70, ku80, or lig4.[6][8] Deleting mrlig4 has been shown to increase the GRF by approximately 18 times in M. ruber M7.[6]
-
Protoplast Quality: The efficiency of polyethylene glycol (PEG)-mediated transformation is highly dependent on the quality and regeneration rate of protoplasts.[8]
-
Selection Markers: The number of effective antibiotic resistance markers for Monascus is limited.[6][7] Using an auxotrophic marker, such as pyrG, can be a more effective strategy for creating markerless gene editing systems.[6]
Q3: We have successfully engineered a strain, but the this compound yield has not increased. What should we investigate?
A3: A lack of yield enhancement post-engineering can be due to several factors:
-
Precursor Limitation: The biosynthesis of this compound depends on the availability of its orange pigment precursor (rubropunctatin) and a nitrogen source.[3] Supplementing the culture media with acetate species, particularly ammonium acetate, can dramatically increase the extracellular production of this compound.[3][4]
-
Suboptimal Culture Conditions: Factors like pH, temperature, and carbon/nitrogen sources heavily influence pigment production.[1][9] Red pigment synthesis is often favored at a lower pH (around 4.0), while a higher pH (e.g., 8.5) can promote the release of intracellular pigments into the medium.[1][5]
-
Regulatory Pathway Inactivity: Pigment synthesis is controlled by complex regulatory networks. Activating signaling pathways like the cAMP pathway, for instance by knocking out the cAMP phosphodiesterase gene (mrPDE), has been shown to significantly boost the production of Monascus azaphilone pigments.[10][11]
Q4: How can I prevent the conversion of orange pigments to red pigments during extraction and analysis?
A4: The orange pigments rubropunctatin and monascorubrin are highly reactive and can convert to their red derivatives (this compound and monascorubramine) if they come into contact with amino groups during extraction.[2] To minimize this, perform the extraction with acidified ethanol (pH 2.0 or 4.0), as the low pH helps prevent the conversion reaction.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Gene Replacement Frequency (GRF) | High activity of the Non-Homologous End Joining (NHEJ) DNA repair pathway. | Create a host strain with a disrupted NHEJ pathway by knocking out genes such as ku70, ku80, or lig4.[6][8] |
| Limited availability of effective selection markers. | Develop a markerless system using auxotrophic genes like mrpyrG.[6][7] | |
| Engineered strain shows poor growth or altered morphology. | The introduced genetic modification negatively impacts primary metabolism or development. | Verify that the targeted gene does not have essential unforeseen functions. Compare the mutant's growth and morphology on different media against the wild-type.[6] |
| Residual antibiotic resistance genes may affect metabolism.[6][7] | Use a markerless gene deletion system to avoid leaving foreign DNA in the final strain.[6] | |
| Low extracellular this compound yield. | Pigments are retained within the mycelia. | Optimize fermentation pH; a higher pH (e.g., 8.5) can encourage pigment export.[1] Investigate the overexpression of efflux transporter genes, such as MrpigP.[12] |
| Inconsistent pigment quantification results. | Spontaneous conversion of orange to red pigments during sample preparation. | Use acidified solvents (e.g., 80% methanol at pH 2.0) for extraction to stabilize orange pigments.[2] |
| Pigment degradation due to instability. | Protect samples from light and high temperatures, as Monascus pigments can be sensitive to these factors.[1] |
Quantitative Data on this compound Enhancement
The following table summarizes reported increases in Monascus pigment production through media supplementation and genetic engineering.
| Method | Strain | Target Compound | Enhancement Factor | Reference |
| Media Supplementation (0.5% Ammonium Acetate) | M. ruber M7 | Extracellular this compound | 1865-fold | [3][4] |
| Media Supplementation (0.1% Sodium Acetate) | M. ruber M7 | Intracellular this compound | 22.48-fold | [3] |
| Gene Knockout (ΔmrPDE) | M. purpureus HJ11 | Total Azaphilone Pigments | 2.3-fold | [10][11] |
| High-Salt-Stress Fermentation (35 g/L NaCl) | M. ruber CGMCC 10910 | Intracellular Yellow Pigments | 1.4-fold (40% increase) | [13] |
Experimental Protocols
Protocol 1: General Culture and Spore Suspension Preparation
This protocol is adapted from methodologies described for Monascus purpureus.[9]
-
Strain Maintenance: Maintain the Monascus strain on Potato Dextrose Agar (PDA) slants at 4°C and subculture regularly.[9]
-
Spore Cultivation: Streak the strain onto fresh PDA slants and incubate at 25°C for 5-7 days until sporulation is evident.[9]
-
Spore Harvesting: Prepare a sterile solution of 0.1% (v/v) Tween 20 in distilled water. Pour 5 mL of this solution onto the surface of a mature slant.[9]
-
Suspension Preparation: Gently scrape the surface with a sterile loop to dislodge the spores.[9]
-
Standardization: Transfer the resulting spore suspension to a sterile tube. Standardize the concentration to approximately 1 x 10⁶ spores/mL using a hemocytometer and sterile 0.1% Tween 20 solution for dilution. Store the suspension at 4°C.[9]
Protocol 2: Pigment Extraction and HPLC Analysis
This protocol is a composite based on methods for analyzing Monascus pigments.[3][14]
-
Sample Preparation (Intracellular): Freeze-dry and weigh 20-100 mg of ground mycelia.[3][6]
-
Extraction: Add 1 mL of 80% (v/v) methanol to the mycelial powder. For stabilizing orange precursors, use a solvent acidified to pH 2.0 with formic acid.[2][14]
-
Sonication: Sonicate the suspension for 30-60 minutes to lyse the cells and extract the pigments.[3][6]
-
Clarification: Centrifuge the extract to pellet cell debris. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[3]
-
HPLC Analysis:
-
Column: C18 reverse-phase column.[3]
-
Mobile Phase: A gradient of Acetonitrile (Solvent A) and 0.1% formic acid in water (Solvent B).[3]
-
Example Gradient: Start with 55% A, move to 65% A over 3 min, then to 90% A over 22 min, hold for 5 min, and return to 55% A to re-equilibrate.[14]
-
Flow Rate: 0.8 mL/min.[3]
-
Detection: Use a diode-array detector (DAD) or a UV-Vis detector. Monitor at ~510-520 nm for red pigments like this compound.[3][9][14]
-
Visualizations: Pathways and Workflows
Biosynthesis of this compound
Caption: Simplified biosynthesis pathway of this compound in Monascus.
Workflow for Gene Knockout via ATMT
Caption: Experimental workflow for Monascus gene knockout.
cAMP Signaling Pathway Activation
Caption: Activation of pigment synthesis by disrupting the cAMP pathway.
References
- 1. Frontiers | The potential, strategies, and challenges of Monascus pigment for food application [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Transfigured Morphology and Ameliorated Production of Six Monascus Pigments by Acetate Species Supplementation in Monascus ruber M7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transfigured Morphology and Ameliorated Production of Six Monascus Pigments by Acetate Species Supplementation in Monascus ruber M7 | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. Construction of gene modification system with highly efficient and markerless for Monascus ruber M7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Construction of gene modification system with highly efficient and markerless for Monascus ruber M7 [frontiersin.org]
- 8. From Random Perturbation to Precise Targeting: A Comprehensive Review of Methods for Studying Gene Function in Monascus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhancement of Monascus yellow pigments production by activating the cAMP signalling pathway in Monascus purpureus HJ11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Diversifying of Chemical Structure of Native Monascus Pigments [frontiersin.org]
- 13. Investigation of the mycelial morphology of Monascus and the expression of pigment biosynthetic genes in high-salt-stress fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Co-fermentation Strategies for Enhanced Rubropunctamine Production: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during co-fermentation experiments aimed at increasing Rubropunctamine production.
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind using co-fermentation to increase this compound production?
A1: this compound, a red azaphilone pigment from Monascus species, is synthesized from the precursor rubropunctatin (an orange pigment) through a reaction with primary amines.[1][2] Co-fermentation with other microorganisms, such as Saccharomyces cerevisiae or Aspergillus oryzae, can significantly enhance the production of Monascus pigments.[3] This enhancement is attributed to several factors, including the secretion of hydrolytic enzymes by the co-culture partner that can alter the Monascus cell wall, leading to morphological changes and increased pigment secretion.[3] Additionally, the co-culture environment can stimulate the production of secondary metabolites that may not be produced in monocultures.[4]
Q2: Which microorganisms are suitable for co-fermentation with Monascus to enhance this compound production?
A2: Saccharomyces cerevisiae and Aspergillus oryzae have been shown to be effective co-culture partners for Monascus species to increase overall pigment production.[3] Co-culture with S. cerevisiae has been reported to increase pigment yield by as much as 30 to 40 times compared to Monascus monocultures.[3] The choice of the co-culture organism can influence the profile of the pigments produced. For this compound, the key is to ensure the availability of primary amines, which can be supplied by the co-culture partner or by supplementing the medium.
Q3: What are the key fermentation parameters to control for optimal this compound production in a co-culture system?
A3: Key parameters to monitor and optimize include pH, temperature, aeration, agitation, and the composition of the culture medium (carbon and nitrogen sources). The optimal temperature for Monascus pigment production is generally between 28-32°C.[5] The pH of the medium is critical; acidic conditions can favor the accumulation of orange pigment precursors, while neutral to slightly basic conditions can promote the conversion to red pigments like this compound.[6][7] The carbon-to-nitrogen ratio and the specific nitrogen source can also significantly impact pigment production.[8]
Q4: How can I quantify the amount of this compound in my fermentation broth?
A4: High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector is the standard method for quantifying this compound and other Monascus pigments.[9][10][11] A C18 column is typically used for separation, with a mobile phase consisting of a gradient of acetonitrile and water.[2][9] The absorbance is monitored at specific wavelengths corresponding to the different pigments (yellow, orange, and red). For accurate quantification, a purified this compound standard is required to generate a calibration curve.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low overall pigment production in co-fermentation | - Incompatible co-culture partners.- Suboptimal fermentation conditions (pH, temperature, aeration).- Nutrient limitation in the medium.- Incorrect inoculation ratio or timing. | - Screen different strains of co-culture partners (S. cerevisiae, A. oryzae).- Optimize pH, temperature, and agitation speed for the specific co-culture system.[]- Adjust the carbon and nitrogen sources and their ratio in the fermentation medium.[8]- Experiment with different inoculation ratios and staggered inoculation times.[13] |
| High orange pigment (rubropunctatin) but low red pigment (this compound) yield | - Insufficient primary amines for the conversion of orange to red pigments.- pH of the fermentation broth is too acidic. | - Supplement the fermentation medium with a source of primary amines, such as amino acids or yeast extract.[8]- Control the pH of the fermentation broth to be in the neutral to slightly basic range during the pigment production phase.[6][7] |
| Inhibition of Monascus growth by the co-culture partner | - Competition for essential nutrients.- Production of inhibitory compounds by the co-culture partner. | - Optimize the medium composition to ensure sufficient nutrients for both microorganisms.- Consider using a physical separation method, such as a double-sided petri dish or membrane bioreactor, to study the interaction without direct contact.[4] |
| Batch-to-batch variability in pigment production | - Inconsistent inoculum quality or quantity.- Fluctuations in fermentation parameters.- Genetic instability of the microbial strains. | - Standardize the inoculum preparation procedure to ensure consistent spore or cell concentration.[14]- Implement strict process control to maintain consistent pH, temperature, and aeration throughout the fermentation.- Regularly check the viability and productivity of the microbial strains. |
| Difficulty in extracting and purifying this compound | - Inefficient extraction solvent.- Degradation of pigments during extraction.- Co-extraction of interfering compounds. | - Use ethanol (60-95%) for efficient extraction of Monascus pigments.[15]- Perform extraction under acidic conditions (pH 2-4) to prevent the conversion of orange to red pigments if separation of precursors is desired.[1][16]- Employ chromatographic techniques such as column chromatography or preparative HPLC for purification.[2] |
Quantitative Data on Co-fermentation
Table 1: Effect of Co-culturing Monascus sp. with Saccharomyces cerevisiae on Pigment Production
| Culture Condition | Biomass Increase | Pigment Yield Increase | Reference |
| Solid Sucrose Medium | 2 times | 30 to 40 times | [3] |
| Liquid Culture | - | ~10 times | [3] |
Table 2: Impact of Co-culturing Monascus purpureus with Saccharomyces cerevisiae on Pigment and Citrinin Levels
| Co-culture Condition | Yellow Pigment (Intracellular) | Citrinin Content | Reference |
| Control (M. purpureus alone) | 5.54 AU | 4.43 ppm | [13] |
| Co-culture with 10⁵ cells/mL S. cerevisiae (Day 8) | 18.40 AU | - | [13] |
| Co-culture with 10⁵ cells/mL S. cerevisiae (Day 13) | - | 0.9 ppm | [13] |
Experimental Protocols
Protocol 1: Co-fermentation of Monascus ruber and Saccharomyces cerevisiae for Enhanced Pigment Production
-
Inoculum Preparation:
-
Monascus ruber: Culture on Potato Dextrose Agar (PDA) slants at 30°C for 7 days. Harvest spores by adding sterile water and scraping the surface. Filter the suspension to remove mycelia and adjust the spore concentration.
-
Saccharomyces cerevisiae: Culture in Yeast Peptone Dextrose (YPD) broth at 30°C for 24-48 hours. Harvest cells by centrifugation and resuspend in sterile water to the desired cell density.
-
-
Fermentation Medium:
-
Prepare a suitable fermentation medium, for example, a synthetic medium containing glucose (or other carbon source), a nitrogen source (e.g., monosodium glutamate, peptone, yeast extract), and essential minerals.[8]
-
-
Co-cultivation:
-
Inoculate the sterile fermentation medium with the Monascus ruber spore suspension.
-
After a predetermined period of Monascus growth (e.g., 24-48 hours), inoculate with the Saccharomyces cerevisiae cell suspension. The timing of the second inoculation can be optimized.[13]
-
Incubate the co-culture in a shaker at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 150-180 rpm) for a specified duration (e.g., 7-14 days).[17]
-
-
Pigment Extraction and Analysis:
-
Separate the biomass from the fermentation broth by centrifugation or filtration.
-
Extract intracellular pigments from the biomass using a suitable solvent, such as 60-95% ethanol.[15]
-
Analyze the pigment composition and quantify this compound in the extracellular broth and intracellular extract using HPLC.[9]
-
Protocol 2: Pigment Extraction and Quantification
-
Extraction:
-
Quantification by HPLC:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[17]
-
Mobile Phase: A gradient of acetonitrile and water.[9]
-
Detection: Monitor the absorbance at the wavelength corresponding to this compound (typically around 500-520 nm).
-
Quantification: Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Biosynthetic pathway of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemijournal.com [chemijournal.com]
- 3. Morphological change and enhanced pigment production of monascus when cocultured with saccharomyces cerevisiae or aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cocultivation Study of Monascus spp. and Aspergillus niger Inspired From Black-Skin-Red-Koji by a Double-Sided Petri Dish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The potential, strategies, and challenges of Monascus pigment for food application [frontiersin.org]
- 7. frontiersin.org [frontiersin.org]
- 8. Monascus spp.: A source of Natural Microbial Color through Fungal Biofermentation - MedCrave online [medcraveonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. scielo.br [scielo.br]
- 16. Purified Monascus Pigments: Biological Activities and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Rubropunctamine Production
Welcome to the technical support center for Rubropunctamine production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the scaling up of this compound production.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of this compound in Fermentation
Question: We are experiencing significantly lower than expected yields of this compound from our Monascus purpureus fermentation. What are the potential causes and how can we troubleshoot this?
Answer: Low yields of this compound, a secondary metabolite, can stem from several factors related to the fungal culture conditions and metabolic pathways.[1][2] Here are the primary areas to investigate:
Potential Causes & Solutions:
-
Suboptimal Fermentation Conditions: The production of fungal secondary metabolites is highly sensitive to environmental parameters.[3]
-
pH: The biosynthesis of this compound precursors, such as monascorubrin and rubropunctatin, is favored under acidic conditions.[4] If the pH of your culture medium is not optimal, it can significantly hinder the biosynthetic pathway.
-
Temperature: Monascus purpureus has an optimal temperature range for growth and secondary metabolite production. Deviations can lead to reduced yields.
-
Aeration and Agitation: Inefficient oxygen supply or improper mixing can stress the fungal culture, leading to decreased production of secondary metabolites.
-
-
Nutrient Limitation or Imbalance: The composition of the culture medium is critical.
-
Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources can influence whether the fungus prioritizes primary growth or secondary metabolite production.[5][6] Some studies have shown that using alternative carbon sources like potato waste can enhance pigment production.[7]
-
Precursor Availability: this compound is formed from the reaction of its precursor, rubropunctatin, with primary amines.[8][9] A lack of available primary amines in the medium can be a bottleneck.
-
-
Strain Degeneration: Fungal strains can lose their high-production capabilities over successive generations of subculturing.
Experimental Protocol: Optimizing Fermentation Conditions
-
Establish a Baseline: Run a fermentation with your current standard operating procedure and quantify the this compound yield. This will serve as your control.
-
One-Factor-at-a-Time (OFAT) Analysis:
-
pH: Set up parallel fermentations where the initial pH of the medium is varied (e.g., pH 3, 4, 5, 6, 7). Monitor the pH throughout the fermentation and adjust if necessary.
-
Temperature: Test a range of incubation temperatures (e.g., 25°C, 28°C, 30°C, 32°C).
-
Agitation Speed: Vary the agitation speed to assess its impact on aeration (e.g., 150 rpm, 200 rpm, 250 rpm).
-
-
Media Composition Analysis:
-
Carbon Source: Test different carbon sources (e.g., glucose, sucrose, maltose, soluble starch) at various concentrations.
-
Nitrogen Source: Evaluate different nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate).
-
Precursor Supplementation: Add different primary amines (e.g., amino acids) to the fermentation medium to see if it enhances the conversion of rubropunctatin to this compound.
-
-
Analysis: At the end of each fermentation run, extract and quantify the this compound concentration using HPLC.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 | This compound Yield (mg/L) |
| pH | 4.0 | 5.0 (Control) | 6.0 | 7.0 | Record Yield |
| Temperature (°C) | 25 | 28 (Control) | 30 | 32 | Record Yield |
| Carbon Source | Glucose | Sucrose (Control) | Soluble Starch | Mannitol | Record Yield |
| Nitrogen Source | Peptone | Yeast Extract (Control) | (NH4)2SO4 | NaNO3 | Record Yield |
Issue 2: High Levels of Citrinin Contamination
Question: Our this compound extracts are showing high levels of the mycotoxin citrinin. How can we reduce or eliminate this impurity?
Answer: Citrinin is a common and toxic secondary metabolite produced by some Monascus strains. Its presence is a major challenge in producing food-grade or pharmaceutical-grade pigments.[5]
Potential Causes & Solutions:
-
Producing Strain: The specific strain of Monascus purpureus you are using may be a high producer of citrinin.
-
Strain Selection: Screen different Monascus strains to identify one that naturally produces low levels of citrinin.
-
Genetic Engineering: Advanced techniques like CRISPR/Cas9 can be used to knock out the genes responsible for citrinin biosynthesis.[10]
-
-
Fermentation Conditions: Certain culture conditions can promote citrinin production.
-
pH and Temperature: Similar to this compound, citrinin production is influenced by pH and temperature. Optimization of these parameters can favor pigment production while minimizing citrinin.
-
Substrate: The choice of substrate can also impact the production of different metabolites.
-
Experimental Protocol: Screening for Low-Citrinin Strains and Conditions
-
Strain Screening:
-
Procure multiple strains of Monascus purpureus from different culture collections.
-
Grow each strain under identical, optimized conditions for this compound production.
-
At the end of the fermentation, quantify both this compound and citrinin levels using HPLC.
-
-
Condition Optimization:
-
Using a low-citrinin producing strain, perform a design of experiments (DoE) to investigate the effects of pH, temperature, and key media components on the ratio of this compound to citrinin.
-
| Strain | This compound (mg/L) | Citrinin (µg/L) | This compound/Citrinin Ratio |
| Strain A | 150 | 500 | 300 |
| Strain B | 120 | 50 | 2400 |
| Strain C | 180 | 2000 | 90 |
Issue 3: Difficulty in Purifying this compound
Question: We are struggling to achieve high purity of this compound. The final product is often contaminated with other pigments and byproducts. What purification strategies can we employ?
Answer: The purification of this compound is challenging due to the presence of a complex mixture of structurally similar azaphilone pigments produced by Monascus.[11][12]
Potential Causes & Solutions:
-
Co-eluting Pigments: Other pigments like monascorubramine, and the orange and yellow precursors, have similar chemical properties, making them difficult to separate by standard chromatography.
-
Degradation: this compound may be sensitive to light, temperature, or pH, leading to degradation during lengthy purification processes.
Experimental Protocol: Multi-Step Purification Strategy
-
Solvent Extraction:
-
After fermentation, extract the pigments from the fungal biomass and culture broth using a suitable organic solvent like ethanol or ethyl acetate.
-
-
Silica Gel Column Chromatography:
-
Perform an initial separation using a silica gel column with a gradient elution system (e.g., a gradient of ethyl acetate in hexane). This will help to separate the pigments into fractions based on polarity.[12]
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Use a reversed-phase C18 column for the final purification step.
-
Optimize the mobile phase (e.g., a gradient of acetonitrile in water with a small amount of formic acid) to achieve baseline separation of this compound from other closely related pigments.[12]
-
| Purification Step | Purity (%) | Yield (%) |
| Crude Extract | 25 | 100 |
| Silica Gel Chromatography | 70 | 60 |
| Preparative HPLC | >98 | 45 |
Frequently Asked Questions (FAQs)
Q1: What is the biosynthetic pathway for this compound?
A1: this compound is a nitrogen-containing azaphilone pigment.[13] Its biosynthesis begins with the production of a polyketide chromophore by polyketide synthase (PKS) and a β-ketoacid from the fatty acid synthase (FAS) pathway. These two components are esterified to form the orange pigment rubropunctatin.[8][14] this compound is then formed when rubropunctatin undergoes a non-enzymatic reaction with a primary amine, such as an amino acid, present in the fermentation medium.[8][9]
Q2: How can we improve the water solubility of this compound for formulation studies?
A2: this compound is generally poorly soluble in water. To improve its solubility, you can create derivatives by reacting its precursor, rubropunctatin, with different amino acids.[4] This semi-synthetic approach can yield a variety of red pigments with improved water solubility and thermal stability, which are more suitable for liquid formulations.[4]
Q3: What are the key challenges in scaling up fermentation from a lab-scale bioreactor to an industrial-scale fermenter?
A3: Scaling up fermentation presents several challenges:[15][16][17]
-
Maintaining Sterility: The risk of contamination by competing microorganisms increases with the scale of the operation.[15][16]
-
Homogeneity: Ensuring uniform distribution of nutrients, oxygen, and temperature throughout a large fermenter is difficult and critical for consistent product yield.
-
Oxygen Transfer: The oxygen transfer rate (OTR) often becomes a limiting factor in large-scale, high-cell-density fungal fermentations.
-
Shear Stress: Increased agitation required in large fermenters can cause shear stress, which may damage fungal mycelia and affect their productivity.
-
Downstream Processing: Handling and processing large volumes of fermentation broth and biomass require robust and efficient downstream processing equipment and methods.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Evaluation of culture media for the production of secondary metabolites in a natural products screening program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Precursor-directed production of water-soluble red Monascus pigments with high thermal stability via azaphilic addition reaction-based semi-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Optimization of Monascus purpureus for Natural Food Pigments Production on Potato Wastes and Their Application in Ice Lolly [frontiersin.org]
- 8. Frontiers | Diversifying of Chemical Structure of Native Monascus Pigments [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Recent Findings in Azaphilone Pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Alternative Extraction and Characterization of Nitrogen-Containing Azaphilone Red Pigments and Ergosterol Derivatives from the Marine-Derived Fungal Talaromyces sp. 30570 Strain with Industrial Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Orange, red, yellow: biosynthesis of azaphilone pigments in Monascus fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 15. defoortconsultant.com [defoortconsultant.com]
- 16. laprogressive.com [laprogressive.com]
- 17. susupport.com [susupport.com]
Identifying and minimizing byproducts in Rubropunctamine synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in the identification and minimization of byproducts during Rubropunctamine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it synthesized?
A1: this compound is a red azaphilone pigment produced by fungi of the Monascus genus. It is not typically produced biosynthetically. Instead, it is formed through a semi-synthetic chemical reaction involving orange pigment precursors, primarily rubropunctatin.[1][2] The core reaction is an azaphilic addition, where the pyranyl oxygen of rubropunctatin is replaced by a primary amine, such as ammonia or an amino acid.[1]
Q2: What are the common byproducts in this compound synthesis?
A2: The most common byproducts are:
-
Unreacted Orange Precursors: Rubropunctatin and monascorubrin are the primary starting materials and can remain if the reaction is incomplete.[3]
-
Monascorubramine: This is another red pigment formed when the precursor monascorubrin (which has a longer side chain than rubropunctatin) reacts with an amine.[4]
-
Other Red Pigment Derivatives: If various amino acids are present in the reaction mixture, they can react with the orange precursors to form a range of different red pigment derivatives.
-
Yellow Pigments: In fermentation processes, yellow pigments like monascin and ankaflavin can be produced.[4] Under certain conditions, orange pigments can also convert to yellow fluorescent compounds.[1]
-
Citrinin: This is a mycotoxin that can be produced by Monascus cultures and is a critical impurity to monitor and eliminate.[5]
Q3: How can I identify the byproducts in my reaction mixture?
A3: The standard method for identifying and quantifying this compound and its byproducts is High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector.[6][7][8] This allows for the separation of different pigments and their identification based on their characteristic absorption spectra. Red pigments like this compound are typically detected at 500-510 nm, orange pigments at 470 nm, and yellow pigments at around 390-410 nm.[7][9] For structural confirmation, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used.[1]
Troubleshooting Guide
| Issue / Observation | Probable Cause | Suggested Solution |
| Low yield of this compound; product is orange. | Incomplete amination reaction due to acidic pH. The azaphilic addition reaction is inhibited under acidic conditions (pH < 4).[3] | Increase the reaction pH to a neutral or slightly alkaline range (pH 7.0-8.5) to promote the conversion of orange precursors to red pigments.[10] |
| Presence of multiple red pigment peaks in HPLC. | The amine source is not pure, or the reaction mixture contains various amino acids, leading to the formation of different red pigment derivatives. | Use a purified, single amine source (e.g., ammonium chloride for this compound). If using fermentation broth, consider purifying the orange precursors first before the amination step. |
| Significant amounts of yellow pigments are present. | This is more common in fermentation-based production. Acidic conditions can favor the production of yellow pigments.[4] | Optimize fermentation parameters. An initial pH of 2.5 has been shown to favor yellow and orange pigment production while minimizing citrinin.[11] To obtain red pigments, a two-stage fermentation with a subsequent pH shift to alkaline conditions can be employed.[10] |
| Citrinin is detected in the product. | The Monascus strain used is a citrinin producer. | Select a non-citrinin-producing strain. Alternatively, optimize fermentation conditions, as an initial pH of 2.5 with peptone as a nitrogen source has been shown to yield high pigment levels with negligible citrinin.[11] |
Quantitative Data on Byproduct Formation
| Initial Fermentation pH | Relative Yield of Yellow Pigments (AU at ~410 nm) | Relative Yield of Orange Pigments (AU at ~470 nm) | Relative Yield of Red Pigments (AU at ~510 nm) |
| 2.0 - 3.0 | High[12] | High[12] | Low[12] |
| 4.5 - 5.5 | Moderate[3] | Peak Extracellular Production[13] | Moderate[3] |
| 6.5 - 7.0 | Low[14] | Moderate[15] | High[14] |
| 8.0 - 8.5 | Low | Low | Peak Production[10] |
This table illustrates the general trend observed in Monascus fermentation. At low pH, the orange precursors for this compound are produced in higher quantities. Shifting to a higher pH is necessary to drive the reaction towards red pigment formation.
Experimental Protocols
Protocol 1: Purification of Rubropunctatin (Precursor)
This protocol is for isolating the orange precursor, rubropunctatin, from a crude Monascus pigment extract.
-
Extraction: Extract the crude pigment from the fermented biomass using 95% ethanol. Evaporate the solvent under vacuum to obtain a concentrated pigment paste.
-
Silica Gel Column Chromatography:
-
Prepare a silica gel (200-300 mesh) column packed in hexane.
-
Dissolve the pigment paste in a minimal amount of ethyl acetate and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane. The orange pigments, including rubropunctatin, will elute as the polarity of the solvent increases.
-
Collect the orange-colored fractions.
-
-
Thin Layer Chromatography (TLC) for Fraction Analysis:
-
Spot the collected fractions on a silica gel TLC plate.
-
Develop the plate using a solvent system of ethyl acetate and methanol (e.g., 13:7, v/v).[1]
-
Combine fractions that show a pure spot corresponding to rubropunctatin.
-
-
Solvent Evaporation: Evaporate the solvent from the purified fractions to obtain solid rubropunctatin.
Protocol 2: Semi-Synthesis of this compound
-
Reaction Setup: Dissolve the purified rubropunctatin in an ethanol-water solution (e.g., 50:50 v/v).
-
Amine Addition: Add an excess of an amine source, such as ammonium chloride (NH₄Cl), to the solution.
-
pH Adjustment: Adjust the pH of the reaction mixture to ~8.0 using a suitable base (e.g., 1M NaOH). An alkaline environment is crucial for promoting the amination reaction.[10]
-
Reaction: Stir the reaction mixture at room temperature for several hours. Monitor the reaction progress using TLC or HPLC, observing the disappearance of the orange spot/peak and the appearance of the red spot/peak.
-
Purification: Once the reaction is complete, the product can be purified using column chromatography or preparative HPLC if necessary.
Protocol 3: HPLC Analysis of Pigment Mixture
-
Sample Preparation: Dissolve a small amount of the reaction mixture or purified product in the mobile phase (e.g., methanol/water). Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.[7]
-
Mobile Phase: A gradient of methanol and acidified water (pH adjusted to 3.0 with formic acid).[7]
-
Gradient Example: Start with 50% methanol, and increase to 75% methanol over 20 minutes.[7]
-
Flow Rate: 0.8 mL/min.[7]
-
Detection: PDA detector scanning from 210-600 nm. Monitor specific wavelengths for quantification: ~470 nm for orange pigments (rubropunctatin) and ~500 nm for red pigments (this compound).[7][9]
-
-
Data Analysis: Identify peaks by their retention times and UV-Vis spectra. Quantify the relative amounts of each pigment by integrating the peak areas at their respective maximum absorbance wavelengths.
Visualizations
Caption: Reaction mechanism for this compound synthesis.
Caption: Workflow for byproduct identification and minimization.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization of Monascus purpureus for Natural Food Pigments Production on Potato Wastes and Their Application in Ice Lolly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monascus orange and red pigments production by Monascus purpureus ATCC16436 through co-solid state fermentation of corn cob and glycerol: An eco-friendly environmental low cost approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Frontiers | Optimization of Monascus purpureus for Natural Food Pigments Production on Potato Wastes and Their Application in Ice Lolly [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. chemijournal.com [chemijournal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of initial pH, different nitrogen sources, and cultivation time on the production of yellow or orange Monascus purpureus pigments and the mycotoxin citrinin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. emerald.com [emerald.com]
- 14. Natural Red Pigment Production by Monascus Purpureus in Submerged Fermentation Systems Using a Food Industry Waste: Brewer’s Spent Grain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assjm.journals.ekb.eg [assjm.journals.ekb.eg]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Rubropunctamine and Monascorubramine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant properties of two prominent red Monascus pigments, Rubropunctamine and Monascorubramine. While both compounds are recognized for their antioxidant potential, this document synthesizes the available, albeit limited, comparative data and outlines the standard methodologies for evaluating their efficacy.
Quantitative Data Summary
Direct comparative studies on the antioxidant activity of purified this compound and Monascorubramine are limited. However, a theoretical study on the antioxidant capacities of the six main Monascus pigments has provided a predictive ranking. It is important to note that experimental results can vary based on the specific assay conditions. Both this compound and Monascorubramine have been confirmed as effective antioxidants at concentrations of 10 μg/mL or higher.
| Parameter | This compound | Monascorubramine | Reference Compound | Source |
| Theoretical Antioxidant Capacity Ranking | 6th | 5th | - | |
| DPPH Radical Scavenging Activity | 27% inhibition (at 10 mg) | Data not available | Ascorbic acid (100% reference) | |
| Ferric Reducing Antioxidant Power (FRAP) | 68% activity (at 10 mg) | Data not available | Ascorbic acid (100% reference) |
Note: The experimental data presented above for this compound is from a single study and is not directly compared to Monascorubramine under the same experimental conditions. The theoretical ranking suggests a slightly higher antioxidant potential for Monascorubramine.
Experimental Protocols
The following are detailed methodologies for common in vitro antioxidant activity assays that can be employed to evaluate and compare this compound and Monascorubramine.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Methodology:
-
A stock solution of DPPH is prepared in a suitable solvent, typically methanol or ethanol, to a concentration that yields an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).
-
Various concentrations of the test compounds (this compound and Monascorubramine) are prepared.
-
A fixed volume of the DPPH stock solution is added to the test compound solutions.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the remaining DPPH is measured spectrophotometrically at ~517 nm.
-
A control is prepared with the solvent and DPPH solution.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to reduce the pre-formed ABTS radical cation (ABTS•+), which is a blue-green chromophore.
Methodology:
-
The ABTS radical cation is generated by reacting an aqueous solution of ABTS with an oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Different concentrations of the test compounds are added to the ABTS•+ solution.
-
The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).
-
A control is prepared with the solvent and ABTS•+ solution.
-
The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Methodology:
-
The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of FeCl₃·6H₂O.
-
Aliquots of the test compound solutions are mixed with the FRAP reagent.
-
The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
-
The absorbance of the colored ferrous-TPTZ complex is measured at 593 nm.
-
A calibration curve is constructed using a standard antioxidant, such as FeSO₄·7H₂O or Trolox.
-
The antioxidant capacity of the test compounds is expressed as FRAP values (in µM Fe(II) equivalents).
Visualizations
Antioxidant Radical Scavenging Mechanism
Comparative Cytotoxicity of Rubropunctamine and Other Monascus Pigments on Cancer Cell Lines
A Guide for Researchers and Drug Development Professionals
The exploration of natural compounds for novel anticancer therapies has identified pigments produced by the fungus Monascus spp. as promising candidates. These pigments, traditionally used in food colorants and fermented foods, exhibit a range of biological activities, including cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the cytotoxicity of several key Monascus pigments, with a focus on rubropunctamine and its counterparts, supported by available experimental data.
Among the diverse pigments produced by Monascus, the orange pigment rubropunctatin has demonstrated significant anticancer effects, in some cases exceeding the efficacy of the conventional chemotherapeutic drug, taxol.[1][2][3] While comprehensive data on the red pigment this compound is less abundant, existing studies suggest that different Monascus pigments possess varied cytotoxic potential, warranting a comparative evaluation to guide future research and drug discovery efforts.
Data Presentation: Comparative Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for various Monascus pigments against a range of human cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.
| Pigment | Color | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| Rubropunctatin | Orange | BGC-823 | Human Gastric Adenocarcinoma | < 15 | [3] |
| Rubropunctatin | Orange | AGS | Human Gastric Adenocarcinoma | < 15 | [3] |
| Rubropunctatin | Orange | MKN45 | Human Gastric Adenocarcinoma | < 15 | [3] |
| Rubropunctatin | Orange | HepG2 | Human Hepatocellular Carcinoma | 30 - 45 | [3] |
| Rubropunctatin | Orange | SH-SY5Y | Human Neuroblastoma | 30 - 45 | [3] |
| Rubropunctatin | Orange | HT-29 | Human Colorectal Adenocarcinoma | 30 - 45 | [3] |
| Ankaflavin | Yellow | A549 | Human Lung Carcinoma | ~40 (15 µg/mL) | [3] |
| Ankaflavin | Yellow | HepG2 | Human Hepatocellular Carcinoma | ~40 (15 µg/mL) | [3] |
Note: Data for this compound and monascorubramine is limited in the reviewed literature, with one study noting their strong cytotoxic and antimitotic effects on immortalized human kidney epithelial (IHKE) cells without providing specific IC50 values.[3]
Mandatory Visualization
Experimental Workflow and Signaling Pathways
To elucidate the cytotoxic effects of Monascus pigments, a standard experimental workflow is typically employed. This process involves cell viability assays to determine the IC50 values, followed by apoptosis assays to understand the mechanism of cell death. The primary mechanism of action for many of these pigments appears to be the induction of apoptosis through the intrinsic mitochondrial pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key experiments cited in the literature on Monascus pigment cytotoxicity.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the Monascus pigments. Control wells receive the vehicle solvent.
-
Incubation: The plates are incubated for a specified period, typically ranging from 24 to 72 hours.
-
MTT Addition: Following incubation, 10 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.
-
Formazan Formation: The plates are incubated for an additional 2 to 4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: A solubilization solution (e.g., 100 µL of DMSO or a detergent reagent) is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570-590 nm.[4] The results are used to calculate the IC50 value, which is the concentration of the pigment that causes a 50% reduction in cell viability.[6]
Apoptosis Detection: Annexin V-PI Staining
Annexin V-PI (Propidium Iodide) double staining is a common method for detecting and differentiating apoptotic and necrotic cells via flow cytometry.
-
Cell Preparation: Cells are seeded and treated with the Monascus pigments as described for the MTT assay.
-
Cell Harvesting: After the treatment period, both floating (apoptotic) and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.[1][7]
-
Resuspension: The cell pellet is resuspended in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]
-
Staining: Fluorochrome-conjugated Annexin V and Propidium Iodide are added to the cell suspension.[1][7]
-
Incubation: The cells are incubated at room temperature for 15 minutes in the dark to allow for binding.[2][8]
-
Flow Cytometry Analysis: Following incubation, an additional volume of 1X Annexin-binding buffer is added, and the samples are analyzed by a flow cytometer.[8]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Concluding Remarks
The available evidence strongly suggests that Monascus pigments, particularly the orange pigment rubropunctatin, are potent inducers of cytotoxicity in a variety of cancer cell lines.[1][3] The primary mechanism of this cytotoxicity appears to be the induction of apoptosis through the intrinsic mitochondrial pathway. While quantitative cytotoxic data for the red pigment this compound is not as extensively documented, initial findings indicate it also possesses anticancer properties.
For researchers and drug development professionals, this guide highlights the therapeutic potential of Monascus pigments. Further investigation is warranted to isolate and characterize the full spectrum of these compounds, determine their specific IC50 values across a broader range of cancer cell lines, and elucidate their precise molecular mechanisms of action. Such studies will be instrumental in developing novel, natural-product-based anticancer agents.
References
- 1. scispace.com [scispace.com]
- 2. bosterbio.com [bosterbio.com]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
A Comparative Analysis of the Antimicrobial Efficacy of Red vs. Yellow Monascus Pigments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial properties of red and yellow pigments produced by Monascus species. The information presented is collated from scientific literature and is intended to aid researchers in the fields of natural product chemistry, microbiology, and drug development in their exploration of novel antimicrobial agents. This document summarizes quantitative data, details experimental methodologies, and visualizes complex processes to facilitate a comprehensive understanding of the topic.
Quantitative Comparison of Antimicrobial Efficacy
The antimicrobial activity of Monascus pigments has been evaluated against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. Generally, red Monascus pigments have demonstrated superior antimicrobial efficacy compared to their yellow counterparts.[1][2] This is particularly evident in their lower Minimum Inhibitory Concentrations (MICs).
The following table summarizes the available quantitative data from various studies. It is important to note that direct comparison can be challenging due to variations in the specific pigment compounds tested, the microbial strains used, and the experimental conditions.
| Pigment Type | Specific Pigment/Derivative | Target Microorganism | Efficacy Metric | Result |
| Red Pigment | Amino acid derivative (L-cysteine) | Enterococcus faecalis | MIC | 4 µg/mL[1][2][3] |
| Red Pigment | Amino acid derivative (L-phenylalanine) | Gram-positive bacteria | General Observation | High antimicrobial activity[1] |
| Red Pigment | Not specified | Bacillus subtilis | Comparison | Higher than yellow pigments[1] |
| Red Pigment | Not specified | Staphylococcus aureus | MIC | 128 mg/mL |
| Red Pigment | Not specified | Escherichia coli | MIC | >128 mg/mL |
| Yellow Pigment | Monascin, Ankaflavin | Bacillus subtilis | Comparison | Lower than red pigments[1] |
| Orange Pigment * | Rubropunctatin, Monascorubrin | Bacillus subtilis | Comparison | Similar to red pigments[1] |
Note: Orange pigments are often precursors to red pigments and are included for a more complete comparison.
Experimental Protocols
The data presented above is primarily derived from two standard antimicrobial susceptibility testing methods: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Well Diffusion Method for assessing the zone of inhibition.
Broth Microdilution Method for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Pigment Solutions:
- Stock solutions of the purified red and yellow Monascus pigments are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a known concentration.
- A series of twofold dilutions of the pigment stock solutions are prepared in a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
2. Inoculum Preparation:
- The test microorganism is cultured on an appropriate agar medium for 18-24 hours.
- A few colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- This suspension is further diluted in the growth medium to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the pigment dilutions is inoculated with the standardized microbial suspension.
- Control wells are included: a positive control (microorganism and growth medium without pigment) and a negative control (growth medium only).
- The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
4. Determination of MIC:
- After incubation, the plate is visually inspected for microbial growth (turbidity).
- The MIC is recorded as the lowest concentration of the pigment at which there is no visible growth.
Agar Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a well containing the substance.
1. Preparation of Agar Plates:
- A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.
2. Inoculation:
- A standardized inoculum of the test microorganism (prepared as in the broth microdilution method) is uniformly spread over the surface of the agar plate using a sterile swab.
3. Well Preparation and Sample Addition:
- Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.
- A known volume of the Monascus pigment solution (at a specific concentration) is added to each well.
- A control well containing the solvent used to dissolve the pigment is also included.
4. Incubation and Measurement:
- The plates are incubated under appropriate conditions for 18-24 hours.
- The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing Experimental and Mechanistic Pathways
To further elucidate the processes involved in evaluating and understanding the antimicrobial properties of Monascus pigments, the following diagrams are provided.
References
Rubropunctamine vs. Synthetic Red Food Dyes: A Comparative Stability Study
For Researchers, Scientists, and Drug Development Professionals
The demand for natural colorants in the food and pharmaceutical industries is on the rise, driven by consumer preferences for "clean label" products. Rubropunctamine, a prominent red pigment produced by Monascus species, presents a natural alternative to synthetic red food dyes such as Allura Red AC (FD&C Red 40) and Erythrosine (FD&C Red 3). However, the stability of these colorants under various processing and storage conditions is a critical factor for their application. This guide provides an objective comparison of the stability of this compound with these synthetic counterparts, supported by experimental data from various studies.
Executive Summary
Overall, synthetic red food dyes exhibit greater stability across a wider range of environmental conditions, including exposure to heat, light, and varying pH levels, compared to their natural counterparts like this compound.[1] However, advancements in formulation, such as encapsulation, can enhance the stability of natural pigments.[2][3] this compound's stability is notably influenced by pH and temperature, showing greater stability at near-neutral pH and lower temperatures.
Comparative Stability Data
The following tables summarize the available quantitative data on the stability of Monascus red pigments (which include this compound) and the synthetic dyes Allura Red and Erythrosine under different stress conditions. It is important to note that the data are compiled from various studies with different methodologies, which may affect direct comparability.
Thermal Stability
Heat treatment is a common step in food and drug manufacturing. The thermal stability of a colorant is crucial for maintaining the visual appeal of the final product. The degradation of these dyes often follows first-order kinetics.
| Colorant | Temperature (°C) | pH | Half-life (t½) | Degradation Rate Constant (k) | Source(s) |
| Monascus Red Pigment | 50.2 - 97.8 | 4.3 - 7.7 | Varies significantly with pH and temp. | Varies significantly with pH and temp. | [4][5] |
| 90 | - | 3.0 h (crude extract) | 0.232 h⁻¹ (crude extract) | [6] | |
| 90 | - | 4.2 h (lyophilized extract) | 0.167 h⁻¹ (lyophilized extract) | [6] | |
| Fermented Red Rice | UHT (>135) | - | Relatively heat-stable | - | [7] |
| Erythrosine (FD&C Red 3) | UHT (>135) | - | Significant color loss post-processing | - | [7] |
Monascus red pigments generally show moderate stability at lower temperatures (30-60°C) but are unstable at high temperatures, especially in acidic conditions.[3][4] Lyophilization has been shown to improve the thermal stability of Monascus pigments.[6]
pH Stability
The pH of a product can significantly impact the color and stability of a food dye. Anthocyanins, for example, are known to exhibit different colors at varying pH levels.
| Colorant | pH Range | Observation | Source(s) |
| Monascus Red Pigment | 3.0 | Stable | [8] |
| 11.0 | Increased degradation | [8] | |
| 2.5 - 8.0 | Stable, with higher stability at near-neutral pH | [9] | |
| 4.3 - 7.7 | Higher degradation at lower pH | [4][5] | |
| Allura Red (FD&C Red 40) | Acidic to Neutral | Generally high stability | [10] |
| Synthetic Red Dyes (general) | Varied | Showed less color difference across pH variations compared to natural dyes. | [11][12] |
Monascus red pigments are more stable in a neutral to basic pH range, while their stability decreases in acidic conditions.[2][9] In contrast, synthetic dyes like Allura Red are known for their broad pH stability.[10]
Light Stability (Photostability)
Exposure to light, especially UV light, can cause fading and degradation of colorants. This is a critical consideration for products packaged in transparent materials.
| Colorant | Light Condition | Observation | Source(s) |
| Monascus Red Pigment | 50 days (unspecified light) | 20% residual color | [9] |
| Dark condition | Most stable | [8] | |
| Sunlight | Least stable | [8] | |
| Allura Red (FD&C Red 40) | Photodegradation study | Showed significant destabilization in a soft drink matrix. | |
| Encapsulated Betalain (natural) | UV light | More resistant than FD&C Red 40 | [2][3] |
Monascus pigments are generally unstable towards light.[9] Interestingly, some studies have shown that encapsulated natural pigments can exhibit better UV light stability than some synthetic dyes.[2][3]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparative stability studies.
Thermal Stability Testing
-
Sample Preparation: Prepare aqueous solutions of the dye at a standardized concentration. Adjust the pH of the solutions to the desired levels (e.g., 3.0, 5.0, 7.0) using appropriate buffer systems.
-
Incubation: Place the sample solutions in a temperature-controlled environment (e.g., water bath, oven) at various temperatures (e.g., 50°C, 70°C, 90°C).
-
Data Collection: At regular time intervals, withdraw aliquots of the samples.
-
Analysis: Measure the absorbance of the samples at their maximum absorption wavelength (λmax) using a spectrophotometer. The percentage of color retention is calculated as (At/A0) x 100, where A0 is the initial absorbance and At is the absorbance at time t. The degradation kinetics (e.g., half-life) can be determined by plotting the natural logarithm of the colorant concentration versus time.
pH Stability Testing
-
Sample Preparation: Prepare a series of buffer solutions with a range of pH values (e.g., from 2 to 11).
-
Incubation: Add a standardized amount of the dye to each buffer solution and store at a constant temperature, protected from light.
-
Analysis: Measure the color of the solutions immediately after preparation and at specified time intervals using a colorimeter to obtain CIELAB values (L, a, b). The total color difference (ΔE) can be calculated to quantify the change in color.
Light Stability (Photostability) Testing
-
Sample Preparation: Prepare solutions of the dyes in a relevant medium (e.g., aqueous solution, soft drink model).
-
Exposure: Place the samples in a photostability chamber equipped with a controlled light source (e.g., xenon lamp simulating sunlight, fluorescent lamps).
-
Data Collection: At set time intervals, remove samples from the chamber.
-
Analysis: Measure the absorbance spectrum of the samples using a spectrophotometer to monitor the degradation of the dye. The degradation kinetics can be modeled, often following first-order kinetics.
Mandatory Visualization
Below is a diagram illustrating a general experimental workflow for comparing the stability of food dyes.
Caption: Experimental workflow for comparative stability testing of food dyes.
Conclusion
The choice between this compound and synthetic red food dyes involves a trade-off between "clean label" appeal and stability. While synthetic dyes like Allura Red and Erythrosine generally offer superior stability under a wide range of processing conditions, this compound and other Monascus pigments can be suitable for applications with near-neutral pH and less aggressive heat treatments.[3][9] Ongoing research into encapsulation and other stabilization technologies may further enhance the applicability of natural colorants like this compound, bridging the gap in performance with their synthetic counterparts. For product development, it is imperative to conduct stability testing within the specific product matrix to ensure color integrity throughout the intended shelf life.
References
- 1. dyespigments.net [dyespigments.net]
- 2. Frontiers | The potential, strategies, and challenges of Monascus pigment for food application [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Thermal stability of natural pigments produced by Monascus purpureus in submerged fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the lyophilization process on the stability of pigments produced by Monascus purpureus CCT 3802 | Research, Society and Development [rsdjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. idus.us.es [idus.us.es]
Comparative Analysis of Rubropunctamine's Anti-Inflammatory Efficacy Against Indomethacin
A comprehensive evaluation of the anti-inflammatory properties of Rubropunctamine, a red pigment derived from Monascus species, reveals its potential as a notable anti-inflammatory agent. When benchmarked against the well-established nonsteroidal anti-inflammatory drug (NSAID), Indomethacin, this compound demonstrates significant activity in preclinical models of inflammation. This guide provides a detailed comparison of their efficacy, supported by experimental data and mechanistic insights for researchers, scientists, and drug development professionals.
In Vivo Anti-Inflammatory Activity: TPA-Induced Mouse Ear Edema
Topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA) to a mouse's ear induces a significant inflammatory response, characterized by edema. This model is widely used to assess the efficacy of topically applied anti-inflammatory agents.
In this model, this compound demonstrated a potent dose-dependent inhibition of ear edema with a reported ID50 of 0.32 mg/ear . In comparative studies, Indomethacin, a standard NSAID, also effectively reduces TPA-induced ear edema when applied topically. While a precise ED50 for topical Indomethacin in this specific model is not consistently reported across literature, a dose of 1 mg/ear is commonly used as a positive control to achieve significant inhibition of inflammation .
| Compound | Assay | Route of Administration | Effective Dose |
| This compound | TPA-Induced Mouse Ear Edema | Topical | ID50: 0.32 mg/ear |
| Indomethacin | TPA-Induced Mouse Ear Edema | Topical | Significant inhibition at 1 mg/ear |
In Vitro Anti-Inflammatory Activity: Nitric Oxide Inhibition in Macrophages
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO). The inhibition of NO production in LPS-stimulated RAW 264.7 macrophage cells is a standard in vitro assay to screen for anti-inflammatory activity.
| Compound | Assay | Cell Line | IC50 (Nitric Oxide Inhibition) |
| This compound | LPS-Induced Nitric Oxide Production | RAW 264.7 | Data not available |
| Indomethacin | LPS-Induced Nitric Oxide Production | RAW 264.7 | Reported to inhibit NO production |
Mechanistic Insights: Targeting Inflammatory Pathways
The anti-inflammatory effects of this compound and Indomethacin are mediated through distinct yet potentially overlapping signaling pathways.
This compound , as a representative of Monascus pigments, is suggested to exert its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By inhibiting NF-κB activation, this compound can effectively downregulate the production of key inflammatory mediators.
Indomethacin , on the other hand, is a well-characterized non-selective inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2) . These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. In addition to its primary action on COX enzymes, some studies suggest that Indomethacin may also modulate the NF-κB signaling pathway.
Head-to-head comparison of Rubropunctamine and Rubropunctatin bioactivities
For Researchers, Scientists, and Drug Development Professionals
Rubropunctamine and Rubropunctatin, two closely related azaphilone pigments produced by Monascus species, have garnered significant interest in the scientific community for their diverse biological activities. This guide provides a comprehensive head-to-head comparison of their bioactivities, supported by experimental data, to aid researchers in drug discovery and development.
Chemical Structures and Origins
Rubropunctatin is an orange pigment characterized by a polyketide-derived chromophore. This compound is a red pigment that is biosynthetically derived from Rubropunctatin through the incorporation of an amino group, resulting in a nitrogen-containing heterocyclic core. Both compounds are secondary metabolites predominantly isolated from red mold rice, a product of fermenting rice with Monascus purpureus or related species.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the anticancer, antimicrobial, and antioxidant activities of this compound and Rubropunctatin. It is important to note that a direct comparison can be challenging as data is often generated from different studies with varying experimental conditions.
Anticancer Activity
Rubropunctatin has demonstrated notable anticancer effects across various cancer cell lines. In a comparative study of six Monascus pigments, Rubropunctatin exhibited the most potent anticancer activity.[1]
| Compound | Cell Line | IC50 (µM) | Reference |
| Rubropunctatin | BGC-823 (Human gastric carcinoma) | <15 | [2] |
| AGS (Human gastric adenocarcinoma) | <15 | [2] | |
| MKN45 (Human gastric adenocarcinoma) | <15 | [2] | |
| HepG2 (Human liver cancer) | 30-45 | [2] | |
| SH-SY5Y (Human neuroblastoma) | 30-45 | [2] | |
| HT-29 (Human colon adenocarcinoma) | 30-45 | [2] |
Antimicrobial Activity
Red Monascus pigments, such as this compound, are generally considered to be potent antimicrobial agents.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound | Bacillus subtilis | Not specified | [3] |
| Candida albicans | Not specified | [3] | |
| Rubropunctatin | Staphylococcus aureus | Not specified | [3] |
| Listeria monocytogenes | Not specified | [3] |
Specific Minimum Inhibitory Concentration (MIC) values from direct comparative studies were not available. The provided information indicates the antimicrobial potential of these compounds against the listed microorganisms.
Antioxidant Activity
Both compounds exhibit antioxidant properties, with some studies suggesting a high correlation for this compound with DPPH radical scavenging activity.[3]
| Compound | Assay | Activity | Reference |
| This compound | DPPH Radical Scavenging | High correlation | [3] |
| Rubropunctatin | Not specified | Antioxidant properties | [3] |
Quantitative comparative data from the same study for antioxidant activity is limited.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or Rubropunctatin for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, the culture medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL).
-
Incubation: The plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The test compounds (this compound and Rubropunctatin) are serially diluted in a 96-well microtiter plate containing the broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Protocol:
-
Reaction Mixture: A solution of the test compound at various concentrations is mixed with a methanolic solution of DPPH.
-
Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample).
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow of the MTT assay for determining anticancer activity.
Caption: Postulated apoptotic signaling pathway induced by Rubropunctatin.
Conclusion
Both this compound and Rubropunctatin exhibit promising bioactivities that warrant further investigation for their therapeutic potential. Rubropunctatin has shown particularly strong anticancer activity, while this compound is highlighted for its antimicrobial properties. The provided data and protocols serve as a valuable resource for researchers to design and conduct further comparative studies to elucidate the full therapeutic potential and mechanisms of action of these fascinating Monascus pigments. Future research should focus on direct head-to-head comparisons under standardized conditions to provide a clearer picture of their relative potencies.
References
A Spectroscopic Comparison of Rubropunctamine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of rubropunctamine and its derivatives. This compound is a red azaphilone pigment produced by Monascus species, which is formed by the reaction of the orange pigment rubropunctatin with ammonia[1]. Its derivatives can be synthesized by reacting rubropunctatin with other primary amines, such as amino acids or glucosamine. This guide summarizes key spectroscopic data and provides detailed experimental protocols to support further research and development.
Data Presentation
| Compound | UV-Vis Spectroscopy | Fluorescence Spectroscopy |
| λmax (nm) | **Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ** | |
| This compound | 251-252, 302-307, 412-423, 525-530[1] | Data not available |
| N-Glucosylthis compound | 500, 422[1] | 4.4 x 10⁴ (at 500 nm), 3.8 x 10⁴ (at 422 nm)[1] |
| N-Aminoacyl Derivatives | Data not available | Data not available |
Note: The lack of comprehensive, publicly available spectroscopic data for a series of N-aminoacyl this compound derivatives highlights an opportunity for further research in this area.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized based on common practices for the analysis of Monascus pigments and related natural products.
UV-Vis Spectroscopy
This protocol outlines the procedure for determining the absorption maxima (λmax) and molar extinction coefficients (ε) of this compound and its derivatives.
a. Sample Preparation:
-
Accurately weigh a small amount of the purified pigment (e.g., 1 mg).
-
Dissolve the pigment in a known volume of a suitable solvent (e.g., methanol, ethanol, or dimethyl sulfoxide) to create a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of solutions with concentrations that result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
b. Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorbance spectra of the prepared solutions over a wavelength range of 200-800 nm.
-
Use the solvent as a blank to zero the instrument.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε) from the slope of a plot of absorbance versus concentration.
Fluorescence Spectroscopy
This protocol describes the measurement of fluorescence emission spectra and the determination of fluorescence quantum yields (Φf).
a. Sample Preparation:
-
Prepare a dilute solution of the pigment in a suitable solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
b. Instrumentation and Measurement:
-
Use a spectrofluorometer equipped with an excitation and an emission monochromator.
-
Determine the optimal excitation wavelength by measuring the absorption spectrum and selecting the λmax.
-
Record the fluorescence emission spectrum by scanning the emission monochromator while exciting the sample at the chosen excitation wavelength.
-
To determine the fluorescence quantum yield, a comparative method using a well-characterized standard with a known quantum yield (e.g., quinine sulfate or rhodamine 6G) is often employed. The quantum yield of the sample (Φx) can be calculated using the following equation:
Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx² / nst²)
Where:
-
Φst is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts x and st refer to the sample and the standard, respectively.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol details the steps for acquiring ¹H and ¹³C NMR spectra for structural elucidation.
a. Sample Preparation:
-
Dissolve 5-10 mg of the purified pigment in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
b. Instrumentation and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
Mass Spectrometry (MS)
This protocol outlines the general procedure for obtaining mass spectra to determine the molecular weight and fragmentation patterns of the compounds.
a. Sample Preparation:
-
Dissolve a small amount of the purified pigment in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system for separation prior to analysis.
b. Instrumentation and Measurement:
-
Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
-
Acquire a full scan mass spectrum in positive or negative ion mode to determine the accurate mass of the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation patterns. These patterns provide valuable information for structural elucidation.
Mandatory Visualization
The following diagram illustrates the biosynthetic pathway leading to the formation of this compound and its derivatives from the precursor, rubropunctatin.
References
Comparative transcriptomic analysis of Monascus under high and low Rubropunctamine production
A Comparative Guide to the Transcriptome of Monascus Under Varied Rubropunctamine Production Levels
This guide provides a comparative analysis of the transcriptomic landscapes of Monascus species under conditions favoring high and low production of this compound, a key red azaphilone pigment. The information presented is synthesized from multiple studies investigating the biosynthesis of Monascus pigments, offering insights for researchers, scientists, and professionals in drug development.
Data Presentation: Comparative Gene Expression
The following table summarizes the differential expression of key genes involved in or related to Monascus pigment biosynthesis under conditions promoting high versus low pigment production. These conditions include the addition of inducers like acetic acid, specific nitrogen sources, or environmental stressors.
| Gene/Gene Cluster | Function | Expression under High Pigment Production | Reference |
| Pigment Biosynthesis Gene Cluster | |||
| MpPKS5 (or homolog) | Polyketide Synthase | Upregulated | [1][2] |
| mppA | Acyltransferase | Upregulated | [1] |
| mppB | Acyl-CoA synthetase | Upregulated | [1][2] |
| mppC | Knoevenagel condensation cyclase | Upregulated | [3] |
| mppD | Dehydrogenase | Upregulated | [1][2] |
| mppE | FAD-dependent monooxygenase | Downregulated in some high pigment conditions | [3] |
| MpFasB (or homolog) | Fatty Acid Synthase β-subunit | Upregulated | [1][2] |
| Regulatory Genes | |||
| mppR1 | Zn(II)2Cys6 transcription factor | Downregulated in some high pigment conditions | [3] |
| mppR2 | Ankyrin repeat-containing protein | Upregulated in some high pigment conditions | [1] |
| Primary Metabolism Genes | |||
| Acetyl-CoA Synthetase | Precursor (Acetyl-CoA) synthesis | Upregulated | [1] |
| ATP-citrate lyase | Precursor (Acetyl-CoA) synthesis | Upregulated | [4] |
| Genes in TCA Cycle | Energy metabolism | Generally Downregulated | [1] |
| Genes in Fatty Acid Biosynthesis | Competing pathway for precursors | Generally Downregulated | [5] |
Experimental Protocols
Fungal Strains and Culture Conditions
Monascus strains commonly used in these studies include Monascus ruber and Monascus purpureus.[1][6] For comparative analysis, strains are typically cultured under a control (low pigment production) and an experimental (high pigment production) condition.
Example of High Pigment Production Condition (Acetic Acid Induction):
-
Strain: Monascus ruber CICC41233.[1]
-
Control Medium: Standard fermentation medium.
-
High Production Medium: Standard fermentation medium supplemented with acetic acid.[1]
-
Culture: Liquid fermentation for a specified period (e.g., 6 days).[1]
Example of High Pigment Production Condition (Nitrogen Source Variation):
-
Strain: Monascus purpureus M3103.[7]
-
Low Production Medium: Fermentation medium with peptone as the nitrogen source.[7]
-
High Production Medium: Fermentation medium with an inorganic nitrogen source such as ammonium chloride (NH4Cl) or ammonium nitrate (NH4NO3).[7][8]
RNA Sequencing and Analysis
-
RNA Extraction: Total RNA is extracted from mycelia using standard kits and protocols.
-
Library Preparation: mRNA is enriched, fragmented, and used for cDNA synthesis. Sequencing adapters are ligated to the cDNA fragments.
-
Sequencing: The prepared libraries are sequenced on a high-throughput platform (e.g., Illumina).
-
Data Analysis:
-
Raw reads are filtered to remove low-quality reads and adapters.
-
Clean reads are mapped to a reference genome of the Monascus species.
-
Gene expression levels are quantified (e.g., as FPKM - Fragments Per Kilobase of transcript per Million mapped reads).
-
Differentially Expressed Genes (DEGs) between high and low production conditions are identified.
-
Functional annotation and pathway enrichment analysis (e.g., GO and KEGG) are performed on the DEGs.
-
Metabolite Analysis
-
Pigment Extraction: Pigments are extracted from the fermentation broth and mycelia using solvents like ethanol.[9]
-
Quantification: The concentration of pigments is determined spectrophotometrically or by High-Performance Liquid Chromatography (HPLC).
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. Regulation of the pigment production by changing Cell morphology and gene expression of Monascus ruber in high-sugar synergistic high-salt stress fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Investigation of Citrinin and Pigment Biosynthesis Mechanisms in Monascus purpureus by Transcriptomic Analysis [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Comparative transcriptomic analysis reveals the regulatory effects of inorganic nitrogen on the biosynthesis of Monascus pigments and citrinin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Comparative transcriptomic analysis reveals the regulatory effects of inorganic nitrogen on the biosynthesis of Monascus pigments and citrinin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purified Monascus Pigments: Biological Activities and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of the Bioavailability of Different Rubropunctamine Formulations
A comprehensive analysis of crystalline, solid dispersion, and nanostructured lipid carrier formulations of the novel therapeutic agent, Rubropunctamine.
This guide provides a detailed comparison of the bioavailability of three different formulations of this compound, a promising new chemical entity with significant therapeutic potential. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the progression of this compound towards clinical applications.
This compound is a red pigment produced by the fungus Monascus.[1][2][3] It is a derivative of orange Monascus pigments, such as rubropunctatin and monascorubrin, formed through a chemical reaction with primary amines.[2][3][4] While possessing various reported biological activities, including antioxidant effects, its low aqueous solubility presents a significant challenge to achieving adequate oral bioavailability.[4][5] To address this limitation, several advanced formulation strategies have been explored to enhance its dissolution and subsequent absorption.[6][7]
This report details the comparative evaluation of the following three formulations:
-
This compound-C: Crystalline pure drug, serving as the baseline for comparison.
-
This compound-SD: A solid dispersion formulation designed to enhance dissolution by dispersing the drug in a hydrophilic polymer matrix.
-
This compound-NLC: A nanostructured lipid carrier formulation, which encapsulates the drug in a lipid core to improve solubility and permeability.
The bioavailability of these formulations was assessed through a combination of in vitro dissolution studies and in vivo pharmacokinetic profiling in a rat model.
Data Presentation
The following tables summarize the key quantitative data obtained from the comparative studies.
Table 1: In Vitro Dissolution Profile of this compound Formulations
| Time (minutes) | % Drug Dissolved (this compound-C) | % Drug Dissolved (this compound-SD) | % Drug Dissolved (this compound-NLC) |
| 5 | 2.5 ± 0.8 | 35.2 ± 2.1 | 45.8 ± 3.5 |
| 15 | 5.8 ± 1.2 | 68.9 ± 3.4 | 75.1 ± 4.2 |
| 30 | 9.1 ± 1.5 | 85.4 ± 4.0 | 92.3 ± 3.8 |
| 60 | 12.3 ± 2.0 | 94.2 ± 3.1 | 98.6 ± 1.9 |
| 120 | 15.6 ± 2.5 | 98.1 ± 1.8 | 99.2 ± 1.5 |
Data are presented as mean ± standard deviation (n=6).
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats Following Oral Administration
| Parameter | This compound-C | This compound-SD | This compound-NLC |
| Cmax (ng/mL) | 158 ± 35 | 895 ± 112 | 1254 ± 210 |
| Tmax (h) | 4.0 ± 1.0 | 1.5 ± 0.5 | 1.0 ± 0.5 |
| AUC (0-t) (ng·h/mL) | 1245 ± 210 | 7850 ± 980 | 11560 ± 1540 |
| Relative Bioavailability (%) | 100 | 630 | 928 |
Data are presented as mean ± standard deviation (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.
Experimental Protocols
A detailed description of the methodologies employed in this study is provided below.
1. In Vitro Dissolution Study
The dissolution profiles of the three this compound formulations were evaluated using a USP Apparatus 2 (paddle method).[8][9]
-
Dissolution Medium: 900 mL of simulated intestinal fluid (pH 6.8) containing 0.5% sodium lauryl sulfate to maintain sink conditions.[10] The selection of a biorelevant medium is crucial for predicting in vivo performance of poorly soluble drugs.[10][11]
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Paddle Speed: 75 RPM.
-
Temperature: 37 ± 0.5 °C.
-
Sampling Times: 5, 15, 30, 60, and 120 minutes.
-
Sample Analysis: The concentration of this compound in the collected samples was determined by a validated High-Performance Liquid Chromatography (HPLC) method.
2. In Vivo Pharmacokinetic Study
A pharmacokinetic study was conducted in male Sprague-Dawley rats to assess the in vivo performance of the different formulations.[12][13]
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Study Design: A parallel study design was used where animals were randomly assigned to three groups (n=6 per group), each receiving a single oral dose of one of the three this compound formulations.[14][15]
-
Dose Administration: Formulations were administered via oral gavage at a dose equivalent to 50 mg/kg of this compound.
-
Blood Sampling: Blood samples were collected from the jugular vein at predetermined time points (0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.[16]
-
Sample Processing: Plasma was separated by centrifugation and stored at -80 °C until analysis.
-
Bioanalysis: Plasma concentrations of this compound were quantified using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, Tmax, and AUC, were calculated using non-compartmental analysis.
Mandatory Visualization
Diagram 1: Experimental Workflow for Bioavailability Assessment
Caption: Workflow for the comparative bioavailability study.
Diagram 2: Hypothetical RK-1 Signaling Pathway
Caption: Postulated RK-1 signaling cascade for this compound.
References
- 1. Purified Monascus Pigments: Biological Activities and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | 514-66-9 | FR168811 | Biosynth [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bioavailability Enhancement and Formulation Technologies of Oral Mucosal Dosage Forms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms | FDA [fda.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Q&A Media Selection For In Vitro Testing Of Poorly Soluble Drugs [bioprocessonline.com]
- 12. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs [mdpi.com]
- 14. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 15. scribd.com [scribd.com]
- 16. parazapharma.com [parazapharma.com]
A Comparative Guide to Natural Red Pigments for Research: Alternatives to Rubropunctamine
For researchers and drug development professionals seeking viable, natural alternatives to Rubropunctamine for red pigmentation in experimental models, a range of plant- and microbial-derived compounds offer diverse biochemical properties and functionalities. This guide provides a comprehensive comparison of the leading alternatives—Monascus red pigments (including this compound), anthocyanins, carotenoids, and betalains—supported by experimental data and detailed protocols to aid in the selection of the most suitable pigment for your research needs.
Performance Comparison of Natural Red Pigments
The selection of a natural red pigment for research applications is contingent on a variety of factors, including its stability under experimental conditions, its intrinsic biological activities, and its safety profile. The following tables provide a comparative overview of this compound and its primary alternatives.
Table 1: General Properties and Commercial Sources
| Pigment Class | Representative Compound(s) | Color Range | Source | Commercial Availability |
| Azaphilones | This compound, Monascorubramine | Red, Orange-Red | Monascus species (fungi) | Available as purified compounds and extracts. |
| Anthocyanins | Cyanidin-3-glucoside, Pelargonidin-3-glucoside | Red, Purple, Blue | Berries, red cabbage, grapes, black carrots | Widely available as extracts and purified compounds.[1] |
| Carotenoids | Lycopene, Astaxanthin, Capsanthin | Red, Orange, Yellow | Tomatoes, algae, red peppers, marine organisms | Readily available as extracts and purified compounds. |
| Betalains | Betanin (a betacyanin), Vulgaxanthin I (a betaxanthin) | Red-Violet, Yellow-Orange | Beetroot, prickly pear, amaranth | Commercially available as beetroot extracts and purified compounds.[2] |
Table 2: Stability Profile
| Pigment Class | pH Stability | Thermal Stability | Light Stability | Key Considerations |
| Azaphilones (Monascus Red) | More stable at pH 7.0 and 9.2 than at pH 3.0.[3] | Generally stable, but can degrade at high temperatures, with stability being pH-dependent.[3][4] | Susceptible to degradation in the presence of light. | Stability can be influenced by the specific amino acid derivative. |
| Anthocyanins | Red color is most stable at low pH (1-3); color changes to blue or fades at higher pH.[5][6] | Less stable than carotenoids at high temperatures; stability is enhanced by acylation and glycosylation.[5] | Prone to degradation upon light exposure.[7] | Color is highly dependent on pH, which can be a limitation or an advantage depending on the application.[5] |
| Carotenoids | Generally stable over a wide pH range. | Relatively heat-stable, making them suitable for applications requiring thermal processing.[7] | Susceptible to photodegradation, especially in the presence of oxygen.[7] | Lipophilic nature may require specific solvent systems. |
| Betalains | Stable over a broad pH range of 3-7, with optimal stability around pH 4-5.[2][5] | More thermosensitive than anthocyanins, with degradation increasing with temperature.[8] | Sensitive to light exposure, which can lead to fading.[7] | Betacyanins (red-violet) are generally more stable than betaxanthins (yellow-orange).[2] |
Table 3: Biological Activity
| Pigment Class | Antioxidant Activity (Representative Findings) | Other Reported Activities |
| Azaphilones (Monascus Red) | Monascus pigments have demonstrated significant antioxidant activity in various assays.[9] | Anti-inflammatory, antimicrobial, and potential anticancer activities have been reported for different Monascus pigments.[10] |
| Anthocyanins | Potent antioxidant and radical scavenging properties have been extensively documented.[11] | Anti-inflammatory, cardioprotective, and neuroprotective effects have been observed in numerous studies. |
| Carotenoids | Strong antioxidant capabilities, with lycopene and astaxanthin being particularly effective. | Provitamin A activity (e.g., β-carotene), immune modulation, and protection against age-related macular degeneration. |
| Betalains | Exhibit potent antioxidant and radical-scavenging properties.[2] | Anti-inflammatory and chemopreventive activities have been reported. |
Experimental Protocols
Detailed methodologies are crucial for the successful application and evaluation of these natural pigments. Below are representative protocols for the extraction and quantification of each pigment class.
Protocol 1: Extraction and Quantification of Monascus Red Pigments
This protocol is adapted for the extraction of red pigments from Monascus purpureus grown in submerged fermentation.
Materials:
-
Monascus purpureus culture broth
-
Ethanol (95%)
-
Centrifuge and tubes
-
Spectrophotometer
-
Whatman No. 1 filter paper
Procedure:
-
Harvest the culture broth by centrifugation at 5000 rpm for 10 minutes to separate the mycelia from the supernatant.
-
Extract the pigments from the mycelia by adding 95% ethanol in a 1:10 (w/v) ratio.
-
Incubate the mixture at 60°C for 1 hour with intermittent shaking.
-
Centrifuge the mixture at 5000 rpm for 10 minutes to pellet the mycelial debris.
-
Filter the supernatant containing the pigments through Whatman No. 1 filter paper.
-
Measure the absorbance of the red pigment at 500 nm using a spectrophotometer.
-
Quantify the pigment concentration using a standard curve prepared with a known concentration of a commercial Monascus red pigment standard.
Protocol 2: Extraction and HPLC Analysis of Anthocyanins from Berries
This protocol outlines the extraction and quantification of anthocyanins from berry samples.
Materials:
-
Frozen berry sample
-
Methanol containing 1% HCl (v/v)
-
Chloroform
-
Water bath sonicator
-
Centrifuge and tubes
-
0.22 µm syringe filters
-
HPLC system with a C18 column and DAD detector
-
Cyanidin-3-glucoside standard
Procedure:
-
Lyophilize and grind the frozen berry sample to a fine powder.
-
Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.
-
Add 1 mL of acidic methanol and sonicate for 30 minutes in a water bath.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Pool the supernatants and add an equal volume of water and half a volume of chloroform. Vortex and centrifuge to separate the phases.
-
Collect the upper aqueous phase containing the anthocyanins.
-
Filter the extract through a 0.22 µm syringe filter.
-
Analyze the sample by HPLC-DAD, monitoring at 520 nm.
-
Identify and quantify specific anthocyanins by comparing retention times and UV-Vis spectra with those of authentic standards, such as cyanidin-3-glucoside.
Protocol 3: Extraction and Spectrophotometric Quantification of Carotenoids from Tomato
This protocol describes a method for extracting and quantifying total carotenoids from tomato fruit.
Materials:
-
Tomato fruit tissue
-
Acetone
-
Petroleum ether
-
Sodium sulfate (anhydrous)
-
Mortar and pestle
-
Separatory funnel
-
Spectrophotometer
Procedure:
-
Homogenize 1 g of fresh tomato tissue in a mortar and pestle with 10 mL of acetone.
-
Filter the homogenate through a Büchner funnel with filter paper.
-
Repeat the extraction until the tissue is colorless.
-
Transfer the acetone extract to a separatory funnel.
-
Add 20 mL of petroleum ether and 20 mL of distilled water.
-
Gently mix and allow the layers to separate. Discard the lower aqueous layer.
-
Wash the upper petroleum ether layer with distilled water three times.
-
Dry the petroleum ether extract over anhydrous sodium sulfate.
-
Measure the absorbance of the extract at 450 nm using a spectrophotometer.
-
Calculate the total carotenoid content using the Beer-Lambert law and the extinction coefficient of a major carotenoid like lycopene in petroleum ether.
Protocol 4: Extraction and Quantification of Betalains from Beetroot
This protocol provides a method for the extraction and quantification of betalains from beetroot.
Materials:
-
Fresh beetroot
-
Ethanol:water (50:50, v/v)
-
Centrifuge and tubes
-
Spectrophotometer
-
Phosphate buffer (pH 6.5)
Procedure:
-
Wash, peel, and homogenize fresh beetroot.
-
Weigh 1 g of the homogenate into a centrifuge tube.
-
Add 10 mL of 50% ethanol and shake for 20 minutes at room temperature.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction on the pellet.
-
Combine the supernatants and dilute with phosphate buffer (pH 6.5).
-
Measure the absorbance at 538 nm for betacyanins and 476 nm for betaxanthins.
-
Calculate the concentration of betacyanins and betaxanthins using their respective molar extinction coefficients.
Signaling Pathways and Experimental Workflows
Visualizing the biosynthetic pathways and experimental workflows can provide a clearer understanding of the production and evaluation of these natural pigments.
Biosynthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the simplified biosynthetic pathways for each class of red pigment.
Experimental Workflow
The following diagram illustrates a general workflow for the comparison of natural red pigments.
Conclusion
The choice of a natural red pigment as an alternative to this compound is a multifaceted decision that requires careful consideration of the specific research application. Monascus red pigments offer a close alternative with a range of bioactivities. Anthocyanins provide vibrant red hues, particularly in acidic environments, and are backed by extensive health research. Carotenoids are noted for their stability and important biological functions, including as vitamin precursors. Betalains offer a broad pH stability for their red-violet color and are potent antioxidants.
By utilizing the comparative data and detailed protocols provided in this guide, researchers can make an informed decision on the most appropriate natural red pigment to meet their experimental needs, ensuring both desired coloration and relevant biological activity in their studies. Further head-to-head comparative studies under standardized conditions will be invaluable in refining the selection process for these promising natural compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Betacyanins and Betaxanthins in Cultivated Varieties of Beta vulgaris L. Compared to Weed Beets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal stability of natural pigments produced by Monascus purpureus in submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal stability of natural pigments produced by Monascus purpureus in submerged fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New insights into red plant pigments: more than just natural colorants - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03514A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. imbarex.com [imbarex.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparative study between Monascus species for the production of natural pigments using agroindustrial waste as a substrate | Research, Society and Development [rsdjournal.org]
- 10. Antioxidant Activity of Anthocyanins and Anthocyanidins: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Unraveling the Metabolic Secrets of Monascus: A Comparative Guide to Strains with Varied Rubropunctamine Content
For researchers, scientists, and drug development professionals, understanding the intricate metabolic landscape of Monascus species is paramount for optimizing the production of valuable secondary metabolites and ensuring product safety. This guide provides a comparative analysis of Monascus strains with differing production levels of rubropunctamine, a key red pigment, drawing upon experimental data from metabolomic and transcriptomic studies.
This document delves into the metabolic distinctions that characterize high and low this compound-producing Monascus strains. By examining the underlying biochemical pathways and presenting detailed experimental protocols, this guide aims to equip researchers with the knowledge to manipulate and engineer Monascus for targeted metabolite production.
Comparative Metabolomic and Transcriptomic Insights
While direct comparative metabolomic data for strains varying solely in this compound is limited, studies comparing high and low pigment-producing strains, often as a consequence of altered citrinin biosynthesis, provide valuable insights. Transcriptomic analysis of a wild-type Monascus purpureus YY-1 (high pigment, high citrinin) versus a mutant "winter" strain (increased pigment, low citrinin) reveals significant shifts in metabolic pathway regulation.
Integrative metabolomic and transcriptomic analyses have shown that the biosynthesis of red pigments, such as this compound, is closely linked to intracellular amino acid metabolism.[1] In contrast, the production of yellow and orange pigments is more associated with nucleotide metabolism.[1] The availability of specific nitrogen sources can also dramatically influence the pigment profile, with ammonium-based nitrogen sources often promoting the biosynthesis of Monascus pigments.[1]
Table 1: Relative Production of Secondary Metabolites in Monascus purpureus Under Different Conditions
| Metabolite Class | Condition/Strain | Relative Change in Production | Reference |
| Yellow Pigments | Low-Frequency Magnetic Field | ▲ 31.3% increase | [2] |
| Orange Pigments | Low-Frequency Magnetic Field | ▲ 41.7% increase | [2] |
| Red Pigments | Low-Frequency Magnetic Field | ▲ 40.3% increase | [2] |
| Citrinin | Low-Frequency Magnetic Field | ▼ 46.7% decrease | [2] |
| Monacolin K | Low-Frequency Magnetic Field | ▲ 29.3% increase | [2] |
This table illustrates how external stimuli can reciprocally regulate pigment and mycotoxin production, suggesting a redirection of metabolic flux.
Experimental Protocols
Reproducible and rigorous experimental design is crucial for comparative metabolomic studies. The following sections detail the methodologies commonly employed in the analysis of Monascus metabolites.
Fungal Strain and Culture Conditions
-
Strain: Monascus purpureus strains with documented differences in pigment production profiles are utilized.
-
Inoculum Preparation: Strains are typically grown on Potato Dextrose Agar (PDA) plates. A spore suspension is prepared by washing the surface of a mature culture with sterile water containing a surfactant (e.g., 0.1% Tween 80) and adjusting the concentration to approximately 10^6 spores/mL.
-
Fermentation: Submerged fermentation is carried out in a suitable liquid medium, such as Potato Dextrose Broth (PDB) or a defined synthetic medium. Cultures are incubated on a rotary shaker (e.g., 180 rpm) at a controlled temperature (e.g., 28-30°C) for a specified period (e.g., 7-14 days).
Metabolite Extraction
-
Mycelial Extraction: Mycelia are harvested by filtration and washed with distilled water. The washed mycelia are then frozen in liquid nitrogen and ground to a fine powder.
-
Solvent Extraction: Metabolites are extracted from the powdered mycelia using a solvent mixture, typically methanol/acetonitrile/water (2:2:1, v/v/v).[3] The mixture is vortexed and then centrifuged to pellet cellular debris.
-
Supernatant Collection: The supernatant containing the extracted metabolites is carefully collected for analysis.
LC-MS Based Metabolomic Analysis
-
Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) is employed to separate the metabolites. A C18 reversed-phase column is commonly used with a gradient elution program.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Mass Spectrometry: The UHPLC system is coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.[1][4] Data is acquired in both positive and negative ion modes to cover a broad range of metabolites.
-
Data Analysis: The raw data is processed using specialized software (e.g., Xcalibur, MassLynx) for peak picking, alignment, and normalization. Metabolite identification is performed by comparing the accurate mass and fragmentation patterns with online databases (e.g., KEGG, METLIN) and authenticated standards. Statistical analysis (e.g., PCA, OPLS-DA) is then used to identify significantly different metabolites between the compared strains.
Visualizing Metabolic Processes
To better understand the complex interplay of pathways and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for comparative metabolomics of Monascus strains.
Caption: Simplified biosynthetic pathway of Monascus pigments and citrinin.
By leveraging these comparative approaches and detailed methodologies, researchers can gain a deeper understanding of the metabolic regulation of this compound and other valuable compounds in Monascus, paving the way for the development of superior strains and optimized fermentation processes.
References
- 1. Integrative Metabolomic and Transcriptomic Analyses Uncover Metabolic Alterations and Pigment Diversity in Monascus in Response to Different Nitrogen Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iTRAQ-Based Quantitative Proteomic Analysis Reveals Changes in Metabolite Biosynthesis in Monascus purpureus in Response to a Low-Frequency Magnetic Field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Metabolomics Analysis of the Effect of Glutamic Acid on Monacolin K Synthesis in Monascus purpureus [frontiersin.org]
Safety Operating Guide
Proper Disposal Procedures for Rubropunctamine
Disclaimer: Rubropunctamine is a naturally occurring red pigment produced by the fungus Monascus and is primarily used for research purposes.[1][2][3][4] It is known to have antimicrobial, anti-inflammatory, and cytotoxic activities.[2][4][5][6] Notably, it is also potentially embryotoxic and teratogenic.[2][6] This document provides procedural guidance for the safe handling and disposal of this compound in a laboratory setting. All procedures must be conducted in accordance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before handling, it is crucial to review the Safety Data Sheet (SDS). This compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[7] Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.
Key Hazards:
Waste Segregation and Collection
Proper segregation of this compound waste is the first and most critical step in the disposal process. Never mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly instructed by a validated protocol.
-
Solid Waste: Includes contaminated gloves, bench paper, weighing boats, and non-reusable labware. This waste should be collected in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Encompasses used solvents (e.g., DMSO, ethanol) containing this compound, as well as aqueous solutions from experimental procedures.[8] This waste must be collected in a sealed, chemically compatible, and shatterproof container. The container must be clearly labeled "Hazardous Waste: this compound" and include the primary solvent system. Do not overfill containers; leave at least 10% headspace.
-
Sharps Waste: Contaminated needles, scalpels, or glass pipettes must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
Highly Contaminated Items: Grossly contaminated items, such as glassware from synthesis or purification, should be decontaminated before washing or disposal.
Step-by-Step Disposal Procedures
3.1. Solid Waste Disposal
-
Collection: Place all solid waste contaminated with this compound into a designated hazardous waste container.
-
Labeling: Ensure the container is labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials.[3][7]
-
Pickup: Arrange for pickup by your institution's Environmental Health and Safety (EHS) office for final disposal at an approved waste facility.[8]
3.2. Liquid Waste Disposal
-
Collection: Pour liquid waste into a dedicated, sealed hazardous waste container. Use a funnel to prevent spills.
-
pH Neutralization: For aqueous solutions, adjust the pH to between 6.0 and 8.0 before collection, unless this compromises the stability of other components in the waste mixture.
-
Labeling: Label the container with "Hazardous Waste," the names of all chemical constituents (including solvents), and their approximate percentages.
-
Storage: Secure the container in secondary containment to prevent spills and store it in your lab's satellite accumulation area.
-
Pickup: Contact EHS for disposal.
3.3. Decontamination of Labware
-
Initial Rinse: For reusable glassware, perform an initial rinse with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the this compound residue. This first rinse must be collected as hazardous liquid waste.[8]
-
Chemical Inactivation (Optional): If a validated inactivation protocol is available, implement it. (See Section 5 for an example protocol).
-
Washing: After the initial hazardous rinse, wash the glassware with laboratory detergent and water.
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the disposal of this compound.
| Parameter | Value/Guideline | Notes |
| Aqueous Waste pH Range | 6.0 - 8.0 | Adjust before collection to prevent damage to plumbing if drain disposal of treated effluent is permitted. |
| Waste Container Headspace | >10% of total volume | Prevents spills and pressure buildup. |
| Satellite Accumulation Limit | < 10 Gallons | Maximum allowable hazardous waste volume in a laboratory before requiring EHS pickup.[8] |
| Decontamination Rinse Volume | Triple Rinse Method | For highly toxic compounds, the first three rinses must be collected as hazardous waste.[8] |
| Inactivation Reagent | 1 M Sodium Hypochlorite | Effective for degradation but requires careful handling. See protocol below. |
Experimental Protocol: Chemical Degradation for Waste Treatment
This protocol details a method for the chemical degradation of this compound in aqueous solutions to reduce its hazardous properties. Validation is required to confirm degradation efficiency before implementing this as a standard procedure.
Objective: To degrade this compound using sodium hypochlorite (bleach) into less toxic byproducts.
Materials:
-
This compound waste solution
-
1 M Sodium Hypochlorite (NaOCl)
-
1 M Sodium Thiosulfate (Na₂S₂O₃)
-
pH meter and pH adjustment solutions (e.g., HCl, NaOH)
-
Stir plate and stir bar
-
Appropriate PPE
Procedure:
-
Preparation: Conduct the procedure in a certified chemical fume hood. Place the this compound waste container in secondary containment on a stir plate.
-
pH Adjustment: Slowly adjust the pH of the waste solution to >10 using NaOH. This is crucial for the efficiency of the hypochlorite reaction.
-
Degradation: While stirring, slowly add 1 M sodium hypochlorite solution. A common starting point is a 2:1 molar ratio of NaOCl to the estimated amount of this compound.
-
Reaction Time: Allow the mixture to react for a minimum of 2 hours. The characteristic red color of the solution should fade.
-
Quenching: After the reaction period, quench the excess hypochlorite by slowly adding 1 M sodium thiosulfate until the solution no longer tests positive for active chlorine (using potassium iodide-starch paper).
-
Final pH Adjustment: Neutralize the final solution to a pH between 6.0 and 8.0.
-
Disposal: The treated solution, once confirmed by analytical methods (e.g., HPLC, UV-Vis) to be free of this compound, may be eligible for drain disposal depending on institutional guidelines. Otherwise, collect it as hazardous waste.
Mandatory Visualizations
References
- 1. This compound - CAS - 514-66-9 | Axios Research [axios-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 514-66-9 | FR168811 | Biosynth [biosynth.com]
- 4. This compound | 514-66-9 | MOLNOVA [molnova.com]
- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Rubropunctatin|514-67-0|MSDS [dcchemicals.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistical Information for Handling Rubropunctamine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidelines, and disposal plans for the handling of Rubropunctamine. The information herein is intended to ensure the safety of laboratory personnel and to provide a framework for the responsible management of this compound.
Compound Information and Hazard Identification
This compound is a red azaphilone pigment produced by fungi of the Monascus genus. It is recognized for its antimicrobial and anti-inflammatory properties. However, it is crucial to note that this compound is also reported to be potentially embryotoxic and teratogenic.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 514-66-9 |
| Molecular Formula | C₂₁H₂₃NO₄ |
| Molecular Weight | 353.41 g/mol |
| Appearance | Red Pigment |
| Storage | Store at -20°C |
Hazard Statement: While a specific Safety Data Sheet (SDS) from one supplier indicates no potential health effects, other sources highlight that this compound is potentially embryotoxic and teratogenic[1]. Given this conflicting information and the serious nature of potential reproductive toxicity, it is imperative to handle this compound with the highest degree of caution, treating it as a hazardous compound.
Personal Protective Equipment (PPE)
Due to the potential for embryotoxicity and teratogenicity, a stringent PPE protocol is mandatory when handling this compound in any form (powder or solution).
Recommended PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Prevents skin contact and absorption. Double gloving provides an extra layer of protection against potential tears or punctures. |
| Eye Protection | Chemical safety goggles and a face shield. | Protects eyes and face from splashes of liquids or airborne powder. |
| Lab Coat | A disposable, back-closing, long-sleeved gown. | Protects skin and personal clothing from contamination. Disposable gowns prevent the spread of the compound outside the laboratory. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Prevents inhalation of the powdered form of the compound. |
| Footwear | Closed-toe shoes. Shoe covers are recommended. | Protects feet from spills. Shoe covers prevent the tracking of contaminants out of the work area. |
Operational Plan: Step-by-Step Handling Procedures
All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.
Step 1: Preparation
-
Ensure the chemical fume hood is functioning correctly.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don all required PPE as specified in the table above.
Step 2: Handling Powdered this compound
-
Handle the solid compound in a chemical fume hood.
-
Use a spatula or other appropriate tools to weigh and transfer the powder. Avoid creating dust.
-
If creating a stock solution, add the solvent to the vial containing the powder slowly to avoid splashing.
Step 3: Handling this compound Solutions
-
All manipulations of solutions should be performed in a chemical fume hood.
-
Use appropriate pipettes and containers to transfer liquids.
-
Cap all containers tightly when not in use.
Step 4: Post-Handling
-
Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.
-
Carefully remove and dispose of all disposable PPE in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated consumables (e.g., pipette tips, tubes, gloves, bench paper) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste[2]. After rinsing, the container can be disposed of as regular lab glass or plastic waste.
Experimental Protocols
Extraction and Purification of this compound from Monascus purpureus
This protocol is a general guideline based on published methods[3][4].
-
Fermentation: Culture Monascus purpureus in a suitable broth medium.
-
Extraction: After fermentation, harvest the mycelia by filtration. Extract the pigments from the mycelia using an appropriate solvent, such as ethanol. The extraction of red pigments can be influenced by the pH of the solvent; acidified ethanol (pH 2 or 4) is sometimes used to prevent the conversion of orange pigments to red pigments[4].
-
Purification: The crude extract can be purified using a combination of techniques:
-
Thin-Layer Chromatography (TLC): To identify the presence of this compound.
-
Column Chromatography: Using silica gel to separate the different pigments.
-
High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity this compound.
-
PTP1B Inhibition Assay
Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway. The following is a general protocol to assess the inhibitory effect of this compound on PTP1B activity.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, and 1 mM EDTA).
-
Incubation: In a 96-well plate, add the reaction buffer, human recombinant PTP1B enzyme, and varying concentrations of this compound.
-
Substrate Addition: Initiate the reaction by adding a substrate such as p-nitrophenyl phosphate (pNPP).
-
Measurement: Incubate the plate at 37°C. The reaction is stopped by adding NaOH, and the absorbance is measured at 405 nm to quantify the amount of p-nitrophenol produced.
-
Data Analysis: The inhibitory activity of this compound is determined by comparing the enzyme activity in the presence of the compound to the control (enzyme without inhibitor). The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) can then be calculated.
Quantitative Data
| Biological Activity | Test System | Result |
| Inhibition of Epstein-Barr virus early antigen (EBV-EA) activation | TPA-induced in vitro assay | IC₅₀: 433 mol ratio/32 pmol TPA[1] |
| Anti-inflammatory activity | TPA-induced inflammation in mice | ID₅₀: 0.32 mg/ear[1] |
Visualizations
Biosynthesis of this compound
Caption: Simplified biosynthesis of this compound.
Insulin Signaling Pathway and PTP1B Inhibition
Caption: this compound inhibits PTP1B, a negative regulator of insulin signaling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
